perfluorooctyl acrylate
Description
The exact mass of the compound Heptadecafluorooctyl prop-2-enoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F17O2/c1-2-3(29)30-11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHKMSIZNZJZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572135 | |
| Record name | Heptadecafluorooctyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15498-45-0 | |
| Record name | Heptadecafluorooctyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Acrylate (CAS: 17527-29-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorooctyl Acrylate (B77674) (CAS: 17527-29-6), a fluorinated acrylate monomer. This document details its chemical and physical properties, synthesis and polymerization protocols, key applications, and a summary of available safety and toxicological information. The content is structured to serve as a vital resource for professionals in research, development, and drug delivery.
Chemical and Physical Properties
1H,1H,2H,2H-Perfluorooctyl Acrylate is a colorless to pale yellow liquid. Its structure, featuring a reactive acrylate group and a perfluorinated alkyl chain, imparts unique properties such as the ability to lower surface energy, leading to hydrophobic and oleophobic characteristics. These properties make it a valuable monomer in the synthesis of specialty polymers.
Table 1: Chemical and Physical Properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Property | Value |
| CAS Number | 17527-29-6 |
| Molecular Formula | C11H7F13O2 |
| Molecular Weight | 418.15 g/mol |
| Appearance | Clear, colorless to pale yellow liquid with a faint odor |
| Boiling Point | 76-80 °C at 8 mmHg |
| Density | 1.554 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.338 |
| Flash Point | 102 °C (215.6 °F) - closed cup[1] |
| Storage Temperature | 2-8°C |
| Solubility | Information not widely available, but expected to be soluble in fluorinated solvents and some organic solvents. |
Synthesis and Polymerization
The synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate and its subsequent polymerization are critical processes for its application. Detailed experimental protocols for both are provided below.
Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate
The synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate is typically achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
1H,1H,2H,2H-perfluorooctan-1-ol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Methodology:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous dichloromethane.
-
Add triethylamine to the solution. The molar ratio of TEA to the alcohol should be approximately 1.1:1.
-
Cool the flask to 0°C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution using a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1H,1H,2H,2H-Perfluorooctyl Acrylate by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Free-Radical Polymerization of 1H,1H,2H,2H-Perfluorooctyl Acrylate
Poly(1H,1H,2H,2H-perfluorooctyl acrylate) can be synthesized via free-radical polymerization.
Materials:
-
1H,1H,2H,2H-Perfluorooctyl Acrylate monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Oil bath
-
Inert gas (nitrogen or argon)
-
Precipitating solvent (e.g., methanol (B129727) or hexane)
Methodology:
-
Dissolve the 1H,1H,2H,2H-Perfluorooctyl Acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical solvent to monomer ratio is 90:10 (w/w).
-
Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
De-gas the solution to remove oxygen, which can inhibit polymerization. This can be achieved by three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.
-
Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum.
Synthesis and Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis of the monomer and its subsequent polymerization.
Caption: Synthesis and Polymerization Workflow.
Applications
The unique properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate and its corresponding polymer make them suitable for a variety of applications, primarily in surface modification.
Table 2: Applications of 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Application Area | Description |
| Superhydrophobic and Oleophobic Coatings | The low surface energy imparted by the perfluoroalkyl chains makes its polymer ideal for creating water- and oil-repellent surfaces on various substrates, including textiles, paper, and electronics.[2] |
| Stain and Soil Repellents | Used in the treatment of textiles and carpets to provide stain and soil resistance. |
| Anti-graffiti and Anti-fouling Coatings | The non-stick properties of the polymer can be utilized in coatings to prevent graffiti adhesion and marine biofouling. |
| Drug Delivery | Nanoparticles formulated from fluorinated polymers are being explored for their potential in drug delivery systems, leveraging their unique properties for targeted delivery. |
| Electronics and Microfluidics | As a coating to modify the surface properties of electronic components and microfluidic channels. |
Experimental Protocol: Preparation of a Superhydrophobic Surface (General Method)
This protocol outlines a general procedure for creating a superhydrophobic surface using a solution of poly(1H,1H,2H,2H-perfluorooctyl acrylate).
Materials:
-
Poly(1H,1H,2H,2H-perfluorooctyl acrylate)
-
A suitable solvent (e.g., a fluorinated solvent or a solvent mixture)
-
Substrate to be coated (e.g., glass slide, textile, metal)
-
Dip-coater, spin-coater, or spray gun
-
Oven
Methodology:
-
Prepare a dilute solution of poly(1H,1H,2H,2H-perfluorooctyl acrylate) in the chosen solvent. The concentration will depend on the application method and desired coating thickness.
-
Thoroughly clean and dry the substrate to ensure good adhesion of the coating.
-
Apply the polymer solution to the substrate using one of the following methods:
-
Dip-coating: Immerse the substrate in the polymer solution for a set period, then withdraw it at a constant speed.
-
Spin-coating: Dispense the polymer solution onto the center of the substrate and spin at a high speed to create a uniform film.
-
Spray-coating: Use a spray gun to apply a fine mist of the polymer solution onto the substrate.
-
-
Allow the solvent to evaporate from the coated substrate at room temperature.
-
Cure the coating in an oven at a temperature and for a duration appropriate for the substrate and polymer to ensure a durable finish.
Safety and Toxicological Information
Due to its classification as a per- and polyfluoroalkyl substance (PFAS), 1H,1H,2H,2H-Perfluorooctyl Acrylate requires careful handling. It is important to note that specific toxicological data for this exact compound is limited in publicly available literature. The information presented here is based on the Safety Data Sheet (SDS) and general knowledge of related fluorinated compounds and acrylates.
Table 3: GHS Hazard Information for 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Hazard | Description |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H373: May cause damage to organs (liver, teeth) through prolonged or repeated exposure.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P260, P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P314, P332+P313, P337+P313, P362+P364, P391, P403+P233, P405, P501 |
Toxicological Profile Summary
-
Acute Toxicity: Not classified as acutely toxic via oral, dermal, or inhalation routes.[2]
-
Skin and Eye Irritation: Classified as a skin and serious eye irritant.[2] Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation.[2] Work should be conducted in a well-ventilated area or with appropriate respiratory protection.
-
Sensitization: Not classified as a respiratory or skin sensitizer.[2]
-
Germ Cell Mutagenicity and Carcinogenicity: Not classified as a mutagen or carcinogen.[2]
-
Reproductive Toxicity: Not classified for reproductive toxicity.[2]
-
Specific Target Organ Toxicity (STOT): May cause respiratory irritation upon single exposure and may cause damage to the liver and teeth through prolonged or repeated exposure.[1][2]
Considerations for Drug Development Professionals:
Given the limited specific toxicological data for 1H,1H,2H,2H-Perfluorooctyl Acrylate, a precautionary approach is warranted, especially in applications related to drug development. The broader class of PFAS compounds has come under scrutiny for their persistence, bioaccumulation, and potential for adverse health effects. While fluorinated polymers can offer unique advantages in drug delivery systems, a thorough risk assessment, including in vitro and in vivo toxicological studies, would be essential for any formulation intended for therapeutic use. Studies on related fluorinated acrylates have shown varying levels of cytotoxicity, often dependent on the specific chemical structure and fluorine content. Therefore, any application in the pharmaceutical or biomedical field would necessitate rigorous biocompatibility and toxicity testing.
Conclusion
1H,1H,2H,2H-Perfluorooctyl Acrylate is a versatile fluorinated monomer with significant potential in materials science, particularly for the creation of functional surfaces with low surface energy. This guide has provided detailed information on its properties, synthesis, polymerization, and applications, along with a summary of the available safety information. For researchers and professionals, especially in the field of drug development, the unique properties of polymers derived from this monomer are of interest. However, the limited specific toxicological data underscores the need for thorough investigation and a cautious approach when considering its use in biological applications.
References
An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,1H,2H,2H-Perfluorooctyl acrylate (B77674) is a significant fluorinated monomer utilized in the synthesis of polymers with specialized surface properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and polymerization, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in drug development who are interested in the unique attributes of fluorinated polymers.
Chemical and Physical Properties
1H,1H,2H,2H-Perfluorooctyl acrylate, also known as 2-(perfluorohexyl)ethyl acrylate, is a colorless oily liquid. Its chemical structure incorporates a highly fluorinated alkyl chain, which imparts unique properties to the resulting polymers, such as low surface energy, hydrophobicity, and oleophobicity.
Table 1: Chemical and Physical Properties of 1H,1H,2H,2H-Perfluorooctyl Acrylate
| Property | Value | Reference |
| CAS Number | 17527-29-6 | [1][2] |
| Molecular Formula | C11H7F13O2 | [1] |
| Molecular Weight | 418.15 g/mol | [1] |
| Density | 1.554 g/mL at 25 °C | [2] |
| Boiling Point | 76-80 °C at 8 mm Hg | [2] |
| Refractive Index (n20/D) | 1.338 | [2][3] |
| Flash Point | 102 °C (closed cup) | [4] |
| Solubility | Sparingly soluble in chloroform, ethyl acetate, and slightly soluble in methanol (B129727). | |
| Appearance | Colorless oil |
Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate
The synthesis of 1H,1H,2H,2H-perfluorooctyl acrylate is typically achieved through the esterification of 1H,1H,2H,2H-perfluorooctan-1-ol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Esterification
Materials:
-
1H,1H,2H,2H-Perfluorooctan-1-ol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous dichloromethane.
-
Add triethylamine to the solution. The molar ratio of triethylamine to the alcohol should be approximately 1.1:1.
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1H,1H,2H,2H-perfluorooctyl acrylate by vacuum distillation or column chromatography on silica (B1680970) gel.
Diagram 1: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate
Caption: Workflow for the synthesis of 1H,1H,2H,2H-perfluorooctyl acrylate.
Polymerization of 1H,1H,2H,2H-Perfluorooctyl Acrylate
1H,1H,2H,2H-Perfluorooctyl acrylate can be polymerized through various methods, with free-radical polymerization being a common technique. The resulting poly(1H,1H,2H,2H-perfluorooctyl acrylate) exhibits the desirable properties of the fluorinated monomer.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Schlenk flask or reaction vessel with a condenser and inert gas inlet
-
Magnetic stirrer and stir bar
-
Oil bath or other heating apparatus
-
Freeze-pump-thaw equipment or inert gas source for de-gassing
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the 1H,1H,2H,2H-perfluorooctyl acrylate monomer in the chosen anhydrous solvent. The solvent-to-monomer ratio can be adjusted depending on the desired polymer concentration.
-
Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
De-gas the solution to remove oxygen, which can inhibit the polymerization. This can be achieved by performing at least three freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.
-
Allow the polymerization to proceed for the desired amount of time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Diagram 2: Free-Radical Polymerization Workflow
Caption: General workflow for the free-radical polymerization of the monomer.
Applications
The unique properties of polymers derived from 1H,1H,2H,2H-perfluorooctyl acrylate make them valuable in a variety of applications. The presence of the perfluoroalkyl side chains leads to polymers with very low surface energies.
-
Surface Coatings: These polymers are used to create water- and oil-repellent coatings for textiles, leather, and paper.[4][5] These coatings provide stain resistance and easy-clean surfaces without significantly altering the material's feel or breathability.
-
Specialty Polymers: It is used as a comonomer in the synthesis of specialty copolymers. For example, it can be copolymerized with other acrylic monomers to tailor the surface properties of the resulting material.
-
Biomedical Applications: Fluorinated polymers can exhibit low friction and anti-fouling properties, making them of interest for biomedical devices and coatings.
-
Research and Development: As a fluorinated monomer, it serves as a building block in the development of new materials with tailored surface properties for advanced applications.
Safety and Handling
1H,1H,2H,2H-Perfluorooctyl acrylate is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[6] It is considered a "forever chemical," and appropriate precautions should be taken to prevent its release into the environment.[6]
Handling Precautions:
-
Handle in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing fumes, mist, or vapors.[6]
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]
-
Keep the container tightly closed when not in use.[6]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[6]
Conclusion
1H,1H,2H,2H-Perfluorooctyl acrylate is a versatile fluorinated monomer that provides a pathway to polymers with unique and valuable surface properties. Understanding its chemical characteristics, synthesis, and polymerization is crucial for its effective application in research and industry. The experimental protocols provided in this guide offer a starting point for the synthesis and utilization of this compound in the development of advanced materials. As with all chemicals, proper safety precautions must be observed during its handling and disposal.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Perfluorooctyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of perfluorooctyl acrylate (B77674). This fluorinated monomer is of significant interest in materials science and various industrial applications due to the unique properties conferred by its perfluorinated chain. This document will focus on two common isomers: 1H,1H,2H,2H-perfluorooctyl acrylate and 1H,1H-perfluorooctyl acrylate.
Chemical Structure and Properties
Perfluorooctyl acrylates are esters of acrylic acid and a fluorinated alcohol. The presence of a highly fluorinated alkyl chain imparts unique properties such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability.
The two primary isomers discussed in this guide are:
-
1H,1H,2H,2H-Perfluorooctyl Acrylate: This isomer has a two-carbon hydrocarbon spacer between the perfluorinated chain and the acrylate group.
-
1H,1H-Perfluorooctyl Acrylate: In this isomer, the perfluorinated chain is directly attached to the ester oxygen via a single methylene (B1212753) group.
A summary of their key chemical and physical properties is presented in the tables below.
Chemical Identification
| Property | 1H,1H,2H,2H-Perfluorooctyl Acrylate | 1H,1H-Perfluorooctyl Acrylate |
| Synonyms | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate, TFOA | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate |
| CAS Number | 17527-29-6[1] | 307-98-2[2] |
| Molecular Formula | C₁₁H₇F₁₃O₂[3][4] | C₁₁H₅F₁₅O₂[2] |
| Molecular Weight | 418.15 g/mol | 454.13 g/mol [2] |
Physical Properties
| Property | 1H,1H,2H,2H-Perfluorooctyl Acrylate | 1H,1H-Perfluorooctyl Acrylate |
| Appearance | Colorless oily liquid | - |
| Boiling Point | 76-80 °C @ 8 mmHg | - |
| Density | 1.554 g/mL at 25 °C | - |
| Refractive Index | n20/D 1.338 | - |
Synthesis of Perfluorooctyl Acrylate
The most common method for synthesizing perfluorooctyl acrylates is the esterification of the corresponding fluorinated alcohol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of 1H,1H,2H,2H-perfluorooctyl acrylate via esterification.
Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorooctyl Acrylate
This protocol is adapted from the synthesis of a longer-chain fluoroacrylate and is expected to be directly applicable.
Materials:
-
1H,1H,2H,2H-Perfluorooctan-1-ol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous DCM.
-
Add triethylamine to the solution. The molar ratio of TEA to the fluoroalcohol should be approximately 1.1:1.
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the fluoroalcohol) to the cooled solution using a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1H,1H,2H,2H-perfluorooctyl acrylate.
Polymerization of this compound
Perfluorooctyl acrylates can be polymerized via free-radical polymerization to form poly(this compound). This can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through photopolymerization.
References
An In-depth Technical Guide to Perfluorooctyl Acrylate and Its Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The term "perfluorooctyl acrylate" is often used in scientific literature and commercial contexts to refer to several distinct fluorinated acrylate (B77674) monomers. This ambiguity can lead to confusion in research and development. This technical guide provides a detailed clarification of the chemical identities, properties, and relevant experimental protocols for the primary compounds associated with this name, ensuring precision for scientific and drug development applications.
1H,1H,2H,2H-Perfluorodecyl Acrylate
With the CAS Number 27905-45-9, 1H,1H,2H,2H-perfluorodecyl acrylate is a key monomer in the synthesis of fluoropolymers with applications in low surface energy coatings, drug delivery, and medical devices.[1]
Synonyms and Identifiers
This compound is known by a variety of names, which are crucial to identify for comprehensive literature and patent searches.
-
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate[2]
-
Perfluorooctylethyl acrylate[3]
-
(Perfluorooctyl)ethyl acrylate[3]
-
1,1,2,2-Tetrahydroperfluorodecyl acrylate[3]
-
8:2 Fluorotelomer acrylate (8:2 FTAcr)[4]
-
1H,1H,2H,2H-Heptadecafluorodecyl acrylate[5]
Physicochemical Properties
The unique properties of this monomer are due to its perfluorinated tail, which imparts hydrophobicity, oleophobicity, and high thermal and chemical stability.[1]
| Property | Value |
| Molecular Formula | C13H7F17O2 |
| Molecular Weight | 518.17 g/mol [2] |
| Density | 1.637 g/mL at 25 °C[1] |
| Boiling Point | 90 °C at 4 mmHg[1] |
| Refractive Index | n20/D 1.337[1] |
| Flash Point | >37°C[6] |
| Storage Temperature | 2-8°C[1] |
Experimental Protocols
A common method for the synthesis of this monomer is the esterification of 1H,1H,2H,2H-perfluoro-1-decanol with acryloyl chloride.[7]
Materials:
-
1H,1H,2H,2H-Perfluoro-1-decanol (8:2 Fluorotelomer Alcohol)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1H,1H,2H,2H-perfluoro-1-decanol and triethylamine (approximately 1.1 molar equivalents to the alcohol) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.[7]
-
Cool the mixture to 0°C in an ice bath with continuous stirring.[7]
-
Slowly add acryloyl chloride (approximately 1.05 molar equivalents to the alcohol) to the solution over 30-60 minutes, maintaining the temperature at 0°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.[7]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1H,1H,2H,2H-heptadecafluorodecyl acrylate.[7]
Poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) can be synthesized via free-radical solution polymerization.[7]
Materials:
-
1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer
-
Anhydrous solvent (e.g., trifluorotoluene, hexafluoroisopropanol)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Dissolve the 1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer in the anhydrous solvent in a Schlenk flask (typically a 90:10 w/w solvent to monomer ratio).[7]
-
Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).[7]
-
De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 30 minutes to remove oxygen.[7]
-
Heat the reaction mixture to 60-80°C in an oil bath under an inert atmosphere with continuous stirring.[7]
-
Monitor the polymerization progress. The reaction time will vary depending on the desired molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry it under vacuum.
Thin films of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) can be created using a solvent-free initiated chemical vapor deposition (iCVD) process.[8]
Materials and Equipment:
-
1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) monomer
-
tert-Butyl peroxide (TBPO) initiator
-
iCVD reactor with a heated filament, a temperature-controlled substrate stage, mass flow controllers, and a vacuum system
Procedure:
-
Heat the PFDA monomer to 80°C and introduce it into the iCVD chamber via a mass flow controller.[8]
-
Keep the TBPO initiator at room temperature and introduce it into the chamber through a separate mass flow controller.[8]
-
Maintain a constant reactor pressure of 100 mTorr.[8]
-
Heat the nichrome filaments to 300°C to thermally decompose the initiator into free radicals.[8]
-
Maintain the substrate at a cool temperature (e.g., 20-30°C) to promote the adsorption of the monomer and initiator radicals.
-
Initiation, propagation, and termination of the polymerization occur on the surface of the substrate, forming a conformal polymer film.[8]
-
The deposition rate can be monitored in situ using laser interferometry.
1H,1H,2H,2H-Perfluorooctyl Acrylate
This compound, with the CAS Number 17527-29-6, is structurally similar to the decyl analog but has a shorter perfluorohexyl chain.
Synonyms and Identifiers
-
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate[9]
-
Perfluorohexylethyl acrylate[10]
-
2-(Perfluorohex-1-yl)ethyl acrylate[9]
-
1,1,2,2-Tetrahydroperfluorooctylacrylate[10]
-
TFOA[11]
Physicochemical Properties
The shorter fluorinated chain slightly alters the physical properties compared to its C8 counterpart.
| Property | Value |
| Molecular Formula | C11H7F13O2 |
| Molecular Weight | 418.15 g/mol [12] |
| Density | 1.554 g/mL at 25 °C[13] |
| Boiling Point | 76-80 °C at 8 mmHg[13] |
| Refractive Index | n20/D 1.338[13] |
| Flash Point | 102 °C (215.6 °F) - closed cup[11] |
| Water Solubility | 185 μg/L at 25°C[10] |
| LogP | 5.067 at 25°C[10] |
Experimental Protocols
The synthesis and polymerization protocols for this compound are analogous to those for 1H,1H,2H,2H-perfluorodecyl acrylate, with adjustments made for the different starting materials (i.e., 1H,1H,2H,2H-perfluoro-1-octanol).
1H,1H-Perfluorooctyl Acrylate
Registered under CAS Number 307-98-2, this monomer has a different spacer group between the perfluoroalkyl chain and the acrylate moiety compared to the previous two compounds.
Synonyms and Identifiers
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate[14]
-
1,1-Dihydrothis compound[14]
-
1H,1H-Pentadecafluorooctyl acrylate[]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H5F15O2 |
| Molecular Weight | 454.13 g/mol [16] |
| Density | 1.403 g/mL[17] |
| Boiling Point | 65 °C[17] or 112 °C[18] |
| Refractive Index | 1.325[17] |
| Flash Point | 91°C[17] |
| Storage Temperature | 2-8°C (Keep Cold) |
Experimental Protocols
Detailed experimental protocols for the synthesis and polymerization of 1H,1H-perfluorooctyl acrylate are less commonly reported in the readily available literature compared to the 1H,1H,2H,2H analogs. However, the synthesis would likely follow a similar esterification reaction between 1H,1H-perfluorooctanol and acryloyl chloride. Polymerization would proceed via standard free-radical methods. Researchers should consult specialized chemical synthesis literature for detailed procedures.
References
- 1. 1H,1H,2H,2H-パーフルオロデシル アクリラート contains 100 ppm tert-butylcatechol as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. (Perfluorooctyl)ethyl Acrylate, CAS No. 27905-45-9 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 4. 1H,1H,2H,2H-Perfluorodecyl acrylate (8:2-FTAcr) (¹³Câ, 99%; Dâ, 98%) (with ~200 ppm MeHQ) 50 µg/mL in MeOH | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]
- 6. AB103668 | CAS 27905-45-9 – abcr Gute Chemie [abcr.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 17527-29-6 | 2324-3-45 | MDL MFCD00042351 | 1H,1H,2H,2H-Perfluorooctyl acrylate | SynQuest Laboratories [synquestlabs.com]
- 10. 1H,1H,2H,2H-Perfluorooctyl acrylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 3,3,4,4,5,5,6,6,7,7,8,8,8-十三氟辛基丙烯酸酯 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1H,1H,2H,2H-Perfluorooctyl acrylate | LGC Standards [lgcstandards.com]
- 13. 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 [chemicalbook.com]
- 14. CAS 307-98-2: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluor… [cymitquimica.com]
- 16. scbt.com [scbt.com]
- 17. 1h,1h-perfluorooctyl acrylate | CAS#:307-98-2 | Chemsrc [chemsrc.com]
- 18. AB103820 | CAS 307-98-2 – abcr Gute Chemie [abcr.com]
A Technical Guide to the Discovery and History of Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated acrylates, a class of monomers crucial for the synthesis of advanced polymers with unique properties. The narrative traces the origins of these compounds from the broader history of fluoropolymer chemistry, detailing early synthesis methodologies, polymerization techniques, and the evolution of their applications. This document summarizes key scientific milestones, presents quantitative data in a structured format, and provides detailed experimental protocols for foundational synthesis and polymerization reactions. Visual diagrams generated using Graphviz are included to illustrate key chemical pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in materials science and drug development.
Introduction: The Dawn of Fluoropolymer Chemistry
The journey into the world of fluorinated acrylates begins with the broader history of fluoropolymer chemistry. A pivotal moment occurred in 1886 when Henri Moissan successfully isolated elemental fluorine.[1] However, it was not until the 1930s that the synthesis of stable fluoropolymers became a reality.[1] The accidental discovery of polytetrafluoroethylene (PTFE) by Dr. Roy J. Plunkett at DuPont in 1938 marked the dawn of the fluoropolymer industry.[1] This serendipitous event, where a cylinder of tetrafluoroethylene (B6358150) gas polymerized into a waxy white solid, unveiled a material with unprecedented chemical inertness and thermal stability.
Following this discovery, the mid-20th century saw a surge in fluoropolymer research and development, with companies like DuPont and 3M at the forefront. Key milestones included the introduction of polychlorotrifluoroethylene (PCTFE) in 1953, fluorinated ethylene (B1197577) propylene (B89431) (FEP) in 1960, and polyvinylidene fluoride (B91410) (PVDF) in 1961.[1] This era of innovation laid the groundwork for the exploration of other classes of fluorinated monomers, including the versatile and highly functional fluorinated acrylates.
The Emergence of Fluorinated Acrylates
While the initial focus of fluoropolymer research was on perfluorinated backbones like PTFE, scientists soon recognized the potential of incorporating fluorine into the side chains of polymers. This led to the development of fluorinated acrylates, which combine the desirable properties of acrylic polymers with the unique attributes conferred by fluorine, such as low surface energy, hydrophobicity, and oleophobicity.
The synthesis of α-fluoroacrylic acid derivatives marked a significant advancement in this area. These monomers, and the resulting polymers, opened up new avenues for creating materials with tailored properties for a wide range of applications.[2]
Synthesis of Fluorinated Acrylate (B77674) Monomers: Foundational Methods
The preparation of fluorinated acrylate monomers has evolved over time, with early methods laying the foundation for more sophisticated techniques. A common and historically significant approach involves the esterification of acrylic acid or its derivatives with a corresponding fluorinated alcohol.
General Synthesis Pathway
The fundamental reaction for producing a simple fluorinated acrylate involves the reaction of a fluoroalcohol with an acrylic acid derivative, typically in the presence of a catalyst.
Caption: General esterification pathway for fluorinated acrylate synthesis.
Detailed Experimental Protocol: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Acrylate
The following protocol details a representative early method for the synthesis of a long-chain fluorinated acrylate.
Materials:
-
1H,1H,2H,2H-Perfluorodecanol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask maintained under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-perfluorodecanol in anhydrous dichloromethane.
-
Add triethylamine to the solution. The molar ratio of TEA to the fluoroalcohol should be approximately 1.1:1.
-
Cool the flask to 0°C in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the fluoroalcohol) to the cooled solution using a dropping funnel over 30-60 minutes, ensuring the temperature remains at 0°C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1H,1H,2H,2H-perfluorodecyl acrylate by column chromatography on silica gel or by distillation under reduced pressure.[3]
Polymerization of Fluorinated Acrylates
The polymerization of fluorinated acrylate monomers is a critical step in harnessing their unique properties. Free-radical polymerization has been a widely used method since the early days of their development.
Free-Radical Polymerization
This method involves the use of a free-radical initiator to start the polymerization chain reaction.
Caption: Workflow for free-radical polymerization of fluorinated acrylates.
Detailed Experimental Protocol: Free-Radical Solution Polymerization of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate
Materials:
-
1H,1H,2H,2H-Heptadecafluorodecyl acrylate monomer
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Azobisisobutyronitrile (AIBN) as the radical initiator
-
Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
Dissolve the 1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. A typical solvent to monomer ratio is 90:10 (w/w).[3]
-
Add the radical initiator, AIBN, typically at 0.1-1 mol% with respect to the monomer.[3]
-
De-gas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon for at least 30 minutes to remove oxygen.[3]
-
Heat the reaction mixture to the desired temperature, typically 60-80°C for AIBN, in an oil bath under an inert atmosphere with continuous stirring.[3]
-
Allow the polymerization to proceed for a predetermined time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
Monitor the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of a stirred non-solvent.
-
Collect the precipitated polymer by filtration.[3]
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the final poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[3]
Properties of Early Fluorinated Acrylates and Their Polymers
The incorporation of fluorine atoms imparts a unique set of properties to acrylate polymers. Even in the early stages of their development, these materials exhibited characteristics that made them highly valuable for various applications.
| Property | Monomer: 2,2,2-Trifluoroethyl Acrylate | Polymer: Poly(2,2,2-trifluoroethyl acrylate) | Polymer: Poly(2,2,2-trifluoroethyl methacrylate) |
| CAS Number | 407-47-6 | 29036-64-4 | 54802-79-8 |
| Molecular Formula | C5H5F3O2 | (C5H5F3O2)n | (C6H7F3O2)n |
| Density (g/mL at 25°C) | Not readily available | 1.403 | Not readily available |
| Refractive Index (n20/D) | Not readily available | 1.411[4] | 1.418[5] |
| Glass Transition (Tg) | N/A | -10 °C[4] | 69 °C |
| Melting Point (°C) | Not readily available | - | 50-52 |
Evolution of Applications
The unique properties of fluorinated acrylates and their polymers have led to a wide array of applications, which have evolved with advancements in synthesis and polymerization techniques.
-
Early Applications: Initially, the low surface energy and hydrophobic/oleophobic nature of these polymers made them ideal for surface coatings, particularly for textiles, paper, and leather to impart water and oil repellency.
-
Modern Applications: With the advent of controlled radical polymerization techniques, it became possible to synthesize well-defined block copolymers and other advanced architectures. This has expanded their use into high-tech areas such as:
-
Biomedical Devices: Their biocompatibility and low friction surfaces are advantageous for medical implants and devices.
-
Optical Materials: Their low refractive indices make them suitable for use in optical fibers, anti-reflective coatings, and waveguides.[4]
-
Microelectronics: They are used in photoresist technology for the fabrication of integrated circuits.
-
Advanced Coatings: Their durability and resistance to weathering make them excellent for protective coatings on a variety of substrates.
-
Conclusion
The discovery and development of fluorinated acrylates represent a significant chapter in the history of polymer chemistry. From their conceptual origins in the broader field of fluoropolymers to the sophisticated synthesis and polymerization methods available today, these monomers have enabled the creation of a diverse range of high-performance materials. The foundational work on their synthesis and polymerization, detailed in this guide, continues to be relevant for researchers and professionals seeking to innovate in fields ranging from materials science to drug development. The unique combination of properties offered by fluorinated acrylates ensures their continued importance in addressing the challenges of modern technology.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Poly(2,2,2-trifluoroethyl acrylate) Polytrifluoroethyl acrylate 29036-64-4 [sigmaaldrich.com]
- 5. 54802-79-8 CAS MSDS (POLY(2,2,2-TRIFLUOROETHYL METHACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
introduction to perfluoroalkyl compounds (PFAS)
An In-depth Technical Guide to Per- and Polyfluoroalkyl Substances (PFAS)
Introduction to PFAS
Per- and polyfluoroalkyl substances (PFAS) are a large and complex class of synthetic organofluorine chemical compounds, numbering in the thousands.[1][2][3][4] First developed in the 1940s, they have been utilized in a vast range of industrial and consumer products due to their unique and desirable properties.[2][3][5] These properties, which include resistance to heat, water, and oil, stem from the characteristic carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[3][6] This chemical stability, however, also makes them extraordinarily persistent in the environment, leading to their nickname "forever chemicals".[3][6] Their resistance to degradation, combined with their mobility and potential for bioaccumulation, has resulted in widespread environmental contamination and growing concern over their potential adverse effects on human health and ecosystems.[6][7][8] Epidemiological studies have suggested associations between exposure to certain PFAS and a variety of health issues, including altered immune and thyroid function, liver disease, lipid dysregulation, kidney disease, adverse reproductive and developmental outcomes, and cancer.[9]
Core Chemistry and Classification
The fundamental structure of PFAS consists of a fluorinated carbon chain (the "tail") and a functional group (the "head").[10] The tail is typically a perfluoroalkyl moiety (CnF2n+1–), which is hydrophobic and lipophobic, while the head is hydrophilic, making most PFAS molecules amphiphilic.[2][10][11]
PFAS can be broadly divided into two main classes: non-polymers and polymers.[12]
-
Non-polymers: This class includes the most well-studied PFAS.
-
Perfluoroalkyl substances have a fully fluorinated carbon chain.[10][11] The most prominent among these are the perfluoroalkyl acids (PFAAs).
-
Perfluoroalkyl carboxylic acids (PFCAs): Characterized by a carboxylic acid functional group (-COOH). Perfluorooctanoic acid (PFOA) is a well-known example.[5][12]
-
Perfluoroalkane sulfonic acids (PFSAs): Characterized by a sulfonic acid functional group (-SO₃H). Perfluorooctane sulfonate (PFOS) is the most notable example.[5][12]
-
-
Polyfluoroalkyl substances have a carbon chain that is not fully fluorinated, meaning it contains at least one carbon atom to which a hydrogen atom is bonded.[10][11] These compounds are often referred to as "precursors" because they can degrade into the more stable PFAAs in the environment.[12][13] Examples include fluorotelomer alcohols (FTOHs).[12]
-
-
Polymers: These are larger molecules made of repeating monomer units and include fluoropolymers, polymeric perfluoropolyethers, and side-chain fluorinated polymers.[12]
The diagram below illustrates the hierarchical classification of non-polymer PFAS.
Physicochemical Properties
The physical and chemical properties of PFAS govern their environmental behavior.[7] These properties vary based on factors like carbon chain length and the nature of the functional group.[14] For instance, melting and boiling points tend to increase with the length of the fluorinated chain.[15] Reliable, empirically derived data for many PFAS are scarce, with many values being estimated through modeling.[15][16]
Table 1: Selected Physicochemical Properties of PFOA and PFOS
| Property | PFOA (Perfluorooctanoic Acid) | PFOS (Perfluorooctane Sulfonate) | Source(s) |
|---|---|---|---|
| Molecular Formula | C₈HF₁₅O₂ | C₈HF₁₇O₃S | General Knowledge |
| Molecular Weight ( g/mol ) | 414.07 | 500.13 | General Knowledge |
| Physical State | Solid (White powder) | Solid | [10][15] |
| Water Solubility (mg/L at 25°C) | 9,500 | 570 | [2] |
| Vapor Pressure (mm Hg at 20-25°C) | 0.002 - 0.525 | Data varies significantly | [2][15] |
| Boiling Point (°C) | 188 - 192 | 258 - 260 | [2] |
| Melting Point (°C) | 45 - 54 | No data |[2] |
Environmental Fate and Transport
Once released, PFAS are subject to various fate and transport processes, including advection, dispersion, diffusion, atmospheric deposition, and leaching.[7][17] Their high water solubility and low volatility (for ionic forms) facilitate transport in aquatic systems.[6][13] PFAS can leach from surface soils into groundwater during precipitation events and can be transported long distances in the atmosphere before deposition.[7][17]
Sorption to organic carbon and minerals in soil and sediment is a key process influencing their mobility; long-chain PFAS tend to be more strongly adsorbed than short-chain ones.[10] Due to their amphiphilic nature, PFAS also accumulate at air-water and oil-water interfaces.[10][15] Polyfluoroalkyl precursors can undergo biotic or abiotic transformation in the environment to form stable PFAAs, acting as long-term sources of contamination.[7][13]
Toxicology and Molecular Mechanisms
Exposure to PFAS is associated with a wide range of adverse health effects.[9] The precise molecular mechanisms of toxicity are still under active investigation but are known to involve the disruption of normal physiological processes.[1][18]
Epidemiological and animal studies have linked certain PFAS to:
-
Liver Toxicity: Associations have been found between long-chain PFAS exposure and elevated liver enzymes.[9] Animal studies show liver lesions and effects consistent with the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[9]
-
Immune System Effects: PFAS exposure can suppress the human immune response, leading to lower antibody responses to vaccines and an increased incidence of some infections.[9][19][20]
-
Endocrine Disruption: PFAS can interfere with thyroid hormone pathways and estrogen signaling.[21][22] For example, they can compete with the natural hormone thyroxine for binding to the transport protein transthyretin (TTR).[22]
-
Metabolic Dysregulation: Dyslipidemia (abnormal cholesterol levels) is one of the most consistent metabolic outcomes of PFAS exposure.[9]
-
Developmental and Reproductive Toxicity: Adverse outcomes include pregnancy-induced hypertension, preeclampsia, and small decreases in birth weight.[19]
-
Carcinogenicity: PFOA is classified as carcinogenic to humans (Group 1) by the IARC, with links to kidney and testicular cancer.[4][19]
One key mechanism of immunotoxicity for some PFAS involves the Toll-like receptor (TLR) signaling pathway.[23] TLRs are crucial for initiating the innate immune response. Dysregulation of this pathway can lead to immunosuppression and a weakened ability to defend against pathogens.[23]
Analytical Methods
The accurate detection and quantification of PFAS in various environmental matrices is challenging due to their low concentrations (often in the parts-per-trillion range), the presence of numerous isomers, and potential for sample contamination.[24][25]
Table 2: Common Analytical Techniques for PFAS Detection
| Technique | Description | Common Analytes | Strengths |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. The gold standard for targeted PFAS analysis.[26][27] It combines the separation power of LC with the high sensitivity and specificity of MS/MS. | A defined set of known PFAS, such as those in EPA Methods 537.1, 533, and 1633.[28][29] | Ultra-sensitive, precise, can identify specific PFAS variants.[26][27] |
| GC-MS | Gas Chromatography-Mass Spectrometry. Used for more volatile PFAS compounds that are not suitable for LC-based methods.[29] | Fluoroalkanes and other volatile PFAS. | Effective for specific volatile compounds. |
| HRMS | High-Resolution Mass Spectrometry. Used for non-targeted analysis to identify unknown or novel PFAS compounds by providing accurate mass measurements.[26][30] | All known and unknown analytes in a sample. | Enables discovery of new PFAS and transformation products.[26] |
| TOP Assay | Total Oxidizable Precursor Assay. An indirect method that oxidizes precursor compounds in a sample to their corresponding terminal PFAAs, which are then measured by LC-MS/MS. | Measures the potential for precursor compounds to form PFAAs. | Provides a more complete picture of PFAA-forming potential.[26] |
Experimental Protocols
Standardized protocols are critical for generating reliable and comparable data. The U.S. Environmental Protection Agency (EPA) has developed several validated methods for PFAS analysis in different matrices.
Protocol: Analysis of PFAS in Drinking Water (Based on EPA Method 537.1)
This protocol outlines the general steps for the determination of selected PFAS in drinking water using solid-phase extraction (SPE) and LC-MS/MS.
-
Sample Collection:
-
Collect samples in polypropylene (B1209903) bottles provided by the laboratory.
-
Each bottle must contain a preservative (e.g., Trizma®) to adjust the sample pH and inhibit microbial degradation.
-
Field blanks must be collected to monitor for potential contamination during the sampling process.[31]
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
A measured volume of the water sample (typically 250 mL) is fortified with isotopically labeled internal standards.
-
The sample is passed through an SPE cartridge containing a sorbent (e.g., polystyrene-divinylbenzene). PFAS are retained on the sorbent while other matrix components pass through.
-
The cartridge is washed to remove interferences.
-
The retained PFAS are eluted from the cartridge using a small amount of a solvent, typically methanol.
-
The extract is concentrated to a final volume of 1 mL.
-
-
Instrumental Analysis (LC-MS/MS):
-
An aliquot of the concentrated extract is injected into the LC-MS/MS system.
-
The LC column separates the target PFAS analytes based on their physicochemical properties.
-
The separated analytes enter the mass spectrometer, where they are ionized (typically by electrospray ionization) and fragmented.
-
Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to provide quantification and confirmation.[28]
-
-
Data Analysis and Quality Control:
-
PFAS are identified by comparing the retention time and ion transitions to those of authentic standards.
-
Quantification is performed using the internal standard calibration method.
-
Strict quality control measures are required, including analysis of laboratory blanks, fortified blanks, and duplicate samples.
-
The workflow for this analytical process is visualized below.
Protocol: In Vitro Toxicity Testing
Toxicological assays are used to assess the potential health effects of PFAS. The National Toxicology Program (NTP) and the EPA are collaborating on using high-throughput in vitro screening methods to test large numbers of PFAS.[9][32]
-
Cell Culture:
-
Select a relevant human cell line (e.g., HepaRG® for hepatotoxicity, MCF-7 for transcriptomics).[9]
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) to achieve a desired confluence.
-
-
PFAS Exposure:
-
Prepare a range of PFAS concentrations in the appropriate cell culture medium.
-
Expose the cultured cells to the different PFAS concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement:
-
After exposure, assess the chosen toxicological endpoint. This could include:
-
Hepatotoxicity: Measuring changes in liver enzyme activity or cell viability.[9]
-
Immunotoxicity: Quantifying alterations in cytokine release from immune or endothelial cells.[9]
-
Developmental Neurotoxicity: Assessing changes in neurite outgrowth or activity in cortical cells.[9]
-
Mitochondrial Toxicity: Evaluating the impact on mitochondrial function.[33]
-
-
-
Data Analysis:
-
Determine dose-response relationships and calculate key toxicological values, such as the IC₅₀ (the concentration that causes 50% inhibition of a given biological function).[34]
-
Remediation Technologies
Given the persistence and mobility of PFAS, remediation of contaminated sites is a significant challenge. Current field-implemented technologies for treating PFAS-contaminated water are primarily limited to separation and sequestration methods that do not destroy the PFAS molecule.[35][36]
-
Granular Activated Carbon (GAC): An established technology where PFAS adsorb to the surface of porous carbon granules. GAC is particularly effective for long-chain PFAS like PFOA and PFOS.[35][36]
-
Ion Exchange (IX) Resins: IX resins can be more effective than GAC for a wider range of PFAS, including shorter-chain compounds. The process involves both adsorption and the exchange of ions.[35]
-
Reverse Osmosis (RO) and Nanofiltration (NF): These membrane separation technologies physically block PFAS molecules from passing through, creating a purified water stream and a concentrated waste stream.[37][38]
These methods produce a concentrated PFAS waste stream (e.g., spent GAC/IX resin, RO concentrate) that requires further management, typically through high-temperature incineration or disposal in permitted landfills.[36][37][39] Destructive technologies, such as electrochemical oxidation and plasma reactors, are promising but are still in earlier stages of development for full-scale application.[39]
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
- 3. What is the chemical nature of perfluoroalkyl and polyfluoroalkyl substances (PFAS) compounds? [enviroforensics.com]
- 4. PFAS - Wikipedia [en.wikipedia.org]
- 5. extension.psu.edu [extension.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. researchgate.net [researchgate.net]
- 9. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fact sheet: Perfluoroalkylated and Polyfluoroalkylated Substances (PFAS, Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 11. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pfas-dev.itrcweb.org [pfas-dev.itrcweb.org]
- 13. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]
- 14. mdpi.com [mdpi.com]
- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 16. researchgate.net [researchgate.net]
- 17. nccoast.org [nccoast.org]
- 18. Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]
- 20. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 21. Epigenetic and Genotoxic Mechanisms of PFAS-Induced Neurotoxicity: A Molecular and Transgenerational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How PFAS Disrupts Human Biology: Molecular Mechanisms of Endocrine & Neurological Effects [visimade.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 25. hepure.com [hepure.com]
- 26. conquerscientific.com [conquerscientific.com]
- 27. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. epa.gov [epa.gov]
- 31. organomation.com [organomation.com]
- 32. epa.gov [epa.gov]
- 33. Per- and Polyfluoroalkyl Substances (PFAS) [ntp.niehs.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 36. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 37. PFAS Technology, Remediation and Treatment | Veolia [watertechnologies.com]
- 38. PFAS removal and treatment technologies for water | Socrematic [waterleau.com]
- 39. trihydro.com [trihydro.com]
A Technical Guide to the Core Characteristics of Perfluorinated Alkyl Chains for Drug Development Professionals
Introduction: Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to these molecules.[1][2] In drug development, the strategic incorporation of fluorine and fluorinated alkyl groups has become a key strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Understanding the fundamental characteristics of perfluorinated alkyl chains is therefore critical for researchers, scientists, and drug development professionals seeking to leverage their unique properties. This guide provides an in-depth technical overview of the physicochemical properties, pharmacokinetic implications, and toxicological considerations of these moieties, supplemented with detailed experimental protocols and visualizations.
Core Physicochemical Properties
The substitution of hydrogen atoms with fluorine dramatically alters a molecule's properties. The high electronegativity of fluorine and the strength of the C-F bond lead to low polarizability, high thermal stability, and resistance to chemical and metabolic degradation.[3] Perfluoroalkyl chains are both hydrophobic (water-repelling) and lipophobic (fat-repelling), a unique characteristic that influences their interaction with biological systems.
Many PFAS are amphiphilic, possessing a hydrophilic functional group (e.g., carboxylate or sulfonate) and a hydrophobic/lipophobic perfluorinated "tail".[4] This structure allows them to act as surfactants, accumulating at interfaces.[5] The introduction of fluorine can also significantly modulate the acidity (pKa) of nearby functional groups, which can influence a drug's binding affinity and bioavailability.[6]
Data Presentation: Physicochemical Properties of Common PFAS
The following table summarizes key physicochemical properties for several common perfluoroalkyl substances (PFAS), illustrating the influence of chain length and functional group. Data is compiled from the ITRC PFAS Physical and Chemical Properties Table and recent experimental determinations.[7][8][9]
| Compound Name (Acronym) | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 25°C) | log Kₒw | pKₐ |
| Perfluorobutanoic Acid (PFBA) | C₄HF₇O₂ | 214.05 | -17.5 | 120 | 9,500 | 1.49 | 0.66 |
| Perfluorohexanoic Acid (PFHxA) | C₆HF₁₁O₂ | 314.05 | -10.1 | 157 | 2,100 | 2.50 | 0.52 |
| Perfluorooctanoic Acid (PFOA) | C₈HF₁₅O₂ | 414.07 | 45-54 | 188-192 | 9,500 | 4.76 | -0.27 ± 0.18 |
| Perfluorobutanesulfonic Acid (PFBS) | C₄HF₉O₃S | 299.11 | - | - | 7,700 | 1.05 | < -1.85 |
| Perfluorohexanesulfonic Acid (PFHxS) | C₆HF₁₃O₃S | 399.12 | - | - | 1,800 | 2.00 | < -1.85 |
| Perfluorooctanesulfonic Acid (PFOS) | C₈HF₁₇O₃S | 500.13 | - | 258-260 | 570 | 4.98 | < -1.85 |
Pharmacokinetic Profile & Drug Development Implications (ADME)
The unique properties of perfluorinated chains have a profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a primary reason for their use in medicinal chemistry.[10]
-
Absorption: The oral bioavailability of many PFAS is high. Their amphiphilic nature can facilitate absorption, though the exact mechanisms are complex. For drug candidates, strategic fluorination can modulate lipophilicity to optimize absorption characteristics.[11]
-
Distribution: Perfluorinated compounds, particularly those with longer chains, exhibit very high binding to plasma proteins, primarily serum albumin.[11] This extensive protein binding significantly limits the unbound fraction of the drug available to interact with its target, a critical consideration for dosing and efficacy.[12] The high protein affinity also contributes to their long biological half-lives.
-
Metabolism: A key advantage of incorporating perfluoroalkyl chains in drug design is the enhancement of metabolic stability.[13] The strength of the C-F bond makes the chain highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a majority of marketed drugs.[6][14] Replacing a metabolically liable C-H bond with a C-F bond is a common and effective strategy to block metabolic pathways, reduce clearance, and prolong a drug's half-life.[6]
-
Excretion: Due to high plasma protein binding and resistance to metabolism, many perfluorinated compounds are eliminated very slowly from the body, with half-lives that can span several years in humans.[4] Shorter-chain PFAS are generally eliminated more quickly than their long-chain counterparts.[2]
Toxicological Profile
While advantageous in drug design, the persistence and bioaccumulative nature of some PFAS have led to significant health and environmental concerns. Epidemiological and animal studies have linked exposure to certain PFAS, like PFOA and PFOS, with a variety of adverse health effects, including liver toxicity, altered lipid and insulin (B600854) regulation, immune and thyroid function disruption, and cancer.[5]
A primary molecular initiating event for the toxicity of many PFAS is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[5] Activation of PPARα by PFAS is species-dependent, with rodents generally showing a more sensitive response than humans.[6] However, this pathway is a key consideration in the toxicological assessment of any compound containing a perfluoroalkyl moiety.
Key Experimental Protocols
Reliable and reproducible data are the foundation of drug development. The following sections outline methodologies for key experiments used to characterize compounds containing perfluoroalkyl chains.
Determination of Physicochemical Properties
Standardized protocols for determining the physical and chemical properties of compounds are detailed in the OECD Guidelines for the Testing of Chemicals. These internationally accepted methods ensure data consistency and comparability.
-
Property: pKₐ (Acid Dissociation Constant)
-
Methodology: OECD Guideline 112, "Dissociation Constants in Water". This typically involves a titration method (potentiometric, spectrophotometric, or conductometric) where the test substance is dissolved in water and titrated with a standard acid or base. The pKₐ is determined from the pH measurements at various points of neutralization.
-
-
Property: log Kₒw (Octanol-Water Partition Coefficient)
-
Methodology: OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") or OECD Guideline 117 ("Partition Coefficient (n-octanol/water), HPLC Method"). The shake flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and measuring the concentration of the substance in each phase to calculate the partition coefficient. The HPLC method estimates log Kₒw based on the retention time of the compound on a reverse-phase column.
-
-
Property: Water Solubility
-
Methodology: OECD Guideline 105, "Water Solubility". The column elution method or the flask method is used. In the flask method, the substance is dissolved in water at a specific temperature with stirring until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined analytically.
-
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound bound to plasma proteins, which is critical for understanding drug distribution and predicting the therapeutically active (unbound) concentration.[1]
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (e.g., 8-14 kDa MWCO).
-
Control plasma from relevant species (e.g., human, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution.
-
Incubator shaker.
-
LC-MS/MS for analysis.
-
-
Protocol:
-
Prepare the RED base plate and insert cartridges according to the manufacturer's instructions.
-
Spike control plasma with the test compound to the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma (e.g., 200-300 µL) to the sample chamber (donor side) of the RED insert.
-
Add an equivalent volume of PBS (e.g., 350-500 µL) to the buffer chamber (receiver side).
-
Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for a predetermined time (e.g., 4-6 hours) sufficient to reach equilibrium.
-
After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
To equalize matrix effects for analysis, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge to pellet the precipitated protein and analyze the supernatant from both chambers by LC-MS/MS.
-
Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
-
Metabolic Stability: Liver Microsomal Assay
This in vitro assay is used to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes, providing an estimate of its intrinsic clearance.
-
Materials:
-
Pooled liver microsomes from relevant species (e.g., human, rat).
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
NADPH regenerating system (cofactor solution).
-
Test compound and positive control compound stock solutions.
-
Ice-cold termination solution (e.g., acetonitrile or methanol (B129727) with internal standard).
-
Incubator/water bath.
-
LC-MS/MS for analysis.
-
-
Protocol:
-
Prepare a microsomal solution by diluting the stock microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Aliquot the microsomal solution into reaction tubes. Add the test compound to achieve the final incubation concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold termination solution to stop the reaction.
-
Include a negative control incubation without the NADPH cofactor to assess for non-enzymatic degradation.
-
Once all time points are collected, vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. scribd.com [scribd.com]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
The Core Principles of Fluoropolymer Chemistry: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and characterization of key fluoropolymers, providing researchers, scientists, and drug development professionals with a foundational understanding of this unique class of materials.
Fluoropolymers, a fascinating class of polymers, are distinguished by their carbon backbones shielded by fluorine atoms. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting a unique and powerful combination of properties to these materials. This technical guide delves into the fundamental principles of fluoropolymer chemistry, covering their synthesis, intrinsic properties, and the analytical techniques used for their characterization. This document aims to serve as a comprehensive resource for professionals in research and drug development who are increasingly encountering these versatile materials in a range of applications, from biocompatible implants to specialized laboratory equipment.
The Cornerstone of Stability: The Carbon-Fluorine Bond
The exceptional properties of fluoropolymers are fundamentally rooted in the strength and nature of the carbon-fluorine bond. Fluorine's high electronegativity creates a strong, stable, and short bond with carbon. This robust bond is responsible for the hallmark characteristics of fluoropolymers:
-
Exceptional Chemical Inertness: The fluorine sheath effectively protects the carbon backbone from chemical attack, rendering fluoropolymers resistant to a wide array of solvents, acids, and bases.[1]
-
High Thermal Stability: The C-F bond can withstand high temperatures without degrading, allowing fluoropolymers to be used in demanding, high-temperature environments.[1]
-
Low Surface Energy: This property translates to non-stick or hydrophobic and oleophobic surfaces, which are critical in applications requiring low friction and anti-fouling characteristics.
-
Excellent Electrical Insulation: The low polarizability of the C-F bond results in low dielectric constants and high dielectric strength, making fluoropolymers superior electrical insulators.[1]
Synthesis of Key Fluoropolymers
The industrial production of fluoropolymers primarily relies on the free-radical polymerization of fluorine-containing monomers.[2] The specific polymerization technique employed—such as suspension, emulsion, or solution polymerization—influences the final properties of the polymer, including molecular weight and particle size.[3][4]
Polytetrafluoroethylene (PTFE)
PTFE is a linear polymer synthesized from the free-radical polymerization of tetrafluoroethylene (B6358150) (TFE) monomer.[2] The polymerization is highly exothermic and is typically carried out in an aqueous medium.[2]
Experimental Protocol: Suspension Polymerization of TFE (General Procedure)
-
Reactor Preparation: A high-pressure autoclave reactor is charged with deionized water, a dispersing agent, and a buffer to maintain a stable pH.[2]
-
Initiation: A water-soluble free-radical initiator, such as ammonium (B1175870) persulfate, is added to the reactor.[2]
-
Polymerization: The reactor is pressurized with TFE monomer, and the temperature is raised to initiate polymerization. The reaction is carried out under constant agitation.[2]
-
Termination and Isolation: Once the desired conversion is achieved, the reaction is terminated. The resulting granular PTFE resin is then washed and dried.[2]
Polyvinylidene Fluoride (B91410) (PVDF)
PVDF is produced by the polymerization of vinylidene fluoride (VDF).[5] Both emulsion and suspension polymerization methods are commonly used for its synthesis.[5][6]
Experimental Protocol: Emulsion Polymerization of VDF (General Procedure)
-
Emulsion Preparation: An aqueous solution containing a surfactant (emulsifier) and a water-soluble initiator is prepared in a reactor.[6][7]
-
Monomer Addition: VDF monomer is fed into the reactor under pressure.[6]
-
Polymerization: The reaction mixture is heated to the desired temperature to initiate polymerization, forming a stable latex of PVDF particles.[6][7]
-
Coagulation and Purification: The latex is then coagulated, and the resulting PVDF resin is washed and dried.[6]
Fluorinated Ethylene (B1197577) Propylene (B89431) (FEP)
FEP is a copolymer of tetrafluoroethylene (TFE) and hexafluoropropylene (HFP).[8] It is produced by free-radical polymerization, often in an aqueous emulsion system.[8][9]
Experimental Protocol: Emulsion Copolymerization of TFE and HFP (General Procedure)
-
Reactor Setup: A stainless steel high-pressure reactor is charged with ultrapure water and a surfactant.[9]
-
Initiator and Monomers: A free-radical initiator, such as ammonium persulfate, is introduced. A mixture of TFE and HFP monomers is then fed into the reactor at a specific ratio and pressure.[8][9]
-
Polymerization: The reaction is conducted at an elevated temperature (e.g., 85-100 °C) and pressure (e.g., 11-20 bar).[9]
-
Product Isolation: The resulting FEP copolymer is separated from the aqueous phase, washed, and dried.[9]
Perfluoroalkoxy Alkane (PFA)
PFA is a copolymer of tetrafluoroethylene (TFE) and a perfluoroalkyl vinyl ether (PAVE).[4][10][11] This composition allows it to be melt-processable while retaining properties similar to PTFE.[10]
Ethylene Tetrafluoroethylene (ETFE)
ETFE is a copolymer of ethylene and tetrafluoroethylene.[12] It is synthesized via a free-radical polymerization mechanism, often in a solvent or a solvent/aqueous mixture using an organic peroxide initiator.[12] Due to the risk of explosive decomposition, the copolymerization must be conducted in specialized vessels at low pressure.[12]
Polychlorotrifluoroethylene (PCTFE)
PCTFE is a homopolymer of chlorotrifluoroethylene (B8367) (CTFE).[1][13] It is prepared by free-radical polymerization, which can be carried out through solution, bulk, suspension, or emulsion methods.[1][3][13]
Experimental Protocol: Aqueous Emulsion Polymerization of CTFE (General Procedure)
-
Reaction Medium: Deionized water is used as the reaction medium in the presence of a fluorinated surfactant to stabilize the polymer particles.[13]
-
Initiation: A suitable initiator is used to start the polymerization of the CTFE monomer.[13]
-
Polymerization: The reaction proceeds to form a stable emulsion of PCTFE particles.[13]
-
Isolation: The polymer is then isolated from the emulsion, washed, and dried.[13]
Structure-Property Relationships
The properties of fluoropolymers are intricately linked to their molecular structure. Key structural features that dictate their performance include:
-
Degree of Fluorination: Fully fluorinated polymers like PTFE and PFA exhibit the highest chemical and thermal resistance due to the complete shielding of the carbon backbone by fluorine atoms. Partially fluorinated polymers like PVDF and ETFE have some hydrogen atoms, which can slightly reduce their chemical and thermal stability but can enhance their mechanical properties.
-
Side Chains and Comonomers: The introduction of comonomers and side chains, as seen in FEP (HFP comonomer) and PFA (perfluoroalkoxy side chain), disrupts the highly crystalline structure of PTFE.[10][14] This disruption lowers the melting point and melt viscosity, enabling these polymers to be melt-processed, while largely maintaining the desirable properties of PTFE.[10]
-
Presence of Other Halogens: The presence of a chlorine atom in PCTFE, for instance, introduces polarity and slightly reduces the thermal stability compared to PTFE, but it also improves properties like hardness and creep resistance.
Caption: Relationship between fluoropolymer structure and properties.
Quantitative Data on Fluoropolymer Properties
The following tables provide a comparative overview of the key physical, mechanical, thermal, and electrical properties of common fluoropolymers. These values are typical and can vary depending on the specific grade and processing conditions.
Table 1: Physical and Mechanical Properties of Common Fluoropolymers
| Property | ASTM Test Method | PTFE | FEP | PFA | PVDF | ETFE | PCTFE |
| Specific Gravity | D792 | 2.13 - 2.22 | 2.12 - 2.17 | 2.12 - 2.17 | 1.78 | 1.70 - 1.76 | 2.10 - 2.18 |
| Tensile Strength (MPa) | D638 | 17 - 34 | 21 - 23 | 27 - 28 | 36 - 51 | 45 - 48 | 32 - 42 |
| Elongation at Break (%) | D638 | 200 - 400 | 250 - 330 | 280 - 300 | 100 - 300 | 275 - 440 | 80 - 250 |
| Flexural Modulus (GPa) | D790 | 0.5 - 0.9 | 0.5 - 0.65 | 0.6 - 0.7 | 2.0 | 0.9 - 1.4 | 1.3 - 1.8 |
| Hardness (Shore D) | D2240 | 50 - 65 | 55 | 60 | 80 | 75 | 90 |
Table 2: Thermal Properties of Common Fluoropolymers
| Property | ASTM Test Method | PTFE | FEP | PFA | PVDF | ETFE | PCTFE |
| Melting Point (°C) | D3418 | 327 | 260 - 270 | 302 - 310 | 173 | 260 - 275 | 210 - 212 |
| Max. Continuous Use Temp. (°C) | - | 260 | 200 - 204 | 260 | 150 | 150 | 120 - 132 |
| Thermal Conductivity (W/m·K) | C177 | 0.25 | 0.20 | 0.19 - 0.26 | 0.11 - 0.13 | 0.24 | 0.21 |
| Coefficient of Linear Thermal Expansion (10⁻⁵ /°C) | D696 | 10 - 12 | 8.3 - 10.5 | 12 | 12.6 - 14.4 | 5 - 9 | 4.5 - 7.0 |
Table 3: Electrical Properties of Common Fluoropolymers
| Property | ASTM Test Method | PTFE | FEP | PFA | PVDF | ETFE | PCTFE |
| Dielectric Constant (1 MHz) | D150 | 2.1 | 2.1 | 2.1 | 6.4 | 2.6 | 2.3 - 2.7 |
| Dielectric Strength (kV/mm) | D149 | 18 - 24 | 20 - 24 | 20 - 24 | 10.2 | 16 - 20 | 500 V/mil |
| Volume Resistivity (Ω·cm) | D257 | >10¹⁸ | >10¹⁸ | >10¹⁸ | 2 x 10¹⁴ | 10¹⁶ | >10¹⁸ |
| Dissipation Factor (1 MHz) | D150 | <0.0002 | 0.0007 | 0.0003 | 0.049 | 0.006 | 0.023 |
Characterization of Fluoropolymers
A suite of analytical techniques is employed to characterize the structure, properties, and performance of fluoropolymers.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique is used to determine thermal transitions such as the melting point (Tm) and glass transition temperature (Tg).
-
Experimental Protocol (General, based on ASTM D3418): A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan.[15] The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[15] The heat flow into or out of the sample relative to a reference is measured as a function of temperature.[15]
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.
Spectroscopic Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and confirm the chemical structure of the polymer.
-
Experimental Protocol (KBr Pellet Method): A small amount of the finely ground polymer sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).[5][18][19] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[18][19] The pellet is placed in the FTIR spectrometer for analysis.[5][18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for elucidating the detailed microstructure of fluoropolymers, including the identification of end groups and branching.
Caption: General experimental workflow for fluoropolymer synthesis and characterization.
Applications in Research and Drug Development
The unique properties of fluoropolymers make them invaluable in a variety of applications within the research and drug development sectors:
-
Biocompatible Implants and Medical Devices: The inertness and biocompatibility of fluoropolymers like PTFE and FEP make them suitable for use in medical implants and devices.
-
High-Purity Fluid Handling: The chemical resistance and non-stick properties of PFA and FEP are ideal for tubing, fittings, and vessel linings used in the handling of high-purity and corrosive fluids in pharmaceutical manufacturing.
-
Laboratory Equipment: The combination of chemical resistance and thermal stability makes fluoropolymers a material of choice for various laboratory apparatus.
-
Drug Delivery Systems: The controlled permeability and biocompatibility of certain fluoropolymers are being explored for use in advanced drug delivery systems.
Conclusion
Fluoropolymer chemistry is a rich and diverse field, with the unique strength of the carbon-fluorine bond giving rise to a family of materials with exceptional properties. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, structure-property relationships, and characterization of these polymers is crucial for leveraging their full potential in demanding applications. As research continues to advance, the development of new fluoropolymers and a deeper understanding of their chemistry will undoubtedly open up new avenues for innovation.
References
- 1. Polychlorotrifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. google.com [google.com]
- 4. argos-st.com [argos-st.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 7. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00728A [pubs.rsc.org]
- 8. Fluorinated ethylene propylene - Wikipedia [en.wikipedia.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 11. Perfluoroalkoxy alkane - Wikipedia [en.wikipedia.org]
- 12. specialchem.com [specialchem.com]
- 13. A Guide To The Remarkable PCTFE (Polychlorotrifluoroethylene) [eureka.patsnap.com]
- 14. store.astm.org [store.astm.org]
- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 16. infinitalab.com [infinitalab.com]
- 17. apmtesting.com [apmtesting.com]
- 18. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 19. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 20. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Methodological & Application
Synthesis of Poly(perfluorooctyl acrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(1H,1H,2H,2H-perfluorooctyl acrylate), a fluorinated polymer with significant potential in various scientific and biomedical applications. The unique properties of this polymer, including its low surface energy, hydrophobicity, and chemical resistance, make it a material of interest for surface coatings, drug delivery vehicles, and advanced biomedical devices.
Overview of Synthesis Methods
Poly(1H,1H,2H,2H-perfluorooctyl acrylate) can be synthesized through several polymerization techniques. The choice of method influences the polymer's molecular weight, polydispersity, and architecture, which in turn dictates its final properties and applications. This document outlines protocols for three common methods:
-
Solution Free-Radical Polymerization: A straightforward method suitable for producing a variety of polymer molecular weights.
-
Emulsion Polymerization: An environmentally friendly method using water as the continuous phase, ideal for producing high molecular weight polymers in a latex form.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocols
Solution Free-Radical Polymerization
This protocol describes the synthesis of poly(1H,1H,2H,2H-perfluorooctyl acrylate) in an organic solvent using a free-radical initiator.
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate (B77674) (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., hexafluoroisopropanol, ethyl acetate, or a fluorinated solvent)
-
Anhydrous non-solvent for precipitation (e.g., methanol (B129727), hexane)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the 1H,1H,2H,2H-perfluorooctyl acrylate monomer in the chosen anhydrous solvent. A typical monomer concentration is 10-20% (w/v).
-
Initiator Addition: Add the AIBN initiator to the monomer solution. The monomer-to-initiator molar ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).
-
Degassing: To remove oxygen, which inhibits polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 60-80°C. The reaction time can range from 6 to 24 hours, depending on the desired conversion.
-
Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomer and initiator. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Emulsion Polymerization
This protocol outlines the synthesis of poly(1H,1H,2H,2H-perfluorooctyl acrylate) in an aqueous medium.
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate (monomer)
-
Surfactant (e.g., sodium dodecyl sulfate (B86663) (SDS), or a non-ionic surfactant like Triton X-100)
-
Water-soluble initiator (e.g., potassium persulfate (KPS))
-
Deionized water
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
Aqueous Phase Preparation: To the four-necked flask, add deionized water and the surfactant. Stir the mixture under a nitrogen atmosphere until the surfactant is fully dissolved.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding the 1H,1H,2H,2H-perfluorooctyl acrylate monomer to an aqueous solution of the surfactant and stirring vigorously.
-
Initiation: Heat the aqueous phase in the reactor to 60-80°C. Add a portion of the initiator to the reactor.
-
Polymerization: Slowly add the monomer pre-emulsion to the reactor via a dropping funnel over a period of 2-4 hours. Add the remaining initiator solution concurrently.
-
Completion and Cooling: After the addition is complete, continue stirring the reaction mixture at the same temperature for another 1-2 hours to ensure high monomer conversion. Cool the resulting latex to room temperature.
-
Purification: The polymer can be isolated by precipitation in a non-solvent like methanol or used as a latex.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This protocol describes a controlled radical polymerization method for synthesizing poly(1H,1H,2H,2H-perfluorooctyl acrylate) with a narrow molecular weight distribution.
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate (monomer)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC))
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane, anisole)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine the 1H,1H,2H,2H-perfluorooctyl acrylate monomer, the RAFT agent, and the initiator in the chosen anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization (e.g., [M]:[RAFT]:[I] = 100:1:0.1 to 500:1:0.2).
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).
-
Monitoring and Termination: The polymerization can be monitored by taking aliquots at different time points to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC). The reaction is typically stopped by cooling the flask and exposing the contents to air.
-
Purification and Isolation: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of poly(perfluorooctyl acrylate) and related fluorinated acrylate homopolymers.
Table 1: Solution Free-Radical Polymerization of a Fluorinated Acrylate *
| Monomer | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | AIBN (1.0) | Ethyl Acetate | 70 | 12 | >90 | 25,000 | 2.1 |
| 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | AIBN (0.5) | Hexafluoroisopropanol | 65 | 24 | >95 | 50,000 | 1.9 |
*Data is for a structurally similar monomer, 1H,1H,2H,2H-heptadecafluorodecyl acrylate, as a representative example.
Table 2: Emulsion Polymerization of a Fluorinated Acrylate Homopolymer *
| Monomer | Initiator | Surfactant | Temp (°C) | Time (h) | Solid Content (%) | Particle Size (nm) |
| Perfluoroalkylethyl acrylate | KPS | SDS/NP-10 | 75 | 4 | ~30 | 50-100 |
| Perfluoroalkylethyl acrylate | KPS | SDS | 80 | 5 | ~35 | 80-120 |
*Representative conditions based on literature for similar perfluoroalkylethyl acrylate monomers.
Table 3: RAFT Polymerization of a Fluorinated Acrylate Homopolymer *
| Monomer | RAFT Agent | [M]:[RAFT]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Perfluoroalkylethyl acrylate | CPDTC | 200:1:0.2 | 1,4-Dioxane | 70 | 8 | 22,000 | 1.15 |
| Perfluoroalkylethyl acrylate | CPDTC | 400:1:0.2 | Anisole | 70 | 16 | 41,500 | 1.20 |
*Representative data based on RAFT polymerization of similar perfluoroalkylethyl acrylate monomers.
Visualizations
Diagram 1: General Experimental Workflow for Polymer Synthesis
Caption: General workflow for the synthesis and purification of poly(this compound).
Diagram 2: Logical Relationship of Polymerization Components
Caption: Key components and their roles in the polymerization of this compound.
Application Notes and Protocols for Free Radical Polymerization of Perfluorooctyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization of 1H,1H,2H,2H-perfluorooctyl acrylate (B77674) (PFOA), a fluorinated monomer crucial for creating low surface energy polymers. The resulting polymer, poly(perfluorooctyl acrylate) (pPFOA), exhibits exceptional hydrophobic and oleophobic properties, making it a valuable material for a range of applications, including specialized coatings for biomedical devices and potential use in advanced drug delivery systems.
Introduction
Free radical polymerization is a widely utilized method for synthesizing a variety of polymers. In the case of this compound, this process allows for the creation of polymers with highly fluorinated side chains. These side chains are responsible for the material's unique low surface energy characteristics. The polymerization process can be carried out using various techniques, including solution and emulsion polymerization, with solution polymerization being a common and straightforward method for laboratory-scale synthesis.[1] The choice of initiator and solvent is critical to controlling the polymerization kinetics and the final properties of the polymer, such as molecular weight and polydispersity.
Applications in Research and Development
Poly(this compound) and other fluorinated polymers are of significant interest in the biomedical field due to their high chemical inertness, biocompatibility, and unique surface properties.[2][3] While direct applications of pPFOA in drug delivery are still an emerging area of research, the unique properties of fluorinated polymers offer several potential advantages:
-
Surface Modification of Biomedical Devices: pPFOA can be used to create superhydrophobic coatings on medical devices, which can reduce protein adhesion and biofilm formation, thereby improving biocompatibility and reducing the risk of infection.[4][5]
-
Drug Delivery Vehicles: The hydrophobic nature of pPFOA makes it a candidate for the encapsulation of hydrophobic drugs. Nanoparticles formulated from fluorinated polymers could potentially shield the encapsulated drug from degradation and control its release.
-
Imaging and Diagnostics: The presence of fluorine atoms can be leveraged for 19F Magnetic Resonance Imaging (MRI), offering a background-free imaging modality. Copolymers containing this compound could be designed as novel contrast agents.
Experimental Protocols
This section provides detailed protocols for the free radical solution polymerization of this compound.
Protocol 1: Solution Polymerization of this compound in Toluene
This protocol describes a standard method for the synthesis of poly(this compound) in an organic solvent using a thermal initiator.
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate (PFOA), monomer
-
Azobisisobutyronitrile (AIBN), initiator
-
Toluene, solvent
-
Methanol (B129727), non-solvent for precipitation
-
Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum filtration setup (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Reaction Setup: Assemble the Schlenk flask with a condenser and a magnetic stir bar. Ensure all glassware is dry.
-
Reagent Preparation: In the Schlenk flask, dissolve the desired amount of this compound monomer in toluene.
-
Initiator Addition: Add the calculated amount of AIBN initiator to the monomer solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, purge the solution with dry nitrogen gas for at least 30 minutes.
-
Polymerization: After degassing, place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C). Maintain the reaction under a positive pressure of nitrogen.
-
Reaction Monitoring: Allow the polymerization to proceed for the specified time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or FTIR spectroscopy.
-
Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods (¹H NMR, ¹⁹F NMR, FTIR) to confirm its chemical structure.
Quantitative Data Summary
The following table summarizes typical experimental conditions for the free radical polymerization of this compound and its copolymers. Note that specific conditions will influence the final polymer properties.
| Parameter | Value | Reference |
| Monomer | 1H,1H,2H,2H-Perfluorooctyl acrylate | General |
| Initiator | Azobisisobutyronitrile (AIBN) | [6] |
| Solvent | Toluene, Methyl Ethyl Ketone (MEK) | [6] |
| Reaction Temperature | 70-75 °C | [6] |
| Initiator Concentration | 0.5 - 2.0 mol% (relative to monomer) | General Practice |
| Monomer Concentration | 10 - 50 wt% in solvent | General Practice |
| Reaction Time | 6 - 24 hours | General Practice |
| Resulting Polymer | Poly(this compound) | |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (variable) | |
| Polydispersity Index (PDI) | 1.5 - 3.0 (typical for free radical) |
Visualizing the Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
References
Application Notes and Protocols for Emulsion Polymerization of Fluoromonomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of fluoromonomers. This technique is crucial for the synthesis of fluoropolymers with a wide range of applications, from high-performance coatings and seals to advanced materials in the biomedical and pharmaceutical fields.
Introduction to Emulsion Polymerization of Fluoromonomers
Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, typically consisting of a monomer, a continuous phase (usually water), a surfactant, and an initiator. This method is particularly well-suited for the polymerization of gaseous fluoromonomers like tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF), as it allows for effective heat and mass transfer, leading to high polymerization rates and high molecular weight polymers.[1][2] The resulting polymer is produced as a stable colloidal dispersion, often referred to as a latex.
The unique properties of fluoropolymers, such as high thermal stability, chemical inertness, low coefficient of friction, and biocompatibility, make them highly valuable materials.[3] Emulsion polymerization offers a versatile platform to tailor the properties of these polymers by controlling reaction conditions and formulations.
Key Components in Fluoromonomer Emulsion Polymerization
The successful emulsion polymerization of fluoromonomers depends on the careful selection of several key components:
-
Fluoromonomers: These are the building blocks of the resulting polymer. Common examples include tetrafluoroethylene (TFE), vinylidene fluoride (VDF), chlorotrifluoroethylene (B8367) (CTFE), and various fluorinated acrylates and vinyl ethers.[2][4][5]
-
Continuous Phase: Deionized water is the most common continuous phase, providing an environmentally friendly and efficient medium for the polymerization reaction.
-
Surfactants (Emulsifiers): Surfactants are crucial for emulsifying the monomer in the aqueous phase and stabilizing the resulting polymer particles. Both fluorinated and non-fluorinated surfactants have been used.[6][7] The choice of surfactant can significantly impact particle size, stability of the latex, and the final properties of the polymer.[8]
-
Initiators: These are compounds that generate free radicals to initiate the polymerization process. Water-soluble initiators are typically used in emulsion polymerization. The choice of initiator influences the polymerization rate and the polymer's molecular weight.[9][10]
-
Buffers and Other Additives: Buffers are often used to control the pH of the reaction medium.[1] Chain transfer agents can be added to control the molecular weight of the polymer.
Quantitative Data Summary
The following tables summarize key quantitative data for the emulsion polymerization of common fluoromonomers.
Table 1: Typical Reaction Conditions for Emulsion Polymerization of Fluoromonomers
| Parameter | Vinylidene Fluoride (VDF) | Tetrafluoroethylene (TFE) | Chlorotrifluoroethylene (CTFE) & Copolymers |
| Polymerization Temperature | 75 - 90 °C[1] | 60 - 95 °C[11] | 50 - 100 °C[12] |
| Polymerization Pressure | 2.0 - 3.8 MPa[1] | 1.0 - 3.0 MPa[12] | Not specified |
| Polymerization Time | 14 h[1] | Not specified | 3 - 6 h (monomer/initiator feed) + 3 h hold[4] |
| Initiator Concentration | Varies, e.g., KPS[13] | Varies, e.g., Ammonium (B1175870) Persulfate[3] | Varies, e.g., KPS and Sodium Sulfite |
| Surfactant Concentration | Varies | 1.5 - 5 parts by weight[12] | Varies |
| pH | Controlled with buffer (e.g., sodium acetate)[13] | Controlled with buffer (e.g., ammonium carbonate)[11] | 8.0 |
| Stirring Speed | 88 r/min[1] | Not specified | Not specified |
Table 2: Common Surfactants in Fluoromonomer Emulsion Polymerization
| Surfactant Type | Chemical Name/Example | Key Properties & Notes |
| Anionic Fluorinated | Ammonium perfluorooctanoate (APFO) | Historically common, but with environmental and health concerns.[14] |
| Perfluorooctyl sulfonic acid potassium salt | Used in the preparation of PTFE dispersion emulsion.[12] | |
| Anionic Non-Fluorinated | Fatty alcohol sulfates | Good for particle size control.[6] |
| Linear alkyl benzene (B151609) sulfonates | Effective emulsifiers.[6] | |
| Nonionic | Polyoxyethylene-based surfactants | Provide steric stabilization, improving latex stability.[8] |
| Polymerizable | Ammonium allyloxymethylate nonylphenol ethoxylates sulfate (B86663) (DNS-86) | Can be incorporated into the polymer backbone, reducing migration.[15] |
Table 3: Common Initiators in Fluoromonomer Emulsion Polymerization
| Initiator Type | Chemical Name/Example | Decomposition Temperature (10-hr half-life) | Solubility |
| Persulfates | Potassium Persulfate (KPS) | ~60-70°C[9] | Water-soluble[10] |
| Ammonium Persulfate (APS) | ~60-70°C[9] | Water-soluble[10] | |
| Redox Initiators | Persulfate/Sodium Sulfite | Can be used at lower temperatures (e.g., 40-50°C)[16] | Water-soluble |
| Hydrogen Peroxide/Ferrous Salts[16] | Can be used at lower temperatures (e.g., 40-50°C)[16] | Water-soluble | |
| Azo Initiators | 4,4'-Azobis(4-cyanovaleric acid) | ~69°C[10] | Water-soluble |
Experimental Protocols
The following are detailed protocols for the emulsion polymerization of vinylidene fluoride (VDF) and tetrafluoroethylene (TFE).
Protocol for Emulsion Polymerization of Vinylidene Fluoride (VDF)
This protocol is based on a typical batch process.[1][13]
Materials:
-
Vinylidene fluoride (VDF) monomer
-
Deionized water
-
Emulsifier (e.g., a suitable fluorinated or non-fluorinated surfactant)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Buffer (e.g., Sodium Acetate)
-
Nitrogen gas
Equipment:
-
High-pressure stainless steel autoclave (e.g., 130 L or smaller laboratory scale) equipped with a mechanical stirrer, temperature and pressure sensors, and inlets for gas and liquid feeds.
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave is clean and leak-tested.
-
Purge the reactor by evacuating and filling with nitrogen multiple times to remove all oxygen.
-
-
Charging the Reactor:
-
Add deionized water to the reactor.
-
Add the desired amount of emulsifier and buffer to the water and stir until dissolved.
-
-
Reaction Setup:
-
Seal the reactor and begin stirring (e.g., at 88 r/min).
-
Heat the reactor contents to the desired polymerization temperature (e.g., 75-90 °C).
-
Charge the reactor with VDF monomer to the desired initial pressure (e.g., 2.0 - 3.8 MPa).
-
-
Initiation and Polymerization:
-
Prepare a solution of the initiator (e.g., KPS) in deionized water.
-
Inject the initiator solution into the reactor to start the polymerization.
-
Continuously feed VDF monomer into the reactor to maintain a constant pressure throughout the polymerization.
-
Monitor the reaction temperature and pressure. The consumption of monomer will be indicated by the need to add more VDF to maintain the pressure.
-
Continue the polymerization for the desired reaction time (e.g., 14 hours).
-
-
Termination and Recovery:
-
Stop the VDF feed and cool the reactor to room temperature.
-
Vent any unreacted VDF monomer (ensure proper safety procedures for handling flammable and potentially toxic gases).
-
Discharge the resulting polymer emulsion (latex).
-
The polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
-
Protocol for Emulsion Polymerization of Tetrafluoroethylene (TFE)
This protocol is based on a typical batch process for producing PTFE dispersions.[11][12]
Materials:
-
Tetrafluoroethylene (TFE) monomer
-
Deionized water
-
Emulsifier (e.g., a perfluorinated carboxylate or sulfonate)
-
Initiator (e.g., Ammonium Persulfate - APS)
-
Buffer (e.g., Ammonium Carbonate)
-
Stabilizer (e.g., paraffin (B1166041) wax)
-
Nitrogen gas
Equipment:
-
High-pressure stainless steel autoclave with mechanical stirrer, temperature and pressure sensors, and gas/liquid inlets.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean the autoclave and perform a leak test.
-
Purge the reactor with nitrogen to remove oxygen.
-
-
Charging the Reactor:
-
Charge the reactor with deionized water.
-
Add the emulsifier, buffer, and stabilizer (e.g., 1.5-5 parts by weight of emulsifier, 15-20 parts of stabilizer per 300 parts of water).[12]
-
Stir the mixture to ensure proper dispersion.
-
-
Reaction Setup:
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired polymerization temperature (e.g., 60-95 °C).
-
Pressurize the reactor with TFE monomer to the desired reaction pressure (e.g., 1.0-3.0 MPa).
-
-
Initiation and Polymerization:
-
Prepare a fresh solution of the initiator (e.g., APS) in deionized water.
-
Inject the initiator solution into the reactor to commence polymerization.
-
Maintain a constant TFE pressure by continuously feeding the monomer as it is consumed.
-
Monitor the reaction temperature and pressure throughout the process.
-
-
Termination and Recovery:
-
Once the desired conversion is reached (which can be monitored by the total amount of TFE consumed), stop the monomer feed.
-
Cool the reactor down to ambient temperature.
-
Carefully vent the unreacted TFE monomer.
-
The resulting PTFE dispersion is then discharged from the reactor. For latex applications, a nonionic surfactant may be added to enhance stability. For solid polymer, the latex is coagulated, washed, and dried.[11]
-
Visualizing the Process and Concepts
The following diagrams illustrate key aspects of emulsion polymerization.
General Mechanism of Emulsion Polymerization
Caption: General mechanism of emulsion polymerization.
Experimental Workflow for Fluoromonomer Emulsion Polymerization
References
- 1. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. gantrade.com [gantrade.com]
- 8. pcimag.com [pcimag.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Free Radical Initiators [sigmaaldrich.com]
- 11. US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]
- 12. CN104403035A - Preparation method of polytetrafluoroethylene dispersion emulsion - Google Patents [patents.google.com]
- 13. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00728A [pubs.rsc.org]
- 14. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Perfluorooctyl Acrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers of perfluorooctyl acrylate (B77674) (PFOA) and methyl methacrylate (B99206) (MMA). The detailed protocols and data are intended to guide researchers in the development of novel fluorinated materials for a variety of applications, including specialized coatings and drug delivery systems.
Application Notes
Copolymers of perfluorooctyl acrylate and methyl methacrylate are valuable materials that combine the unique properties of both monomers. The incorporation of the perfluoroalkyl side chains from PFOA imparts desirable characteristics such as low surface energy, hydrophobicity, and chemical resistance to the resulting copolymer.[1] Methyl methacrylate, a conventional acrylate monomer, contributes to the mechanical strength and processability of the material.
The unique surface properties of PFOA-MMA copolymers make them excellent candidates for creating superhydrophobic surfaces.[2] These surfaces have significant potential in various fields, including self-cleaning coatings, anti-fouling materials for biomedical devices, and moisture-repellent films for electronics. In the context of drug development, these copolymers can be utilized to create specialized coatings for drug delivery devices to control drug release profiles or to prevent biofouling on implantable systems.
The thermal properties of these copolymers can be tailored by adjusting the monomer feed ratio. Generally, the glass transition temperature (Tg) of the copolymer will vary with its composition, indicating that the material is amorphous.[2] This tunability allows for the design of materials with specific thermal stability and mechanical properties for diverse applications.
Experimental Protocols
Materials
-
This compound (PFOA), >97%
-
Methyl methacrylate (MMA), 99%, inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), 98%
-
Toluene (B28343), anhydrous, 99.8%
-
Methanol (B129727), ACS reagent grade
-
Deionized water
Synthesis of PFOA-MMA Copolymer
This protocol describes a typical free-radical polymerization of PFOA and MMA in a toluene solution, initiated by AIBN.
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired molar ratio of PFOA and MMA in 50 mL of anhydrous toluene.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration) to the monomer solution.
-
Degassing: Seal the flask with a rubber septum and de-gas the solution by bubbling with nitrogen for 30 minutes to remove any dissolved oxygen that could inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 80°C and stir for 6-24 hours. The reaction time can be adjusted to control the molecular weight and conversion.
-
Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring vigorously.
-
Collect the precipitated white polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.
Characterization of PFOA-MMA Copolymer
2.3.1. ¹H NMR Spectroscopy for Copolymer Composition
The composition of the copolymer can be determined using ¹H NMR spectroscopy.
Procedure:
-
Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The molar fraction of each monomer in the copolymer can be calculated by integrating the characteristic peaks of PFOA and MMA.
2.3.2. Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[2]
Procedure:
-
Dissolve the copolymer in a suitable GPC solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample into the GPC system, which is typically calibrated with polystyrene standards.
2.3.3. Differential Scanning Calorimetry (DSC) for Thermal Properties
DSC is used to determine the glass transition temperature (Tg) of the copolymer.[2]
Procedure:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C).
-
Reheat the sample at the same heating rate. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.
2.3.4. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.[2]
Procedure:
-
Place a small amount of the copolymer (5-10 mg) into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Data Presentation
Table 1: Monomer Reactivity Ratios for PFOA-MMA Copolymerization
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Copolymerization Behavior |
| This compound (PFOA) | Methyl methacrylate (MMA) | 0.45 | 1.20 | Random with tendency for MMA homopolymerization |
Note: Reactivity ratios are representative values and may vary depending on the specific reaction conditions. The product of the reactivity ratios (r₁r₂ < 1) suggests a tendency for random copolymerization.
Table 2: Molecular Weight and Thermal Properties of PFOA-MMA Copolymers
| Sample ID | PFOA in Feed (mol%) | PFOA in Copolymer (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| PMMA | 0 | 0 | 25,000 | 45,000 | 1.80 | 105 |
| PFOA-MMA-10 | 10 | 8 | 22,000 | 41,800 | 1.90 | 95 |
| PFOA-MMA-25 | 25 | 22 | 20,500 | 39,975 | 1.95 | 82 |
| PFOA-MMA-50 | 50 | 48 | 18,000 | 36,900 | 2.05 | 65 |
Data are representative and will vary based on synthesis conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PFOA-MMA copolymers.
Caption: Schematic representation of the random copolymer structure of PFOA and MMA.
References
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Perfluorooctyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the creation of superhydrophobic surfaces utilizing perfluorooctyl acrylate (B77674) and its derivatives. The methodologies outlined are based on current scientific literature and are intended to offer comprehensive guidance for replicating and adapting these techniques for various research and development applications, including but not limited to biomedical devices, self-cleaning surfaces, and microfluidics.
Introduction to Superhydrophobic Surfaces
Superhydrophobic surfaces, characterized by a water contact angle (WCA) greater than 150° and a low sliding angle (SA), are of significant interest due to their exceptional water repellency. The creation of such surfaces typically requires two key features: a low surface energy material and a hierarchical micro/nano-scale surface roughness. Perfluorooctyl acrylate and other long-chain fluorinated acrylates are ideal candidates for lowering surface energy due to the high electronegativity and low polarizability of the fluorine atoms. When combined with methods to induce surface roughness, these polymers can be used to generate robust and effective superhydrophobic coatings.
Quantitative Data Summary
The following tables summarize the quantitative data reported for superhydrophobic surfaces created using various methods involving this compound and similar fluorinated acrylate polymers.
| Preparation Method | Polymer/Coating Composition | Substrate | Water Contact Angle (WCA) (°) | Sliding Angle (SA) (°) | Reference |
| In-situ Condensation and Dip Coating | Fluoroalkyl-acrylate-modified polysiloxane nanocomposite (PFAS-SiO2) | Cotton Fabric | 163.5 | 7 | [1] |
| Initiated Chemical Vapor Deposition (iCVD) | Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) | Silicon Wafer | 120.8 ± 1.2 | Not Reported | |
| Spray Coating | Fluorine resin with CNTs and SiO2 nanoparticles | Various | 156.8 | 3.6 | |
| Dip Coating | Poly(this compound) solution | Not Specified | >150 | <10 | |
| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | PDMS/SiO2/1H,1H,2H,2H-perfluorooctyltriethoxysilane | Glass | ~159 | Not Reported |
Experimental Protocols
This section provides detailed protocols for three common methods of creating superhydrophobic surfaces with this compound-based materials: Solution Dip Coating, Spray Coating, and In-situ Synthesis of a Nanocomposite Coating.
Protocol 1: Solution Dip Coating
This protocol describes a straightforward method for applying a superhydrophobic coating using a solution of pre-synthesized poly(this compound) or a similar fluorinated acrylic polymer.
Materials:
-
Poly(this compound) or other fluorinated acrylic polymer
-
Suitable solvent (e.g., fluorinated solvents, specific esters, or ketones)
-
Substrate (e.g., glass slide, silicon wafer, textile)
-
Beakers
-
Ultrasonic bath
-
Dip coater or a setup for controlled withdrawal
-
Oven or hot plate for curing
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to ensure proper adhesion of the coating.
-
For glass or silicon, sonicate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen or in an oven at 110 °C for 1 hour.
-
-
Polymer Solution Preparation:
-
Dissolve the poly(this compound) in a suitable solvent to the desired concentration (typically 0.1 - 2 wt%).
-
Use an ultrasonic bath to ensure the polymer is fully dissolved and the solution is homogeneous.
-
-
Dip Coating:
-
Immerse the cleaned substrate into the polymer solution.
-
Allow the substrate to remain in the solution for a dwell time of 1-5 minutes to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a critical parameter that affects the thickness and uniformity of the coating.
-
-
Curing:
-
After withdrawal, allow the solvent to evaporate at room temperature.
-
Cure the coated substrate in an oven at a temperature and duration appropriate for the specific polymer and substrate (e.g., 100-150 °C for 30-60 minutes). Curing helps to improve the adhesion and durability of the coating.
-
Workflow Diagram:
Caption: Workflow for the solution dip coating method.
Protocol 2: Spray Coating
This method is suitable for coating larger or more complex surfaces and for incorporating nanoparticles to enhance roughness.
Materials:
-
Fluorinated acrylate polymer or monomer/initiator mixture
-
Nanoparticles (e.g., silica (B1680970) (SiO2), titanium dioxide (TiO2)) (optional)
-
Solvent (e.g., ethanol, acetone)
-
Spray gun or airbrush
-
Substrate
-
Magnetic stirrer
-
Ultrasonic bath
-
Oven for curing
Procedure:
-
Coating Solution Preparation:
-
Polymer-based: Dissolve the fluorinated acrylate polymer in a suitable solvent. If using nanoparticles, disperse them in a separate solvent aliquot using ultrasonication and then mix with the polymer solution.
-
Monomer-based: Mix the fluorinated acrylate monomer, a porogen (if creating a porous structure), and a photoinitiator in a solvent.
-
-
Spraying:
-
Place the substrate in a well-ventilated area or a fume hood.
-
Set the spray gun parameters (nozzle size, pressure, distance to substrate) according to the desired coating thickness and uniformity. A typical distance is 15-30 cm.
-
Spray the solution onto the substrate in a systematic manner to ensure even coverage. Apply multiple thin layers for a more uniform coating, allowing the solvent to partially evaporate between layers.
-
-
Curing:
-
If using a polymer solution, cure the coated substrate in an oven as described in the dip coating protocol.
-
If using a monomer-based solution with a photoinitiator, expose the coated substrate to UV light for a specified time to induce polymerization and curing.
-
Workflow Diagram:
Caption: Workflow for the spray coating method.
Protocol 3: In-situ Synthesis of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite
This protocol describes the synthesis of a nanocomposite material that is then applied to a fabric substrate to create a durable superhydrophobic surface.[1]
Materials:
-
Fluoroalkyl-acrylate-modified polysiloxane (PFAS)
-
Silica sol
-
Benzene/ethanol mixed solvent
-
Three-neck flask with stirrer, thermometer, and reflux condenser
-
Rotary evaporator
-
Cotton fabric
-
Ethyl acetate (B1210297)
-
Padder
-
Oven
Procedure:
-
Synthesis of the Nanocomposite (PFAS-SiO2):
-
In a 250 mL three-neck flask, add 50 g of PFAS, the benzene/ethanol mixed solvent, and a specific amount of silica sol (e.g., 20 g, 40 g, or 80 g).
-
Stir the mixture thoroughly and heat it to 50 °C.
-
Maintain the reaction at 50 °C for 3-4 hours.
-
After the reaction, remove the solvents under reduced pressure using a rotary evaporator to obtain a translucent, viscous liquid (the PFAS-SiO2 nanocomposite).
-
-
Fabric Finishing:
-
Prepare finishing solutions by dissolving the PFAS-SiO2 nanocomposite in ethyl acetate at various concentrations (e.g., 0.1% to 0.5% by mass).
-
Immerse the cotton fabric samples in the finishing solutions.
-
Use a padder to control the wet pick-up to approximately 70%.
-
Dry the treated fabric at 100 °C.
-
Cure the fabric by baking at 170 °C for 2 minutes.
-
Allow the samples to equilibrate at ambient temperature in a desiccator for 24 hours before characterization.
-
Logical Relationship Diagram:
Caption: Logical relationship of components for nanocomposite synthesis.
Characterization Methods
The primary methods for characterizing the superhydrophobic surfaces are Water Contact Angle (WCA) measurements and Scanning Electron Microscopy (SEM).
-
Water Contact Angle (WCA): A goniometer is used to measure the static WCA of a water droplet on the surface. For a surface to be considered superhydrophobic, the WCA should be greater than 150°. The sliding angle (the angle at which a water droplet begins to roll off the surface) should also be measured and is typically less than 10° for superhydrophobic surfaces.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology. The images can confirm the presence of the necessary micro/nano-scale roughness that, in combination with the low surface energy of the this compound coating, leads to superhydrophobicity.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and fluorinated compounds.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the protocols.
-
Exercise caution when working with heating equipment such as ovens and hot plates.
References
Application Notes and Protocols for Water-Resistant Paper and Packaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the technologies and methodologies used to impart water resistance to paper and packaging materials. The following sections detail various treatment methods, quantitative performance data, and standardized experimental protocols for evaluating the efficacy of these treatments.
Introduction to Water-Resistant Treatments for Paper and Packaging
Paper and paperboard are fundamentally hydrophilic due to their cellulosic fiber structure. To overcome this limitation for applications requiring moisture resistance, various treatments are employed. These treatments can be broadly categorized as internal sizing, surface sizing, and coatings.[1][2][3]
-
Internal Sizing: Water-resistant agents are added to the pulp slurry before the paper sheet is formed.[1][2] This method provides uniform water resistance throughout the entire sheet.[1] Common internal sizing agents include rosin (B192284) with alum and synthetic polymers.[2]
-
Surface Sizing: A sizing agent is applied to the surface of the formed and partially dried paper sheet.[2][4] This process improves surface strength, printability, and water resistance by forming a protective film.[3][4] Starch solutions are commonly used for surface sizing.[2]
-
Coatings: A distinct layer of a barrier material is applied to the paper surface. This is a highly effective method for achieving significant water and moisture vapor resistance.[5][6] Common coating materials include waxes, polyethylene, and other polymers.[5][7][8]
Water-resistant paper and packaging are crucial for protecting moisture-sensitive products such as food, pharmaceuticals, and cosmetics during storage and transportation.[5] The selection of a specific water-resistant treatment depends on the required level of protection, cost, and desired end-of-life characteristics of the packaging (e.g., recyclability or compostability).[5][9]
Quantitative Performance Data
The effectiveness of water-resistant treatments is quantified using several standard tests. The following tables summarize typical performance data for various treatments.
Table 1: Effect of Wax Coatings on Paper Properties
| Treatment | Improvement in Water Vapor Barrier | Improvement in Tensile Strength (TS) | Improvement in Elastic Modulus (E) | Reference |
| Beeswax Coating | ~77% | ~26% | ~46% | [7][8][10] |
| Carnauba Wax Coating | Lowers water vapor permeability by 65% | Improves tensile strength by 175% | - | [11] |
Table 2: Wet Tensile Strength of Paper
| Paper Type | Wet Tensile Strength (% of Dry Strength) | Description | Reference |
| Medium Wet-Strength | 10-15% | Partial wet-strength, may be designed to dissolve in caustic solutions. | [12] |
| High Wet-Strength | 15-25% or higher | Resists breaking and tearing when wet. | [12] |
| True Wet-Strength Grade | At least 10% or 15% | A general benchmark for defining a wet-strength paper. | [13] |
Table 3: Water Contact Angle of Coated Paper
| Coating Material | Water Contact Angle (θ) | Classification | Reference |
| Uncoated Paper | < 90° | Hydrophilic | [14] |
| Paraffin Wax | 103° | Hydrophobic | [7] |
| Soybean Oil-Based Waxes | 82° or 95° | Hydrophobic | [7] |
| Hydrophobic Nanosilica in PMMA | Up to 142° | Superhydrophobic | [15] |
| Superhydrophobic Paint | 159° (advancing), 140° (receding) | Superhydrophobic | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Cobb Water Absorption Test
This test determines the amount of water absorbed by the surface of paper or board in a specified time.[17][18]
Materials:
-
Cobb tester apparatus
-
Balance (accurate to 0.01 g)
-
Stopwatch
-
Blotting paper
-
Hand roller
-
Distilled or deionized water
-
Paper or paperboard samples
Procedure:
-
Sample Preparation: Cut a representative sample of the paper or board to be tested. The sample should be larger than the clamping ring of the Cobb tester.[19]
-
Initial Weighing: Weigh the sample to the nearest 0.01 g. This is the "Dry Weight".[20]
-
Test Setup: Place the sample on the rubber mat of the Cobb tester with the surface to be tested facing up. Securely clamp the metal ring onto the sample to prevent any leakage.[18][19]
-
Water Application: Pour a specified volume of water (typically 100 ml) into the cylinder. Start the stopwatch immediately.[19][20] The standard test duration is typically 60 or 120 seconds.[18][20]
-
Water Removal: At the end of the specified time, pour the water out of the cylinder and quickly unclamp the sample. Place the sample on a sheet of blotting paper with the wet side up. Place another sheet of blotting paper on top and use the hand roller to remove excess water by rolling it once forward and once backward without applying downward pressure.[19]
-
Final Weighing: Immediately weigh the blotted sample to the nearest 0.01 g. This is the "Wet Weight".[20]
-
Calculation: Calculate the Cobb value using the following formula:[18][20] Cobb Value (g/m²) = (Wet Weight - Dry Weight) x 100
Protocol for Wet Tensile Strength Test
This test measures the tensile strength of paper or paperboard after it has been saturated with water.[21][22][23]
Materials:
-
Tensile testing machine
-
Specimen cutter
-
Distilled water
-
Immersion tray or Finch cup
-
Paper or paperboard samples
Procedure:
-
Sample Preparation: Cut the paper or paperboard samples to standard dimensions (e.g., 15 mm wide).[22]
-
Saturation: Immerse the samples in distilled water for a specified period to ensure complete saturation.[22] Alternatively, a Finch cup can be used to wet a specific area of the sample.
-
Tensile Testing: Place the wet sample into the grips of the tensile testing machine. Apply a constant rate of elongation until the sample breaks.[22]
-
Data Recording: Record the maximum force required to break the sample.
-
Calculation: The wet tensile strength is typically expressed in kilonewtons per meter (kN/m).[22] The wet strength retention can be calculated as follows:[22] Wet Strength Retention (%) = (Wet Tensile Strength / Dry Tensile Strength) x 100
Protocol for Contact Angle Measurement
This measurement quantifies the wettability of a solid surface by a liquid, indicating its hydrophobic or hydrophilic nature.[14][24]
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle
-
Distilled water
-
Paper or coated paper samples
Procedure:
-
Sample Placement: Place the paper sample on the stage of the contact angle goniometer.
-
Droplet Deposition: Using the syringe, carefully deposit a small droplet of distilled water onto the surface of the sample.
-
Image Capture: The camera captures a side-view image of the droplet on the surface.
-
Angle Measurement: The software analyzes the image and measures the angle formed at the three-phase boundary where the liquid, gas, and solid intersect.[14]
-
Interpretation: A contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° indicates a hydrophilic surface.[14][25] A contact angle above 150° is considered superhydrophobic.[24]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanisms of imparting water resistance to paper.
Experimental Workflows
Caption: Experimental workflow for the Cobb Water Absorption Test.
Caption: Experimental workflow for the Wet Tensile Strength Test.
References
- 1. Internal Sizing and Surface Sizing Differences and Benefits for Paper Producers - AMAZON [amazon-chem.cn]
- 2. printwiki.org [printwiki.org]
- 3. Sizing - Wikipedia [en.wikipedia.org]
- 4. Surface Sizing vs. Internal Sizing: What’s the Difference in Papermaking? - Golden Paper Company Limited [goldenpapergroup.com]
- 5. greenearthtechbd.com [greenearthtechbd.com]
- 6. mcpolymers.com [mcpolymers.com]
- 7. Wax Coatings for Paper Packaging Applications: Study of the Coating Effect on Surface, Mechanical, and Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. packnode.org [packnode.org]
- 10. Item - Wax Coatings for Paper Packaging Applications: Study of the Coating Effect on Surface, Mechanical, and Barrier Properties - American Chemical Society - Figshare [acs.figshare.com]
- 11. Wax Coating for Packaging Applications [kymc.com]
- 12. Understanding wet-strength paper | Nissha Metallizing [nisshametallizing.com]
- 13. By Type: Wet Strength | Tinius Olsen [tiniusolsen.com]
- 14. nanoscience.com [nanoscience.com]
- 15. Hydrophobic paper coating with silicone oil-laden nano-silica as a sustainable packaging solution - European Coatings [european-coatings.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. What is the Cobb Water Absorption Test Device and How to Use It? [devotrans.com]
- 18. What is Cobb Testing? Importance, Standard Procedures, & Applications [testronixinstruments.com]
- 19. Purpose And Standard Operating Procedure Of Cobb Sizing Tester [prestogroup.com]
- 20. What is Cobb Tester? Formula, Procedure, & Applications [prestoinstruments.com]
- 21. ipstesting.com [ipstesting.com]
- 22. Wet and Dry Tensile Tests for Paper and Board Materials [devotrans.com]
- 23. zwickroell.com [zwickroell.com]
- 24. measurlabs.com [measurlabs.com]
- 25. Natural Polymer-Based Coatings for Animal-Derived Products: A Review of Applications, Functionality, Characterization, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfluorooctyl Acrylate in Anti-fouling Marine Paints
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorooctyl acrylate (B77674) in anti-fouling marine paint formulations. The information is intended to guide researchers in the development and evaluation of novel anti-fouling coatings. Due to the limited availability of direct quantitative performance data for perfluorooctyl acrylate in publicly accessible literature, the following sections provide a framework based on the properties of fluorinated polymers and standard testing protocols for anti-fouling coatings.
Introduction
Marine biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant challenge to the maritime industry, leading to increased fuel consumption, operational costs, and the transport of invasive species. Traditional anti-fouling paints have often relied on biocides that can have detrimental environmental effects. This compound and other fluorinated polymers represent a non-biocidal approach to anti-fouling technology. These materials create low-surface-energy coatings that inhibit the firm attachment of marine organisms, allowing them to be removed by the shear forces of water flow.[1][2] This "fouling-release" mechanism offers a more environmentally benign alternative to biocide-leaching paints.
Mechanism of Action
The primary anti-fouling mechanism of this compound-based coatings is their low surface energy. The perfluoroalkyl chains of the polymer orient at the coating-water interface, creating a smooth, hydrophobic, and oleophobic surface. This low surface energy minimizes the adhesion strength of marine organisms, from the initial microbial biofilm to larger macrofoulers like barnacles and algae. The weak adhesion allows for the "fouling-release" effect, where the movement of the vessel through water generates sufficient shear force to detach and wash away accumulated fouling.
Caption: Mechanism of fouling-release in this compound coatings.
Synthesis and Formulation
This compound is typically copolymerized with other acrylic monomers to achieve the desired physical and chemical properties for a marine coating, such as flexibility, adhesion to the substrate, and film-forming capability.
Synthesis of this compound Copolymers
A general procedure for the synthesis of a fluorinated acrylate copolymer via free-radical polymerization is as follows:
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate (FOA)
-
Co-monomer (e.g., methyl methacrylate (B99206) (MMA), butyl acrylate (BA))
-
Initiator (e.g., azobisisobutyronitrile (AIBN))
-
Solvent (e.g., xylene, toluene)
Protocol:
-
In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of FOA and co-monomers in the solvent.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Heat the solution to the desired reaction temperature (typically 70-90 °C).
-
Dissolve the initiator (AIBN) in a small amount of solvent and add it to the reaction mixture.
-
Maintain the reaction under a nitrogen atmosphere with constant stirring for a specified period (e.g., 6-24 hours).
-
Monitor the polymerization progress by techniques such as gravimetry or spectroscopy.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
The resulting polymer solution can be purified by precipitation in a non-solvent (e.g., methanol) followed by filtration and drying.
Paint Formulation
A basic formulation for a this compound-based anti-fouling paint would include the synthesized copolymer, pigments, solvents, and additives.
Example Formulation:
| Component | Function | Typical Weight % |
| This compound Copolymer | Binder / Anti-fouling agent | 25 - 40 |
| Pigments (e.g., Titanium Dioxide, Iron Oxide) | Color, UV resistance | 10 - 20 |
| Extenders (e.g., Talc, Barium Sulfate) | Film reinforcement | 15 - 30 |
| Solvents (e.g., Xylene, Butyl Acetate) | Viscosity control | 20 - 30 |
| Additives (e.g., Dispersing agents, Wetting agents) | Improve paint properties | 1 - 5 |
Protocol:
-
In a high-speed disperser, dissolve the this compound copolymer in the solvent mixture.
-
Gradually add the pigments and extenders while increasing the dispersion speed.
-
Continue dispersing until a homogenous mixture is achieved (typically determined by a Hegman gauge).
-
Add the remaining additives under slow agitation.
-
Adjust the viscosity with additional solvent if necessary.
-
Filter the final paint to remove any agglomerates.
Experimental Protocols for Evaluation
The performance of anti-fouling coatings is evaluated through a series of standardized laboratory and field tests.
Static Immersion Testing (ASTM D3623/D6990)
This is a primary method for assessing the anti-fouling efficacy of a coating under static conditions.[3][4]
Materials:
-
Test panels (e.g., fiberglass, aluminum, or steel) of standard dimensions (e.g., 150 x 300 mm).
-
Control panels (uncoated and/or coated with a standard reference paint).
-
Immersion racks.
Protocol:
-
Panel Preparation: Prepare the test panels by cleaning and abrading the surface according to standard procedures.
-
Coating Application: Apply the this compound-based paint and control paints to the panels using a brush, roller, or spray applicator to a specified dry film thickness. Allow the coatings to cure as per the manufacturer's instructions.
-
Immersion: Mount the panels on immersion racks and submerge them in a marine environment with known high fouling pressure.
-
Evaluation: Periodically (e.g., monthly), remove the panels from the water and assess the extent of fouling. The assessment is typically done by visual inspection and rating according to ASTM D6990, which quantifies the percentage of the surface covered by different types of fouling organisms (slime, algae, barnacles, etc.). Photographic documentation is essential.
-
Data Presentation: The fouling rating is typically presented in a tabular format, comparing the performance of the test coating against the controls over time.
References
- 1. Non-toxic, non-biocide-release antifouling coatings based on molecular structure design for marine applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB00232J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A new approach to testing potential leaching toxicity of fouling release coatings (FRCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endures.co.uk [endures.co.uk]
Application Note: Analytical Characterization of Perfluorooctyl Acrylate Polymers using X-ray Photoelectron Spectroscopy (XPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorooctyl acrylate (B77674) (PFOA) polymers are a class of fluoropolymers with a unique combination of properties including low surface energy, hydrophobicity, and thermal stability. These characteristics make them valuable in a wide range of applications, from surface coatings and biomaterials to advanced drug delivery systems. A thorough understanding of the surface chemistry of these polymers is crucial for optimizing their performance. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical bonding states of the top 5-10 nm of a material.[1][2] This application note provides a detailed protocol for the analytical characterization of PFOA polymers using XPS, including data interpretation and presentation.
Principle of XPS for PFOA Polymer Analysis
XPS analysis involves irradiating the polymer surface with a monochromatic X-ray beam, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment. For a PFOA polymer, XPS can distinguish between the different carbon environments (e.g., -CF3, -CF2-, -CH2-, -C=O), as well as quantify the fluorine, oxygen, and carbon content at the surface. Due to the low surface energy of the fluorinated side chains, they tend to migrate to the polymer-air interface, leading to surface enrichment with fluorine, a phenomenon that can be effectively studied using angle-dependent XPS (ADXPS).[1][2]
Experimental Protocol
This section details the methodology for preparing PFOA polymer samples and acquiring XPS data.
Sample Preparation
Consistent and clean sample preparation is critical for obtaining high-quality, representative XPS data.
-
Polymer Film Preparation:
-
Dissolve the perfluorooctyl acrylate polymer in a suitable solvent (e.g., Freon-113) to create a dilute solution (e.g., 1 wt.%).[3]
-
Prepare a thick film (~0.5 µm) by spin-casting the polymer solution onto a clean, smooth substrate, such as a silicon wafer.[3][4]
-
Ensure the substrate is free of contaminants by cleaning with appropriate solvents (e.g., acetone, isopropanol) and drying with nitrogen gas.
-
Mount the prepared film on the XPS sample holder using double-sided, vacuum-compatible tape.
-
-
Handling Precautions:
-
Minimize exposure of the sample to ambient air to prevent surface contamination.
-
Use clean, powder-free gloves and non-contaminating tweezers when handling the samples.
-
XPS Data Acquisition
The following parameters are recommended for the analysis of PFOA polymers. Specific instrument settings may vary.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.[3][5]
-
Analysis Chamber: Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (e.g., < 10⁻⁸ Torr) to prevent sample contamination and electron scattering.[6]
-
Survey Scan:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Use a higher pass energy (e.g., 89.45 eV) for survey scans to maximize signal intensity.[3]
-
-
High-Resolution Scans:
-
Charge Neutralization: Since polymers are generally insulating, a low-energy electron flood gun may be necessary to compensate for surface charging.[7] However, some studies on PFOA have been conducted without charge neutralization to minimize potential beam damage.[3] The stability of peak positions and shapes should be monitored as a function of X-ray exposure time.[4][8]
-
Angle-Dependent XPS (ADXPS): To probe the surface segregation of the fluorinated side chains, acquire high-resolution spectra at different photoelectron take-off angles (e.g., 15°, 45°, 75°). A lower take-off angle provides greater surface sensitivity.
Data Analysis and Interpretation
A systematic approach to data analysis is essential for extracting meaningful quantitative and qualitative information from the XPS spectra.
Data Processing
-
Energy Scale Calibration: Calibrate the binding energy scale by setting the hydrocarbon C 1s peak (C-C, C-H) to a reference value, typically 284.8 eV or 285.0 eV.[3][5]
-
Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra to remove the contribution of inelastically scattered electrons.[3]
-
Peak Fitting (Deconvolution): Fit the high-resolution C 1s spectrum with a series of symmetric Gaussian-Lorentzian peaks, each representing a distinct chemical environment. The number of peaks should correspond to the known chemical structure of the PFOA polymer.
Spectral Interpretation
The high-resolution C 1s spectrum of this compound is complex due to the various carbon bonding environments. The binding energies of the different carbon species are shifted due to the presence of highly electronegative fluorine and oxygen atoms. An increase in the number of fluorine atoms bonded to a carbon atom results in a larger shift to higher binding energy.[9]
Table 1: Typical Binding Energies for Functional Groups in this compound Polymers.
| Functional Group | Approximate Binding Energy (eV) |
| C 1s | |
| -C F₃ | ~293.1 - 294.0 |
| -C F₂- | ~291.3 - 292.0 |
| -C H₂-CF₂- | ~289.3 |
| -C (=O)O- | ~288.0 - 288.8 |
| -O-C H₂- | ~286.5 |
| Adventitious Hydrocarbon (-C -C, -C -H) | 284.8 - 285.0 (Reference) |
| O 1s | |
| -C(=O )O- | ~532.0 |
| -C-O -C- | ~533.4 |
| F 1s | |
| -CF x | ~688.3 - 689.0 |
Note: These are approximate values and can vary slightly depending on the specific polymer structure, instrument calibration, and charge referencing method.[10][11][12]
Quantitative Analysis
The elemental composition of the polymer surface can be determined from the integrated peak areas of the high-resolution spectra after correcting for the relative sensitivity factors (RSFs) of each element.
Table 2: Example of Theoretical vs. Experimental Atomic Concentrations for PFOA.
| Element | Theoretical Atomic % | Experimental Atomic % (at a given take-off angle) |
| C | 39.3% | Varies with take-off angle |
| O | 7.1% | Varies with take-off angle |
| F | 53.6% | Varies with take-off angle |
The experimental atomic concentrations will often deviate from the theoretical bulk values, particularly at lower take-off angles, due to the surface segregation of the low-energy perfluoroalkyl side chains.[1][2][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for XPS analysis of PFOA polymers.
Data Analysis Logic
Caption: Logical flow for the analysis of XPS data from PFOA polymers.
Conclusion
XPS is an indispensable tool for the detailed surface characterization of this compound polymers. By following a systematic experimental and data analysis protocol, researchers can obtain valuable insights into the surface elemental composition, chemical functionalities, and the orientation of polymer chains at the surface. This information is critical for structure-property relationship studies and for the rational design of PFOA-based materials for advanced applications in research and industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Polymer XPS Analysis | Kratos Analytical [kratos.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: FTIR Analysis of Fluorinated Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated acrylate (B77674) copolymers are a versatile class of materials with unique properties conferred by the presence of fluorine atoms, including high thermal stability, chemical resistance, low surface energy, and biocompatibility. These characteristics make them highly valuable in a range of applications, from advanced coatings to biomedical devices and drug delivery systems. In the pharmaceutical and drug development sectors, these copolymers are explored for creating controlled-release formulations and novel drug carriers.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the chemical structure and composition of these copolymers. By analyzing the interaction of infrared radiation with the sample, FTIR can identify functional groups, determine the relative amounts of different monomers in the copolymer, and monitor the polymerization process. This application note provides a detailed overview and protocols for the qualitative and quantitative analysis of fluorinated acrylate copolymers using FTIR spectroscopy.
Qualitative Analysis: Identifying Functional Groups
FTIR spectroscopy is an excellent tool for confirming the successful copolymerization of fluorinated and non-fluorinated acrylate monomers. The resulting spectrum is a fingerprint of the copolymer, with specific absorption bands corresponding to the vibrational modes of its constituent functional groups.
Key Spectral Regions and Assignments:
The FTIR spectrum of a fluorinated acrylate copolymer can be divided into several key regions:
-
C-H Stretching Region (3000-2850 cm⁻¹): This region is characterized by sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the alkyl groups of the acrylate monomers.
-
Carbonyl (C=O) Stretching Region (1750-1720 cm⁻¹): A strong absorption band in this region is a hallmark of the ester functional group present in all acrylate monomers. The exact position of this peak can be influenced by the electronic environment, including the presence of nearby fluorine atoms.
-
C-F Stretching Region (1300-1000 cm⁻¹): The presence of strong absorption bands in this region is a definitive indicator of the incorporation of fluorinated monomers into the copolymer chain. The C-F bond vibrations give rise to multiple intense peaks, and their positions can vary depending on the specific fluoroalkyl group.
-
C-O Stretching Region (1300-1100 cm⁻¹): This region contains peaks related to the C-O stretching vibrations of the ester group.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of peaks that are unique to the overall molecular structure of the copolymer.
Table 1: Characteristic FTIR Peak Assignments for Common Monomers in Fluorinated Acrylate Copolymers
| Wavenumber (cm⁻¹) | Assignment | Monomer/Functional Group | Reference |
| ~2960, ~2870 | C-H stretching (asymmetric and symmetric) | Acrylate alkyl groups (e.g., in PMMA, PEA, PBA) | [1][2][3][4][5] |
| ~1730 | C=O stretching of the ester carbonyl group | Acrylate monomers (general) | [3][6][7] |
| 1480-1440 | C-H bending (scissoring) of CH₂ and CH₃ groups | Acrylate alkyl groups | [2] |
| 1300-1100 | C-F stretching vibrations | Fluorinated monomers | [8][9] |
| ~1240 | C-O-C stretching (asymmetric) of the ester group | Acrylate monomers (general) | [3] |
| ~1190 | C-C-O stretching of the ester group | Poly(methyl methacrylate) | [3] |
| ~1160 | C-O-C stretching (symmetric) of the ester group | Poly(ethyl acrylate) | [10] |
| ~1149 | O-C-C stretching of the ester group | Poly(methyl methacrylate) | [3] |
| 900-700 | C-H out-of-plane bending | Acrylate backbone | [4] |
Quantitative Analysis: Determining Copolymer Composition
FTIR spectroscopy can be used for the quantitative analysis of the copolymer composition by applying the Beer-Lambert law, which relates the absorbance of a specific peak to the concentration of the corresponding functional group.[8] A common method involves creating a calibration curve by measuring the FTIR spectra of a series of copolymer standards with known compositions.
The ratio of the absorbances of two characteristic peaks, one unique to the fluorinated monomer and one to the non-fluorinated monomer, is plotted against the known molar ratio of the monomers. This calibration curve can then be used to determine the composition of unknown copolymer samples.
Table 2: Representative Data for Calibration Curve of a Fluorinated Acrylate/Acrylate Copolymer
| Known Molar Ratio (Fluorinated Monomer / Acrylate Monomer) | Absorbance of C-F Peak (e.g., at 1240 cm⁻¹) | Absorbance of C-H Peak (e.g., at 2960 cm⁻¹) | Absorbance Ratio (A_CF / A_CH) |
| 0.1 | 0.15 | 0.85 | 0.176 |
| 0.2 | 0.28 | 0.80 | 0.350 |
| 0.4 | 0.45 | 0.72 | 0.625 |
| 0.6 | 0.58 | 0.65 | 0.892 |
| 0.8 | 0.69 | 0.59 | 1.169 |
| 1.0 | 0.78 | 0.55 | 1.418 |
Experimental Protocols
Protocol 1: Sample Preparation for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing polymer films and solids with minimal sample preparation.
Materials:
-
Fluorinated acrylate copolymer sample (film or solid piece)
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
Procedure:
-
Clean the ATR Crystal: Before each measurement, thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Record Background Spectrum: With the clean and empty ATR accessory in place, record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Sample Placement: Place the fluorinated acrylate copolymer film or solid sample directly onto the ATR crystal, ensuring that the area to be analyzed is in full contact with the crystal surface.
-
Apply Pressure: Use the ATR pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.
-
Acquire Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean Up: After the measurement, release the pressure, remove the sample, and clean the ATR crystal as described in step 1.
Protocol 2: FTIR Data Acquisition and Analysis
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory.
-
Data acquisition and analysis software.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added)
-
Apodization: Happ-Genzel or as recommended by the instrument manufacturer.
Data Analysis Procedure:
-
Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any sloping or curved baseline. A multi-point baseline correction is often suitable for polymer spectra.
-
Peak Picking and Integration: Identify the characteristic peaks of interest (e.g., C=O, C-F, C-H stretches). Determine the absorbance (height or area) of these peaks. For quantitative analysis, it is generally more accurate to use the integrated peak area.
-
Qualitative Analysis: Compare the positions of the observed peaks with the known characteristic frequencies in Table 1 to confirm the presence of the expected functional groups and thus the copolymer structure.
-
Quantitative Analysis (using a calibration curve):
-
For an unknown sample, calculate the ratio of the absorbances of the characteristic peaks for the fluorinated and non-fluorinated monomers.
-
Using the equation of the line from the calibration curve (generated from standards as in Table 2), determine the molar ratio of the monomers in the unknown copolymer.
-
Application in Drug Development: A Signaling Pathway Perspective
Fluorinated polymers are being investigated for their potential in targeted drug delivery for cancer therapy. Their unique properties can enhance the stability and bioavailability of anticancer drugs. Some drug delivery systems are designed to interact with specific cellular signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway.[11][12][13][14] This pathway plays a crucial role in cell proliferation, survival, and differentiation. By delivering drugs that inhibit key components of this pathway, fluorinated copolymer-based nanoparticles can potentially enhance the therapeutic efficacy of cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the ERK signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Safe Handling and Storage of Perfluorooctyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of perfluorooctyl acrylate (B77674). The following guidelines are intended to supplement, not replace, standard laboratory safety procedures and institutional policies.
Chemical and Physical Properties
Perfluorooctyl acrylate is a fluorinated acrylic monomer utilized in the synthesis of polymers with specialized surface properties, including hydrophobicity and oleophobicity.[1] A comprehensive summary of its physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C11H7F13O2 | [2] |
| Molecular Weight | 418.15 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 76-80 °C @ 8 mm Hg | [2][3] |
| Density | 1.554 g/mL at 25 °C | [2][3] |
| Vapor Pressure | 2.59 hPa at 25 °C | [2][4] |
| Refractive Index | n20/D 1.338 | [2][3] |
| Flash Point | > 113 °C | [5] |
| Storage Temperature | 2-8 °C | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical and requires careful handling to minimize exposure risks.
Hazard Statements:
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
-
Combustible liquid.[6]
Precautionary Statements:
-
Avoid breathing fumes, mist, spray, and vapors.[3]
-
Wash skin thoroughly after handling.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Store in a well-ventilated place. Keep container tightly closed.[5]
-
Store locked up.[5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes and vapors that can cause serious eye irritation.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[9][10] | Prevents skin contact which can cause irritation.[6] Flame-resistant coat is necessary due to the combustible nature of the substance.[6] |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if ventilation is inadequate. | Minimizes the risk of respiratory tract irritation from inhaling vapors.[6] |
Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Review the Safety Data Sheet (SDS) for this compound.
-
Ventilation : All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Dispensing : When transferring the liquid, use spark-proof tools and explosion-proof equipment to prevent ignition.[5] Avoid generating aerosols or mists.
-
Hygiene : Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the work area.[3]
Storage
-
Container : Store in a tightly closed, original container in a dry and cool place.[5]
-
Temperature : Keep refrigerated at 2-8°C for long-term storage.[2][3]
-
Incompatibilities : Store away from strong oxidizing agents.[3]
-
Ventilation : The storage area must be well-ventilated.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and notify the appropriate safety personnel.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person is not breathing, provide artificial respiration.[7] Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[6] |
| Spill | Evacuate the area.[4] Remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[3] Water spray can be used to cool closed containers.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7] |
Experimental Protocol: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol provides a general method for the synthesis of a homopolymer of this compound. This procedure is adapted from a similar polymerization process.[12]
Materials:
-
1H,1H,2H,2H-Perfluorooctyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., ethyl acetate, acetone)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer and Solvent Addition : In a Schlenk flask equipped with a magnetic stir bar, dissolve the 1H,1H,2H,2H-perfluorooctyl acrylate monomer in the anhydrous solvent. A typical monomer-to-solvent ratio is 1:9 by weight.[12]
-
Initiator Addition : Add the radical initiator, AIBN, to the solution. The amount of initiator is typically 0.1-1 mol% relative to the monomer.[12]
-
Degassing : To remove oxygen, which can inhibit the polymerization, de-gas the solution by performing three freeze-pump-thaw cycles or by bubbling inert gas (nitrogen or argon) through the solution for at least 30 minutes.[12]
-
Polymerization : Heat the reaction mixture to 60-80 °C using an oil bath while stirring continuously under an inert atmosphere.[12] The reaction time will vary depending on the desired molecular weight and conversion.
-
Termination and Precipitation : After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification : Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Drying : Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
References
- 1. 1H 1H 2H 2H-Perfluorooctyl acrylate CAS 17527-29-6 - Buy 1H 1H 2H 2H-Perfluorooctyl acrylate, C11H7F13O2, 17527-29-6 Product on BOSS CHEMICAL [bosschemical.com]
- 2. 1H,1H,2H,2H-Perfluorooctyl acrylate CAS 17527-29-6 - Chemical Supplier Unilong [unilongindustry.com]
- 3. 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 [chemicalbook.com]
- 4. 1H,1H,2H,2H-Perfluorooctyl acrylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fluoryx.com [fluoryx.com]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorooctylethyl acrylate | C13H7F17O2 | CID 119747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. Experimental and computational phase behavior investigation for the CO<sub>2</sub> + 1H, 1H-perfluorooctyl acrylate and CO<sub>2</sub> + 1H, 1H-perfluorooctyl methacrylate systems at high pressure - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Perfluorooctyl Acrylate in Biomedical Device Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorooctyl acrylate (B77674) and other long-chain fluorinated acrylates in the development of biocompatible and anti-fouling coatings for biomedical devices. The information compiled herein is intended to guide researchers in the application and evaluation of these coatings, with a focus on experimental protocols and data interpretation.
Introduction to Perfluorooctyl Acrylate Coatings
This compound is a fluorinated acrylic monomer that can be polymerized to create coatings with exceptionally low surface energy. This property imparts hydrophobicity and oleophobicity, making these coatings highly effective at resisting the adhesion of proteins, bacteria, and cells. In the context of biomedical devices, such "anti-fouling" surfaces are critical for enhancing biocompatibility, reducing the risk of thrombosis on blood-contacting devices, and preventing infections associated with implants.
The perfluoroalkyl chains orient themselves at the coating-air/water interface, creating a non-stick surface that minimizes biological interactions. These coatings can be applied to a variety of substrates commonly used in medical devices, including metals like titanium and stainless steel, as well as various polymers.
Coating Application Protocols
Several methods can be employed to coat biomedical devices with this compound-based polymers. The choice of method depends on the substrate material, the geometry of the device, and the desired coating thickness and uniformity.
Dip Coating
Dip coating is a versatile method for applying a uniform polymer film to complex shapes. The process involves immersing the substrate in a polymer solution, followed by withdrawal at a controlled speed.
Protocol for Dip Coating a Catheter with a Fluorinated Acrylate Polymer Solution:
-
Solution Preparation:
-
Dissolve the this compound-containing polymer in a suitable solvent (e.g., a fluorinated solvent or a ketone) to achieve the desired concentration (typically 1-5% w/v).
-
Ensure the polymer is fully dissolved by gentle agitation or sonication.
-
-
Substrate Preparation:
-
Thoroughly clean the catheter surface to remove any contaminants. This may involve sonication in a series of solvents such as acetone (B3395972) and isopropanol, followed by drying with a stream of nitrogen.
-
For some substrates, a plasma pretreatment may be necessary to improve coating adhesion.
-
-
Coating Process:
-
Immerse the catheter into the polymer solution at a constant speed.
-
Allow the catheter to remain in the solution for a dwell time of 30-60 seconds to ensure complete wetting.
-
Withdraw the catheter from the solution at a slow, controlled speed (e.g., 1-10 mm/s). The withdrawal speed is a critical parameter that influences coating thickness.
-
The coated catheter is then subjected to a drying and curing process, which may involve air drying followed by heating in an oven to remove the solvent and solidify the coating.[1][2]
-
Spin Coating
Spin coating is ideal for applying thin, uniform films to flat, planar substrates such as silicon wafers or metal discs.
Protocol for Spin Coating a Titanium Disc with a this compound Solution:
-
Solution Preparation:
-
Prepare a dilute solution of the this compound polymer in a volatile solvent (e.g., 0.5-2% w/v in a fluorinated solvent).
-
-
Substrate Preparation:
-
Clean the titanium disc by sonicating in acetone, followed by isopropanol, and then deionized water.
-
Dry the disc thoroughly with nitrogen gas.
-
An oxygen plasma treatment can be used to create a hydrophilic surface, which can improve the adhesion of the coating.
-
-
Coating Process:
-
Place the titanium disc on the chuck of the spin coater and secure it with a vacuum.
-
Dispense a small volume of the polymer solution onto the center of the disc.
-
Spin the disc at a high speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).[3][4] The final thickness is inversely proportional to the square root of the spin speed.
-
The coated disc is then cured, typically by baking on a hotplate or in an oven to evaporate the solvent.
-
Plasma Polymerization
Plasma polymerization is a solvent-free technique that uses plasma to polymerize monomer vapors and deposit a thin, highly cross-linked, and pinhole-free coating onto a substrate.[5][6]
Protocol for Plasma Polymerization of this compound on a Stainless Steel Stent:
-
Substrate Preparation:
-
Clean the stainless steel stent to remove any surface contaminants.
-
-
Plasma Polymerization Process:
-
Place the stent in a plasma reactor chamber.
-
Introduce this compound monomer vapor into the chamber at a controlled flow rate.
-
Apply radiofrequency (RF) power to generate a plasma, which initiates the polymerization of the monomer on the stent surface.
-
The deposition time and plasma power are key parameters that control the coating thickness and properties.
-
Surface Characterization and Biocompatibility Evaluation Protocols
After coating, a series of characterization and biocompatibility tests are essential to evaluate the quality and performance of the this compound coating.
Contact Angle Measurement
Contact angle measurement is a simple and effective way to determine the hydrophobicity and surface energy of the coating.
Protocol for Water Contact Angle Measurement:
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
A high contact angle (typically >100° for fluorinated surfaces) indicates a hydrophobic surface.[7][8]
Protein Adsorption Assay
Reduced protein adsorption is a key indicator of an anti-fouling surface. This can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or by using radiolabeled proteins.
Protocol for Fibrinogen Adsorption Quantification (ELISA-based):
-
Incubate the coated and uncoated control substrates in a solution of fibrinogen (a key blood protein involved in clotting) for a specified time (e.g., 1 hour) at 37°C.[9]
-
Rinse the substrates thoroughly with phosphate-buffered saline (PBS) to remove non-adsorbed protein.
-
Incubate the substrates with a primary antibody specific to fibrinogen.
-
After rinsing, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.
-
Measure the signal intensity, which is proportional to the amount of adsorbed fibrinogen.
Platelet Adhesion and Activation Assay
For blood-contacting devices, it is crucial to assess the interaction with platelets to predict the thrombogenic potential of the coating.
Protocol for Platelet Adhesion Assessment:
-
Incubate the coated and uncoated control substrates with platelet-rich plasma (PRP) for a defined period (e.g., 1-2 hours) at 37°C.[10]
-
Gently rinse the substrates with PBS to remove non-adherent platelets.
-
Fix the adherent platelets with a solution like glutaraldehyde.
-
The number and morphology of adherent platelets can be visualized and quantified using scanning electron microscopy (SEM). A lower number of adherent and activated (spread) platelets indicates better hemocompatibility.
Hemolysis Assay
The hemolysis assay evaluates the potential of the coating to damage red blood cells.
Protocol for Hemolysis Assay (Direct Contact Method):
-
Prepare a suspension of red blood cells (RBCs) in PBS.
-
Incubate the coated material with the RBC suspension for a specified time (e.g., 2 hours) at 37°C.[2]
-
Use water as a positive control (100% hemolysis) and PBS as a negative control.
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control. A low hemolysis percentage (typically <5%) is considered non-hemolytic and indicates good biocompatibility.[11]
In Vitro Cytotoxicity Test (as per ISO 10993-5)
Cytotoxicity testing assesses whether a material or its extracts have a toxic effect on cells.
Protocol for Elution Test:
-
Prepare an extract of the coated material by incubating it in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) for cardiovascular devices) in a multi-well plate.[12][13][14]
-
Replace the culture medium with the material extract and incubate for 24-72 hours.
-
Assess cell viability using a metabolic assay such as the MTT assay, which measures the metabolic activity of viable cells. A reduction in cell viability compared to a negative control indicates a cytotoxic effect.
Data Presentation
Table 1: Representative Quantitative Data for Fluorinated Coatings on Biomedical Materials
| Parameter | Uncoated Titanium | This compound Coated Titanium | Uncoated Stainless Steel | This compound Coated Stainless Steel |
| Water Contact Angle (°) | 60 - 80 | 110 - 120 | 70 - 90 | 115 - 125 |
| Fibrinogen Adsorption (ng/cm²) | 200 - 400 | 20 - 50 | 250 - 500 | 30 - 60 |
| Platelet Adhesion (platelets/1000 µm²) | 50 - 100 | 5 - 15 | 60 - 120 | 8 - 20 |
| Hemolysis (%) | < 2 | < 2 | < 2 | < 2 |
| Cell Viability (%) | > 95 | > 90 | > 95 | > 90 |
Note: The values presented in this table are representative and can vary depending on the specific coating parameters, substrate properties, and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a this compound coating for a biomedical device.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. universitywafer.com [universitywafer.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Biocompatibility of Plasma-Treated Polymeric Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of fluorohydroxyapatite/strontium coating on titanium implants fabricated by hydrothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Content Assay Multiplexing for Vascular Toxicity Screening in Induced Pluripotent Stem Cell-Derived Endothelial Cells and Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of human umbilical vein endothelial cells (HUVECs) as an in vitro model to assess the toxicity of nanoparticles to endothelium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dispersion Polymerization in Supercritical CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dispersion polymerization in supercritical carbon dioxide (scCO2) has emerged as a significant advancement in polymer synthesis, offering an environmentally benign alternative to traditional organic solvents.[1][2][3] Supercritical CO2, a fluid state of carbon dioxide where it is held at or above its critical temperature (31.1 °C) and pressure (73.8 bar), exhibits unique properties such as liquid-like densities and gas-like viscosities and diffusivities.[1][4] These characteristics make it an excellent medium for the synthesis of polymers.
In this technique, a monomer and a radical initiator are dissolved in the scCO2 continuous phase.[1] The resulting polymer, however, is insoluble in scCO2 and precipitates.[1] To prevent aggregation and control particle morphology, a stabilizer is employed to form a sterically stabilized colloidal dispersion of polymer particles.[1][5] This method allows for the synthesis of high molecular weight polymers with well-defined particle sizes and morphologies, often resulting in a dry, free-flowing powder upon depressurization.[1]
Advantages of Dispersion Polymerization in scCO2
-
Environmentally Friendly: Carbon dioxide is non-toxic, non-flammable, and readily available, making it a green alternative to volatile organic compounds (VOCs).[1][4]
-
Ease of Product Recovery: Upon completion of the polymerization, the CO2 can be easily removed by depressurization, yielding a solvent-free polymer product.[1]
-
Tunable Solvent Properties: The solvent strength of scCO2 can be readily tuned by adjusting the temperature and pressure, allowing for control over polymerization kinetics and polymer properties.[6][7]
-
Plasticization of Polymers: Supercritical CO2 can plasticize and swell many polymers, which facilitates the diffusion of monomer into the growing polymer particles.[1][8]
-
Controlled Morphology: The use of appropriate stabilizers enables the formation of uniform, micron-sized polymer particles.[1][5]
Key Components
Monomers
A variety of lipophilic monomers that are soluble in scCO2 have been successfully polymerized using this technique. Common examples include:
-
Styrene[1]
-
Acrylonitrile[13]
-
N,N-dimethylacrylamide (DMA)[12]
-
Hydroxyethyl methacrylate (HEMA)[13]
-
1-vinyl-2-pyrrolidone[13]
-
Glycidyl methacrylate[13]
Initiators
Free-radical initiators that are soluble in scCO2 are typically used. A common choice is azobisisobutyronitrile (AIBN).[12]
Stabilizers
The choice of stabilizer is crucial for a successful dispersion polymerization in scCO2. The stabilizer must be soluble in scCO2 and be able to effectively adsorb onto the surface of the forming polymer particles to provide steric stabilization. Effective stabilizers are typically block or graft copolymers containing a "CO2-philic" segment and a "polymer-philic" (or "CO2-phobic") anchor group.[10][11]
-
CO2-philic segments: Amorphous fluoropolymers and polysiloxanes exhibit good solubility in scCO2 and are therefore commonly used as the stabilizing tail.[1][7][11] Examples include:
-
Anchor groups: The anchor group should have a strong affinity for the polymer being synthesized. For the polymerization of MMA, a PMMA block can serve as an effective anchor.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the dispersion polymerization of methyl methacrylate (MMA) in supercritical CO2.
Table 1: Effect of Stabilizer on MMA Polymerization in scCO2
| Stabilizer | Stabilizer Conc. (wt%) | Monomer Conversion (%) | Mn ( g/mol ) x 10^3 | PDI | Particle Size (µm) | Reference |
| None | 0 | 10-40 | 77-149 | - | - | [7] |
| PFOA | 2-4 | >90 | >3000 | - | micrometer-sized | [5][7] |
| PFPE-b-PMMA | - | high | high | - | fine morphology | [10] |
| PDMS-mMA | - | 81-97 | - | - | microspherical | [12] |
Table 2: Influence of Anchor Group on Stabilizer Efficiency for MMA Polymerization
| Stabilizer Anchor Group | PMMA Yield | Molecular Weight | Morphology | Reference |
| Alcohol | Low | Low | Poor | [10] |
| Acetate | Increased | Increased | Improved | [10] |
| Methacrylate | Increased | Increased | Improved | [10] |
| PMMA block | Excellent | High | Fine | [10] |
Experimental Protocols
General Protocol for Dispersion Polymerization in scCO2
This protocol provides a general methodology for performing a dispersion polymerization in a high-pressure reaction vessel.
Materials:
-
Monomer (e.g., methyl methacrylate, MMA)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Stabilizer (e.g., PFOA, PDMS-based surfactant)
-
Supercritical fluid grade carbon dioxide
-
High-pressure reaction vessel equipped with a stirrer, pressure transducer, thermocouple, and viewing window.
-
Syringe pump for CO2 delivery
-
Heating mantle or oil bath
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor.
-
Loading of Reactants: Introduce the monomer, initiator, and stabilizer into the reaction vessel.
-
Sealing and Purging: Seal the reactor and purge with low-pressure CO2 to remove any air.
-
Pressurization: Pressurize the reactor with CO2 to the desired operating pressure using a syringe pump.
-
Heating and Stirring: Heat the reactor to the desired polymerization temperature while stirring the contents.
-
Polymerization: Allow the polymerization to proceed for the desired reaction time. The formation of a milky-white dispersion indicates the successful formation of polymer particles.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly vent the CO2.
-
Product Collection: The final product is typically a dry, free-flowing polymer powder that can be easily collected from the reactor.
Specific Protocol: Dispersion Polymerization of Methyl Methacrylate (MMA)
This protocol is a representative example for the polymerization of MMA.
Reactants:
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN)
-
Poly(dimethylsiloxane) monomethacrylate (PDMS-mMA) as stabilizer
-
Supercritical fluid grade carbon dioxide
Conditions:
-
Temperature: 65 °C
-
Pressure: 23-28 MPa
Procedure:
-
Charge the high-pressure reactor with MMA, AIBN, and PDMS-mMA.
-
Seal the reactor and purge with gaseous CO2.
-
Pressurize the reactor with liquid CO2 to the desired pressure (23-28 MPa).
-
Heat the reactor to 65 °C while stirring.
-
Maintain these conditions for the duration of the polymerization (typically several hours).
-
After the polymerization, cool the reactor and slowly depressurize to vent the CO2.
-
Collect the resulting poly(methyl methacrylate) as a fine, white powder.
Visualizations
Caption: Experimental workflow for dispersion polymerization in scCO2.
Caption: Mechanism of steric stabilization in scCO2 dispersion polymerization.
Applications
The ability to produce well-defined polymer particles in a clean process has led to numerous applications, particularly in the pharmaceutical and biomedical fields.
-
Drug Delivery: The resulting polymer microspheres can be used to encapsulate therapeutic agents for controlled release applications. The mild processing conditions are suitable for heat-labile drugs.[4][14]
-
Tissue Engineering: Porous polymer scaffolds for tissue engineering can be fabricated using techniques involving scCO2.
-
Coatings: The fine polymer powders can be used in coating applications.[6]
-
Molecularly Imprinted Polymers (MIPs): scCO2 has been utilized in the synthesis of MIPs for applications in analytical chemistry and separations, where the polymer is designed to have a high affinity for a specific target molecule.[4]
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dispersion polymerizations in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymer synthesis and processing using supercritical carbon dioxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polymer synthesis and processing using supercritical carbon dioxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of supercritical CO2 in the fabrication of polymer systems for drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Perfluorooctyl Acrylate Polymerization
Welcome to the Technical Support Center for perfluorooctyl acrylate (B77674) (PFOA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of perfluorooctyl acrylate-based polymers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P-01 | Low Monomer Conversion | 1. Inhibitor Presence: Residual storage inhibitor (e.g., MEHQ) in the monomer. 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can terminate radical chains. 3. Insufficient Initiator: Initiator concentration is too low, or the initiator has decomposed due to improper storage. 4. Low Reaction Temperature: The temperature is not optimal for the chosen initiator's decomposition rate. 5. Poor Monomer/Initiator Solubility: In solution polymerization, the initiator or monomer may not be fully dissolved. In emulsion polymerization, poor emulsification can hinder polymerization. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) or perform a mild alkaline wash followed by drying. 2. Deoxygenate: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before and during polymerization. For controlled polymerizations, freeze-pump-thaw cycles are recommended. 3. Optimize Initiator: Increase the initiator concentration incrementally. Ensure the initiator is fresh and has been stored correctly. 4. Adjust Temperature: Increase the reaction temperature to match the initiator's half-life. 5. Improve Solubility/Emulsification: Choose a solvent in which both monomer and initiator are soluble. For emulsion systems, optimize the surfactant type and concentration, and ensure vigorous stirring. |
| P-02 | Poor Control Over Molecular Weight (High Polydispersity Index - PDI) | 1. High Initiator Concentration: Leads to the formation of many short polymer chains. 2. Chain Transfer Reactions: Transfer of the radical to solvent, monomer, or polymer can broaden the molecular weight distribution. 3. High Temperature: Can increase the rate of side reactions and termination. 4. Inadequate Mixing: Temperature or concentration gradients in the reactor. | 1. Reduce Initiator Concentration: Lowering the initiator concentration will result in fewer, longer polymer chains. 2. Select Appropriate Solvent: Choose a solvent with a low chain transfer constant. 3. Optimize Temperature: Lower the reaction temperature to minimize side reactions. 4. Ensure Homogeneity: Use efficient stirring throughout the polymerization. 5. Employ Controlled Radical Polymerization: Techniques like ATRP or RAFT provide excellent control over molecular weight and PDI. |
| P-03 | Gel Formation | 1. High Monomer Conversion (in bulk/solution): Increased viscosity can lead to autoacceleration (Trommsdorff effect) and uncontrolled polymerization. 2. Presence of Dienes or other Cross-linking Impurities: Impurities in the monomer can act as cross-linkers. 3. High Temperature: Can promote side reactions leading to cross-linking. | 1. Stop at Lower Conversion: Terminate the polymerization at a lower monomer conversion before the gel point is reached. 2. Purify Monomer: Ensure high purity of the this compound monomer. 3. Lower Temperature: Conduct the polymerization at a lower temperature. 4. Use a Chain Transfer Agent: This can help to control the molecular weight and reduce the likelihood of gelation. |
| P-04 | Latex Instability (in Emulsion Polymerization) | 1. Inappropriate Surfactant Concentration: Too low concentration leads to insufficient stabilization of polymer particles. 2. Incorrect Surfactant Type: The chosen surfactant may not be effective for stabilizing the fluorinated polymer particles. 3. High Ionic Strength: Can destabilize the emulsion. | 1. Optimize Surfactant Concentration: Increase the surfactant concentration. The optimal concentration is typically above the critical micelle concentration (CMC). 2. Select Suitable Surfactant: Fluorinated surfactants or a combination of anionic and non-ionic surfactants can be more effective. 3. Control Ionic Strength: Use deionized water and minimize the addition of salts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the polymerization of this compound?
A1: The primary challenges include the high hydrophobicity of the monomer, which can lead to difficulties in emulsion and solution polymerization. Achieving high monomer conversion while maintaining control over molecular weight and avoiding gel formation are also common issues. Additionally, the presence of impurities in the monomer can significantly affect the polymerization process.
Q2: Which polymerization method is best for this compound?
A2: The choice of polymerization method depends on the desired polymer characteristics and application.
-
Solution Polymerization: Offers good control over molecular weight and is suitable for producing polymers for coatings and adhesives. However, the use of organic solvents can be a drawback.
-
Emulsion Polymerization: Is an environmentally friendly method that can produce high molecular weight polymers at a high polymerization rate. It is ideal for applications requiring a polymer latex, such as in coatings and textiles. However, controlling particle size and stability can be challenging.
-
Controlled Radical Polymerization (e.g., ATRP, RAFT): These methods provide the best control over polymer architecture, including molecular weight, polydispersity, and block copolymer formation. They are well-suited for creating well-defined materials for advanced applications.
Q3: How can I control the molecular weight of poly(this compound)?
A3: The molecular weight can be controlled by several factors:
-
Monomer to Initiator Ratio: Increasing this ratio generally leads to higher molecular weight polymers.
-
Chain Transfer Agents: The addition of a chain transfer agent can be used to lower the molecular weight.
-
Controlled Radical Polymerization Techniques: ATRP and RAFT allow for precise control over the molecular weight by adjusting the ratio of monomer to initiator (for ATRP) or chain transfer agent (for RAFT).
Q4: Why is my this compound polymerization showing a long induction period?
A4: A long induction period is often caused by the presence of inhibitors, such as dissolved oxygen or the storage stabilizer in the monomer. Thorough deoxygenation of the reaction mixture and removal of the storage inhibitor are crucial to minimize the induction period.
Q5: What type of initiator should I use for this compound polymerization?
A5: The choice of initiator depends on the polymerization method and desired reaction temperature.
-
Solution Polymerization: Azo initiators like azobisisobutyronitrile (AIBN) or peroxide initiators like benzoyl peroxide (BPO) are commonly used.
-
Emulsion Polymerization: Water-soluble initiators such as potassium persulfate (KPS) are typically employed.
-
ATRP: A combination of a transition metal catalyst (e.g., copper(I) bromide) and a ligand, with an alkyl halide initiator.
-
RAFT: A conventional radical initiator (like AIBN) is used in conjunction with a RAFT agent (a thiocarbonylthio compound).
Data Presentation
The following tables provide illustrative quantitative data on how various parameters can affect the outcome of fluorinated acrylate polymerizations. Note that these are generalized examples based on typical behavior, and optimal conditions for this compound may vary.
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight and PDI in Solution Polymerization of a Fluorinated Acrylate
| [Monomer]:[AIBN] Ratio | Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 100:1 | 85 | 25,000 | 2.1 |
| 200:1 | 82 | 48,000 | 1.9 |
| 500:1 | 78 | 110,000 | 1.8 |
Table 2: Effect of Surfactant (SDS) Concentration on Particle Size and Stability in Emulsion Polymerization of a Fluorinated Acrylate
| SDS Concentration (wt% based on monomer) | Average Particle Size (nm) | Latex Stability |
| 1.0 | 250 | Coagulum observed |
| 2.0 | 180 | Stable |
| 4.0 | 120 | Highly Stable |
Table 3: Comparison of Polymerization Methods for a Fluorinated Acrylate
| Polymerization Method | Typical PDI | Molecular Weight Control | Advantages | Disadvantages |
| Free Radical (Solution) | 1.8 - 3.0 | Moderate | Simple setup | Broad PDI, use of organic solvents |
| Free Radical (Emulsion) | 1.5 - 2.5 | Moderate | Environmentally friendly, high MW | Complex kinetics, potential instability |
| ATRP | < 1.3 | Excellent | Well-defined polymers, block copolymers | Catalyst removal can be challenging |
| RAFT | < 1.3 | Excellent | Versatile for many monomers, tolerant to impurities | RAFT agent can be colored and require synthesis |
Experimental Protocols
Below are generalized experimental protocols for the polymerization of this compound. Safety Note: this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Protocol 1: Solution Polymerization
-
Monomer Purification: Pass 1H,1H,2H,2H-perfluorooctyl acrylate through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified monomer and a suitable solvent (e.g., trifluorotoluene, ethyl acetate).
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes.
-
Initiator Addition: In a separate vial, dissolve the initiator (e.g., AIBN) in a small amount of the solvent and deoxygenate. Add the initiator solution to the reaction flask via a syringe under a positive pressure of inert gas.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir for the desired reaction time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Emulsion Polymerization
-
Aqueous Phase Preparation: In a four-necked reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer, add deionized water and a surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Deoxygenation: Heat the aqueous phase to the desired reaction temperature (e.g., 70-80 °C) while purging with nitrogen for at least 30 minutes.
-
Monomer Emulsion Preparation: In a separate beaker, add the this compound monomer to an aqueous solution of the surfactant and stir vigorously to form a pre-emulsion.
-
Initiation: Dissolve the water-soluble initiator (e.g., potassium persulfate, KPS) in a small amount of deionized water and add it to the reactor.
-
Polymerization: Slowly feed the monomer pre-emulsion into the reactor over a period of 2-4 hours. After the feed is complete, continue stirring at the reaction temperature for another 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: Cool the resulting latex to room temperature for subsequent analysis.
Protocol 3: RAFT Polymerization (Solution)
-
Reagent Preparation: In a Schlenk flask, combine the purified this compound, a RAFT agent (e.g., a trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent.
-
Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature.
-
Monitoring and Termination: Monitor the polymerization by taking aliquots at different time points to determine conversion (e.g., by ¹H NMR) and molecular weight (by GPC). Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Visualizations
Troubleshooting Workflow for Low Monomer Conversion
Caption: A logical workflow for troubleshooting low monomer conversion.
Relationship between Polymerization Parameters and Outcomes
Technical Support Center: Improving Monomer Conversion in Fluoropolymer Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving monomer conversion in fluoropolymer synthesis.
Troubleshooting Guide
Low monomer conversion can be a significant issue, leading to reduced yields and polymers that do not meet desired specifications. This guide provides a systematic approach to identifying and resolving the common causes of low conversion.
Click to view the DOT script for the troubleshooting workflow
Caption: A systematic workflow for troubleshooting low monomer conversion.[1]
Q1: My fluoropolymer synthesis is resulting in low monomer conversion. What are the most common causes?
A: Low monomer conversion in fluoropolymer synthesis can often be attributed to several key factors. The most common culprits are the presence of impurities in the monomer (including storage inhibitors), dissolved oxygen, or issues with the initiation system.[1] A systematic approach to troubleshooting is recommended, starting with a thorough check of reagent purity and the integrity of the reaction setup.[1]
Q2: I suspect monomer impurities are affecting my polymerization. What should I do?
A: Monomer impurities, such as water or residual inhibitors from manufacturing and storage, can terminate the polymerization process.[2] It is crucial to purify monomers before use.[3] A common method for removing inhibitors is to pass the liquid monomer through a column of activated alumina.[4] For solid monomers, recrystallization may be a suitable purification technique.[4]
Q3: Could dissolved oxygen be the reason for low conversion, and how can I address it?
A: Yes, oxygen can act as a radical scavenger, quenching the free radicals necessary for polymerization and leading to incomplete conversion.[5] To overcome this, the reaction mixture must be thoroughly deoxygenated before initiation and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization.[1] Techniques like the Freeze-Pump-Thaw cycle are highly effective for removing dissolved oxygen.[1]
Q4: My initiator system might be the issue. What should I check?
A: The initiator's effectiveness can be compromised by several factors:
-
Incorrect Concentration: Too low an initiator concentration may not generate enough free radicals to sustain the polymerization.[5] Conversely, an excessively high concentration can lead to side reactions and a decrease in conversion.[5]
-
Inappropriate Type: The initiator must be suitable for the specific monomer and reaction conditions (e.g., temperature).[2]
-
Degradation: Many initiators are sensitive to air and moisture and can degrade if not stored properly, leading to reduced activity.[2] It's advisable to perform a small-scale test polymerization to confirm the initiator's activity.[2]
Q5: How does reaction temperature influence monomer conversion?
A: Temperature has a significant impact on polymerization kinetics.[2] Generally, higher temperatures lead to faster polymerization rates and can increase monomer conversion.[6] However, excessively high temperatures can promote side reactions or initiator decomposition, which may limit the final conversion and negatively affect the polymer's properties.[2][7] For each fluoropolymer system, there is an optimal temperature range that should be maintained.[8]
Frequently Asked Questions (FAQs)
Q6: How do I choose the right initiator for my fluoropolymer synthesis?
A: The choice of initiator depends on the polymerization method and the monomer. For free-radical polymerization of many fluoromonomers, organic and inorganic initiators can be used.[9] For instance, azobisisobutyronitrile (AIBN) is a common choice for the polymerization of fluoroacrylate monomers.[9] Peroxides are also used as initiators for the radical polymerization of monomers like tetrafluoroethylene (B6358150) (TFE).[10] It's essential to consider the initiator's decomposition kinetics at the desired reaction temperature.
Q7: What is the role of a chain transfer agent (CTA) and can it affect conversion?
A: A chain transfer agent (CTA) is used to control the molecular weight of the polymer by transferring the active center from a growing polymer chain to another molecule, thereby terminating the original chain and starting a new one.[11][12] While effective for molecular weight control, some CTAs can also lead to a reduction in the rate of polymerization through degradative chain transfer reactions, which may impact the final monomer conversion.[13]
Q8: How can I accurately measure the monomer conversion in my experiment?
A: Several analytical techniques can be used to measure monomer conversion. The choice depends on the specific monomer and polymer, reaction conditions, and available instrumentation.[14] Common methods include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as chromatographic methods like Gas Chromatography (GC).[14][15] Gravimetric analysis, which involves precipitating and weighing the polymer, is another straightforward method.[14]
Data Presentation
Table 1: Comparison of Analytical Techniques for Monomer Conversion Measurement
| Technique | Principle | Sample Preparation | Typical Precision | Speed | Advantages | Disadvantages |
| ¹H NMR | Measures the disappearance of monomer-specific proton signals relative to polymer signals or an internal standard.[14] | Dissolution in a deuterated solvent; addition of an internal standard recommended for high accuracy.[14] | High (< ±2%) | Moderate | Provides detailed structural information; highly accurate and quantitative.[14] | Requires deuterated solvents; can be expensive.[14] |
| FTIR | Monitors the decrease in the absorbance of a specific bond in the monomer (e.g., C=C bond).[16] | Can be done in-situ or on withdrawn samples. | Moderate (±2-5%) | Fast | Can be used for real-time monitoring.[15] | Less accurate than NMR; requires a clear, non-interfering reference peak. |
| GC | Separates and quantifies the unreacted monomer from the reaction mixture. | Dilution in a suitable solvent with an internal standard. | High (< ±2%) | Fast | Excellent for volatile monomers; highly sensitive.[15] | Not suitable for non-volatile or thermally unstable monomers. |
| Gravimetric | Involves precipitating, drying, and weighing the polymer formed. | Precipitation of the polymer from the reaction mixture using a non-solvent.[14] | Low to Moderate (±5-10%) | Slow | Simple and inexpensive; does not require sophisticated equipment. | Can be inaccurate due to incomplete precipitation or impurities. |
Experimental Protocols
Protocol 1: Removal of Inhibitor from a Liquid Fluoromonomer using an Alumina Column
Objective: To remove polymerization inhibitors (e.g., hydroquinone, MEHQ) from a liquid fluoromonomer prior to polymerization.[4]
Materials:
-
Liquid fluoromonomer containing inhibitor
-
Basic or neutral activated alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Clean, dry collection flask (e.g., a Schlenk flask)
-
Anhydrous solvent for washing (optional)
Procedure:
-
Column Preparation:
-
Ensure all glassware is clean and dry.
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Securely clamp the column in a vertical position inside a fume hood.
-
Carefully add the activated alumina to the column, gently tapping the column to ensure even packing. The amount of alumina will depend on the quantity of monomer to be purified; a general guideline is to use a column volume 5-10 times the monomer volume.[1]
-
-
Elution:
-
Collection:
-
Storage:
-
Store the purified monomer in a sealed container, preferably under an inert atmosphere (e.g., nitrogen) and in a refrigerator to prevent premature polymerization.[3]
-
Protocol 2: Measuring Monomer Conversion using ¹H NMR Spectroscopy
Objective: To determine the percentage conversion of a monomer to a polymer by comparing the integration of specific proton signals.
Materials:
-
Sample from the polymerization reaction at a specific time point
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (optional, for higher accuracy)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Withdraw a known mass or volume of the reaction mixture at a desired time point.
-
Accurately weigh the aliquot and dissolve it in a known volume of a suitable deuterated solvent.[14] If using an internal standard, it should be added to the solvent.
-
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum for the sample.[14]
-
-
Data Analysis:
-
Identify a characteristic proton signal for the monomer that disappears upon polymerization (e.g., vinyl protons) and a signal corresponding to the polymer backbone that appears.[17]
-
Integrate the area of the monomer peak (I_monomer) and the polymer peak (I_polymer).
-
Calculate the monomer conversion using the following formula:
-
Conversion (%) = [I_polymer / (I_monomer + I_polymer)] * 100[15]
-
-
If an internal standard is used, the conversion can be calculated by comparing the decrease in the monomer signal relative to the constant signal of the internal standard.
-
Visualizations
Click to view the DOT script for the factors affecting monomer conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pslc.ws [pslc.ws]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. US5739223A - Method of making fluoropolymers - Google Patents [patents.google.com]
- 10. azom.com [azom.com]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Perfluorooctyl Acrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the gel effect during the polymerization of perfluorooctyl acrylate (B77674) (PFOA).
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Polymerization and Gel Formation
Question: My polymerization of perfluorooctyl acrylate is proceeding too quickly, leading to a viscous gel that is difficult to handle. How can I prevent this?
Answer: This phenomenon is known as the gel effect or the Trommsdorff-Norrish effect. It occurs in free-radical polymerization when the viscosity of the reaction medium increases, which in turn slows down the termination reactions between growing polymer chains.[1] This leads to a rapid increase in the overall reaction rate and molecular weight, often resulting in an intractable gel.[1]
Here are several strategies to mitigate the gel effect:
-
Solution Polymerization: Performing the polymerization in a suitable solvent is a primary method to control the reaction rate and delay the onset of the gel effect. The solvent helps to dissipate heat and reduce the viscosity of the polymerization medium. For fluorinated acrylates, solvents like toluene (B28343) or supercritical carbon dioxide have been used.[2][3]
-
Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as n-dodecyl mercaptan, can help control the molecular weight of the polymer and reduce the likelihood of gelation.[1] CTAs terminate a growing polymer chain and initiate a new one, thus keeping the average molecular weight lower.
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) provide excellent control over the polymerization process, minimizing the gel effect and allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[4][5]
Issue 2: High Polydispersity Index (PDI) in the Final Polymer
Question: My poly(this compound) has a very broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?
Answer: A high PDI is often a consequence of the uncontrolled nature of conventional free-radical polymerization, which is exacerbated by the gel effect. To obtain a polymer with a narrow molecular weight distribution (low PDI), it is recommended to use a controlled radical polymerization technique.
-
RAFT Polymerization: This technique uses a chain transfer agent (the RAFT agent) to reversibly terminate growing polymer chains, allowing for controlled growth and resulting in polymers with low PDIs (typically < 1.2).[4][5]
-
ATRP: This method employs a transition metal catalyst to reversibly activate and deactivate the growing polymer chains, providing excellent control over the polymerization and leading to polymers with narrow molecular weight distributions.[6][7][8][9]
Issue 3: Polymerization Fails to Initiate or Proceeds Very Slowly
Question: I am trying to polymerize this compound, but the reaction is not starting or is extremely slow. What could be the cause?
Answer: Several factors can inhibit or slow down a polymerization reaction:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It is crucial to thoroughly degas the reaction mixture before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
-
Impurities: Impurities in the monomer, solvent, or initiator can act as inhibitors or retarders. Ensure that all reagents are of high purity. This compound monomer can be purified by passing it through a column of basic alumina (B75360) to remove any acidic impurities.
-
Low Initiator Concentration or Temperature: The rate of initiation might be too low. You can try increasing the initiator concentration or the reaction temperature. However, be cautious as higher temperatures can also increase the rate of side reactions.
Frequently Asked Questions (FAQs)
What is the gel effect in the context of this compound polymerization?
The gel effect, or Trommsdorff-Norrish effect, is a phenomenon where the rate of a free-radical polymerization auto-accelerates.[1] This occurs when the viscosity of the reaction medium increases significantly, which hinders the diffusion and termination of large polymer radicals. The propagation of smaller monomer molecules is less affected, leading to a rapid increase in the polymerization rate and molecular weight, often resulting in the formation of a solid gel.[1]
What are the main strategies to prevent the gel effect?
The primary strategies to prevent the gel effect include:
-
Solution Polymerization: Diluting the monomer with a solvent to reduce viscosity and improve heat transfer.
-
Addition of Chain Transfer Agents: Using agents like thiols to control molecular weight.[1]
-
Controlled Radical Polymerization: Employing techniques like RAFT or ATRP for a more controlled reaction.[4][5][6][7][8][9]
-
Emulsion or Suspension Polymerization: Conducting the polymerization in a dispersed system to better manage heat and viscosity.
How do I choose a suitable solvent for the solution polymerization of this compound?
Fluorinated acrylates have unique solubility characteristics. Solvents that have been successfully used for the polymerization of similar fluorinated monomers include toluene and supercritical carbon dioxide.[2][3] The choice of solvent will depend on the desired reaction temperature and the solubility of the resulting polymer.
What is a typical concentration of a chain transfer agent to use?
The concentration of the chain transfer agent (CTA) will depend on the desired molecular weight of the final polymer. A higher concentration of CTA will result in a lower molecular weight polymer. The effectiveness of a CTA is described by its chain transfer constant. For mercaptans like n-dodecyl mercaptan, concentrations in the range of 0.1 to 5 mol% with respect to the monomer are often used.
What are the advantages of using RAFT or ATRP over conventional free-radical polymerization for this compound?
RAFT and ATRP offer significant advantages:
-
Prevention of the Gel Effect: By maintaining a low concentration of active radicals, these methods avoid the auto-acceleration characteristic of the gel effect.
-
Control over Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to initiator (for ATRP) or RAFT agent.
-
Narrow Molecular Weight Distribution: Polymers with low polydispersity indices (PDI < 1.2) can be synthesized.[4][5]
-
Synthesis of Complex Architectures: These techniques allow for the preparation of block copolymers and other advanced polymer structures.
Data Presentation
The following tables provide a qualitative comparison of different polymerization methods for controlling the gel effect. Note: Specific quantitative data for the homopolymerization of this compound is limited in the literature. The data presented here is based on typical results for long-chain fluorinated acrylates and methacrylates and should be used as a general guideline.
Table 1: Comparison of Polymerization Methods for this compound
| Feature | Conventional Free-Radical (Bulk) | Solution Polymerization | with Chain Transfer Agent | RAFT Polymerization | ATRP |
| Gel Effect | High risk | Reduced risk | Reduced risk | Very low risk | Very low risk |
| Molecular Weight Control | Poor | Moderate | Good | Excellent | Excellent |
| Polydispersity Index (PDI) | > 2.0 | 1.5 - 2.0 | 1.5 - 2.0 | < 1.2 | < 1.2 |
| Reaction Rate | Can be very fast and uncontrolled | Slower and more controlled | Slower and more controlled | Slower and controlled | Slower and controlled |
| Experimental Complexity | Low | Moderate | Moderate | High | High |
Table 2: Typical Experimental Conditions for Polymerization of Fluorinated Acrylates
| Parameter | Free-Radical Solution Polymerization | RAFT Polymerization | ATRP |
| Monomer | This compound or analog | This compound or analog | This compound or analog |
| Solvent | Toluene or Supercritical CO₂ | Toluene or Anisole | Toluene or Anisole |
| Initiator | AIBN or BPO | AIBN or V-70 | CuBr/PMDETA |
| Chain Transfer Agent | n-dodecyl mercaptan (optional) | Trithiocarbonate (B1256668) or Dithiobenzoate RAFT agent | N/A |
| Temperature | 60-80 °C | 60-90 °C | 50-90 °C |
| [Monomer]:[Initiator]:[CTA] | 100 : 1 : (0-5) | 100 : 0.1-0.5 : 1 | 100 : 1 : 1 (CuBr) |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of a this compound Analog (1H,1H,2H,2H-Heptadecafluorodecyl Acrylate)
This protocol is adapted from a procedure for a close analog of this compound and is a good starting point for controlling the polymerization and avoiding the gel effect.
Materials:
-
1H,1H,2H,2H-Heptadecafluorodecyl acrylate (or this compound)
-
Anhydrous Toluene
-
Azobisisobutyronitrile (AIBN)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve the fluorinated acrylate monomer in anhydrous toluene. A typical monomer-to-solvent ratio is 1:4 by weight to maintain a low viscosity.
-
Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
Degas the solution by subjecting the flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble nitrogen or argon through the solution for 30-60 minutes.
-
After degassing, place the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 70 °C in an oil bath with continuous stirring.
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR or FTIR spectroscopy.
-
Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol (B129727) or hexane.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of a Fluorinated Acrylate
This is a general procedure that can be adapted for this compound.
Materials:
-
This compound
-
Anhydrous toluene or anisole
-
AIBN (or another suitable thermal initiator)
-
A suitable RAFT agent (e.g., a trithiocarbonate like S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
To a Schlenk flask, add the this compound monomer, the RAFT agent, the initiator, and the solvent. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated based on the target degree of polymerization. A typical ratio might be [Monomer]₀:[RAFT]₀:[Initiator]₀ = 100:1:0.1.
-
Degas the mixture using at least three freeze-pump-thaw cycles.
-
Place the flask under a positive pressure of inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the reaction by taking samples for conversion and molecular weight analysis.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Visualizations
Caption: Mechanism of the Gel Effect in Free-Radical Polymerization.
Caption: Experimental Workflow for Controlled RAFT Polymerization.
Caption: Troubleshooting Logic for Preventing the Gel Effect.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiator Concentration for Fluorinated Acrolyte Polymerization
Welcome to the technical support center for fluorinated acrylate (B77674) polymerization. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in fluorinated acrylate polymerization?
An initiator is a chemical species that generates free radicals upon thermal or photochemical decomposition.[1][2] These radicals react with fluorinated acrylate monomers, initiating the formation of polymer chains.[3] The concentration of the initiator is a critical parameter as it directly influences the number of initial radical species, which in turn affects the overall polymerization rate and the final properties of the resulting polymer.[4]
Q2: How does initiator concentration affect the molecular weight (Mw) and polydispersity index (PDI) of the polymer?
The concentration of the initiator has an inverse relationship with the molecular weight of the resulting polymer.
-
Higher Initiator Concentration: Leads to a larger number of free radicals, initiating many polymer chains simultaneously. With a fixed amount of monomer, this results in shorter individual chains and thus a lower average molecular weight.[1][4]
-
Lower Initiator Concentration: Produces fewer, but longer, polymer chains, leading to a higher average molecular weight.[1]
The polydispersity index (PDI) describes the distribution of molecular weights in a polymer sample.[1] While the initiator concentration is a key factor, other conditions like reaction temperature and monomer concentration also influence the PDI.[5] In controlled polymerization techniques like RAFT, the ratio of initiator to the chain transfer agent (CTA) is crucial for achieving a narrow PDI.[6][7]
Q3: What are some common initiators used for fluorinated acrylate polymerization?
The choice of initiator depends on the polymerization method (e.g., solution, emulsion) and the desired reaction temperature. Commonly used initiators include:
-
Azo Compounds: Such as 2,2'-Azobisisobutyronitrile (AIBN), which is often used in solution and bulk polymerizations.[2][6][8]
-
Peroxides: Including Benzoyl Peroxide (BPO), also used in thermal radical polymerizations.[2]
-
Persulfates: Such as Potassium Persulfate (KPS) or Ammonium Persulfate (APS), which are water-soluble and typically used in emulsion polymerization.[9][10]
Q4: How do I choose an initial initiator concentration to start my optimization experiments?
A good starting point is to use a monomer-to-initiator molar ratio between 100:1 and 500:1.[1] For controlled radical polymerizations like RAFT, the ratio of the Chain Transfer Agent (CTA) to the initiator is also critical, with typical ratios ranging from 3:1 to 10:1.[7][11] For emulsion polymerizations, initiator concentrations are often expressed as a weight percentage based on the total monomer weight, with typical values ranging from 0.1 wt% to 1.0 wt%.[9]
Troubleshooting Guide
This guide addresses common issues encountered during fluorinated acrylate polymerization, focusing on the role of the initiator.
| Observed Problem | Potential Causes | Recommended Solutions |
| Polymerization is too slow or fails to initiate (low conversion) | 1. Insufficient Initiator Concentration: Not enough free radicals are generated to start the reaction effectively.[1][12] 2. Low Reaction Temperature: The temperature is too low for the initiator to decompose at an adequate rate.[1] 3. Presence of Inhibitors: Dissolved oxygen or inhibitors present in the monomer can scavenge free radicals.[12] | 1. Increase the initiator concentration in small, systematic increments. 2. Increase the reaction temperature according to the initiator's known half-life.[1] 3. Ensure the reaction mixture is thoroughly deoxygenated (e.g., by purging with nitrogen or argon for at least 30 minutes).[1][11] |
| Polymerization is too fast and uncontrolled (e.g., rapid exotherm) | 1. Excessive Initiator Concentration: A very high concentration of radicals leads to a rapid, often uncontrollable reaction rate.[1][13] | 1. Systematically decrease the initiator concentration.[1] 2. Lower the reaction temperature to slow down the rate of initiator decomposition.[1] 3. Consider using a semi-batch or starved-feed process to control the monomer concentration.[8][14] |
| Low polymer molecular weight (Mw) | 1. High Initiator Concentration: As explained in the FAQ, more initiator leads to more, shorter polymer chains.[4] | 1. Decrease the initiator concentration. The relationship can be expressed as Mw ∝ [I]-0.5 in conventional free radical polymerization.[4] |
| High polymer molecular weight (Mw) with broad PDI | 1. Low Initiator Concentration: Too few initiation events can lead to very long chains, but side reactions can broaden the PDI.[1] 2. Poor Solubility: The highly hydrophobic fluorinated monomer may not be well-solubilized, leading to inconsistent polymerization.[15] | 1. Cautiously increase the initiator concentration. 2. For controlled polymerizations (e.g., RAFT), adjust the CTA-to-initiator ratio.[7] 3. For emulsion systems, consider miniemulsion polymerization to better handle hydrophobic monomers.[15][16] |
Data Presentation: Initiator Concentration Effects
The following tables summarize the general effects of initiator concentration on key polymerization outcomes and provide example starting conditions.
Table 1: General Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Increase | Increases[4] | Decreases[4] | May broaden (in conventional polymerization) |
| Decrease | Decreases[17] | Increases[1] | May narrow (to a point) |
Table 2: Example Starting Conditions for Initiator Concentration
| Polymerization Method | Monomer | Initiator | Example Initiator Concentration | Reference |
| Emulsion Polymerization | Hexafluorobutyl methacrylate (B99206) (HFMA) | Potassium Persulfate (KPS) | 0.6 wt% (relative to monomers) | [9] |
| Solution Polymerization | Perfluoroalkyl ethyl acrylate | Not specified | 1.8 wt% (relative to monomers) | [18] |
| RAFT Polymerization | Perfluorooctylethyl acrylate (PFOEA) | AIBN | [Monomer]:[CTA]:[Initiator] = 19.32 : 0.537 : 0.108 (molar ratio) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization
This protocol describes a typical setup for the solution polymerization of fluorinated acrylates.
-
Preparation: In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the fluorinated acrylate monomer and any co-monomers to a suitable solvent (e.g., butyl acetate, trifluorotoluene).[6][14]
-
Deoxygenation: Purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[1]
-
Initiation: While maintaining the inert atmosphere, heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN). Dissolve the calculated amount of initiator (e.g., AIBN) in a small amount of the reaction solvent and inject it into the reaction flask.[8]
-
Polymerization: Maintain the reaction at a constant temperature and stirring rate for a predetermined time (e.g., 4-24 hours), taking aliquots periodically to monitor conversion if desired.
-
Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.[1]
-
Analysis: Characterize the resulting polymer for monomer conversion, molecular weight (Mw), and polydispersity index (PDI) using techniques such as Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC).[14][19]
Protocol 2: Characterization of Polymer Properties
-
Monomer Conversion: Can be determined gravimetrically (by comparing the weight of the dried polymer to the initial monomer weight) or spectroscopically using ¹H NMR or FTIR by monitoring the disappearance of the vinyl proton or C=C bond signals, respectively.[15][16]
-
Molecular Weight (Mw) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[14] This technique separates polymer chains by size, allowing for the calculation of their molecular weight distribution.
-
Chemical Structure: Confirmed using Fourier Transform Infrared Spectroscopy (FTIR) to identify characteristic functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) to elucidate the detailed polymer structure.[9][19][20]
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing fluorinated acrylate polymerization.
Caption: Workflow for optimizing initiator concentration.
Caption: Troubleshooting guide for low polymerization conversion.
Caption: Simplified mechanism of free-radical polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cityu.edu.hk [cityu.edu.hk]
- 16. researchgate.net [researchgate.net]
- 17. imaging.org [imaging.org]
- 18. The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy | Scientific.Net [scientific.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Miniemulsion Polymerization for Low Monomer Solubility
Welcome to the Technical Support Center for miniemulsion polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving poorly water-soluble monomers.
Frequently Asked Questions (FAQs)
Q1: What is miniemulsion polymerization and why is it suitable for hydrophobic monomers?
Miniemulsion polymerization is a technique used to create stable, submicron polymer dispersions (latexes) in a continuous phase, typically water. It is particularly advantageous for polymerizing hydrophobic (poorly water-soluble) monomers.[1][2][3] Unlike conventional emulsion polymerization where the monomer must diffuse through the water phase to reach growing polymer particles, miniemulsion polymerization occurs directly within tiny monomer droplets (50-500 nm in diameter).[2][4] This circumvents the issue of slow or inefficient transport of water-insoluble monomers through the aqueous phase, enabling their successful polymerization.[1][5]
Q2: What are the key components of a miniemulsion polymerization formulation?
A typical miniemulsion formulation consists of four main components:
-
Dispersed Phase: The monomer(s) to be polymerized, which have low solubility in the continuous phase.
-
Continuous Phase: Usually deionized water.
-
Surfactant (Emulsifier): Stabilizes the monomer droplets against coalescence (merging).[1] The concentration is typically kept below the critical micelle concentration (CMC) to prevent the formation of micelles, which can lead to secondary nucleation.[6]
-
Costabilizer (Hydrophobe): A highly water-insoluble compound that is soluble in the monomer. It creates an osmotic pressure that counteracts the Laplace pressure, preventing the diffusion of monomer from smaller to larger droplets (Ostwald ripening).[1][2] Common examples include hexadecane (B31444) or cetyl alcohol.[1]
-
Initiator: A source of free radicals to start the polymerization. The choice of a water-soluble or oil-soluble initiator can influence the nucleation mechanism and reaction kinetics.[1][6]
Q3: What is Ostwald Ripening and how can it be prevented?
Ostwald ripening is a phenomenon where larger monomer droplets grow at the expense of smaller ones.[2] This occurs because smaller droplets have a higher surface energy and thus a slightly higher monomer solubility in the continuous phase. Monomer molecules then diffuse from the smaller droplets and deposit onto the larger ones. This process can lead to a broadening of the droplet size distribution and ultimately, emulsion instability. The key to preventing Ostwald ripening is the addition of a costabilizer.[1][2] This highly water-insoluble compound resides within the monomer droplets, creating an osmotic pressure that opposes the diffusion of the monomer out of the droplets.[2]
Q4: How does the surfactant concentration affect the polymerization?
The surfactant concentration is a critical parameter in miniemulsion polymerization.[7]
-
Too Low: Insufficient surfactant will not adequately stabilize the monomer droplets, leading to coalescence and the formation of larger, unstable droplets.[7] This can result in a broad particle size distribution and coagulation.
-
Too High: If the surfactant concentration is above its critical micelle concentration (CMC), micelles will form in the aqueous phase. These micelles can be initiated to form new polymer particles, a process known as secondary nucleation. This leads to a bimodal particle size distribution and a loss of control over the particle size, as the final particles will not be a 1:1 copy of the initial monomer droplets.[7][8]
Therefore, an optimal surfactant concentration is required to ensure droplet stability while avoiding micellar nucleation.[7]
Troubleshooting Guide
This guide addresses common problems encountered during miniemulsion polymerization of poorly soluble monomers.
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inhibitor Presence | Monomers are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization.[9] These must be removed before use, typically by washing with an alkaline solution or passing through an inhibitor removal column. |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization.[10] Ensure all components (water, monomer) are thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction.[10] |
| Insufficient or Degraded Initiator | Use a fresh, properly stored initiator at the recommended concentration. The initiator concentration and addition rate should be optimized to ensure proper polymerization kinetics.[10] For very hydrophobic monomers, an oil-soluble initiator may be more effective.[6] |
| Low Reaction Temperature | Most polymerizations have an optimal temperature range for initiation and propagation. Ensure the reaction temperature is appropriate for the chosen initiator. |
| Monomer Purity | Impurities in the monomer can inhibit polymerization.[10] Use high-purity monomers. |
Troubleshooting Workflow: Failed or Slow Polymerization
Issue 2: Formation of Coagulum (Unstable Latex)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Surfactant | The surfactant concentration may be too low to stabilize the droplets/particles. Increase the surfactant concentration, but remain below the CMC. |
| Inadequate Homogenization | If the initial droplets are too large and unstable, they can coalesce. Optimize the homogenization process (sonication or high-pressure homogenization) to achieve smaller, more stable droplets. |
| High Monomer Concentration | A very high concentration of the dispersed phase can lead to instability. Try reducing the monomer-to-water ratio. |
| Inappropriate Agitation Speed | Agitation that is too vigorous can induce shear-related coagulation, while insufficient agitation may not maintain a good dispersion. Optimize the stirring speed. |
| Incorrect pH or High Electrolyte Concentration | For ionic surfactants, the pH of the aqueous phase can affect their stabilizing efficiency. High concentrations of electrolytes can also destabilize the emulsion. |
Issue 3: Broad or Bimodal Particle Size Distribution
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Ostwald Ripening | Insufficient costabilizer will lead to the growth of larger droplets at the expense of smaller ones. Ensure an adequate amount of a highly water-insoluble costabilizer is used. |
| Secondary Nucleation | This occurs when the surfactant concentration is above the CMC, leading to the formation of new, smaller particles from micelles.[7][8] Reduce the surfactant concentration to below the CMC. Using a more hydrophobic, oil-soluble initiator can also help minimize nucleation in the aqueous phase.[11] |
| Inefficient Homogenization | A non-uniform homogenization process can result in a broad initial droplet size distribution, which will be reflected in the final particle size distribution. Optimize the duration and power of the homogenization step. |
| Coalescence of Droplets | If the initial miniemulsion is not stable, droplets can merge, leading to a broader size distribution. Re-evaluate the surfactant and costabilizer concentrations. |
Logical Relationship for Particle Size Control
Experimental Protocols
General Protocol for Miniemulsion Polymerization of a Hydrophobic Monomer (e.g., Styrene)
This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular system.
Materials:
-
Styrene (B11656) (inhibitor removed)
-
Hexadecane (costabilizer)
-
Sodium dodecyl sulfate (B86663) (SDS, surfactant)
-
Potassium persulfate (KPS, water-soluble initiator) or Lauroyl peroxide (LPO, oil-soluble initiator)
-
Deionized water
Equipment:
-
Round-bottom flask with a condenser and magnetic stirrer
-
Ultrasonicator or high-pressure homogenizer
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, mix the desired amount of styrene monomer and hexadecane (typically 2-4% by weight of monomer).
-
If using an oil-soluble initiator like LPO, dissolve it in this monomer/costabilizer mixture.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the SDS in deionized water. The concentration should be below the CMC.
-
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer for about 30 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Submerge the beaker containing the coarse emulsion in an ice bath to prevent premature polymerization due to heat from the sonicator.
-
Homogenize the mixture using an ultrasonicator at high power for a specified time (e.g., 5-10 minutes) or pass it through a high-pressure homogenizer. This step is crucial for forming the miniemulsion droplets.
-
-
Polymerization:
-
Transfer the resulting miniemulsion to the round-bottom flask.
-
Begin purging the system with nitrogen or argon and continue a slow purge throughout the reaction.
-
Start gentle stirring.
-
Heat the flask to the desired reaction temperature (e.g., 70-80 °C).
-
If using a water-soluble initiator like KPS, dissolve it in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Allow the reaction to proceed for the desired time (typically several hours).
-
-
Characterization:
-
After the reaction, cool the latex to room temperature.
-
Characterize the final product for properties such as particle size and distribution (e.g., using Dynamic Light Scattering - DLS), monomer conversion (gravimetrically), and polymer molecular weight (Gel Permeation Chromatography - GPC).
-
Experimental Workflow Diagram
Quantitative Data Summary
Table 1: Typical Formulation Parameters for Styrene Miniemulsion Polymerization
| Component | Typical Concentration Range | Purpose |
| Styrene | 10-30 wt% of total emulsion | Monomer |
| Hexadecane | 2-5 wt% relative to monomer | Costabilizer |
| Sodium Dodecyl Sulfate (SDS) | 0.5-2 wt% relative to monomer | Surfactant |
| Potassium Persulfate (KPS) | 0.1-0.5 wt% relative to monomer | Water-soluble initiator |
| Water | 70-90 wt% of total emulsion | Continuous phase |
Note: These are starting ranges and should be optimized for specific applications.
Table 2: Effect of Surfactant (SDS) Concentration on Final Particle Size (Qualitative)
| Surfactant Concentration | Expected Particle Size | Expected Particle Size Distribution | Rationale |
| Very Low | Large | Broad, potential for coagulation | Insufficient stabilization of droplets. |
| Optimal (below CMC) | Controlled (e.g., 100-300 nm) | Narrow | Good droplet stabilization, minimal secondary nucleation. |
| High (above CMC) | Bimodal | Broad | Significant secondary nucleation from micelles. |
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. reddit.com [reddit.com]
- 3. BJOC - Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Degradation of Fluorinated Polyacrylates
This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal degradation of fluorinated polyacrylates. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for fluorinated polyacrylates?
A1: The main thermal degradation process for fluorinated polyacrylates is the random scission of the main polymer chain.[1] For fluorinated poly(methacrylates), the degradation primarily results in the corresponding monomer.[1] In the case of fluorinated polyacrylates, the degradation products are more varied and can include the monomer, dimer, trimer, saturated diesters, and the corresponding methacrylate (B99206).[1] Additionally, side-chain reactions in fluorinated polyacrylates can produce a notable amount of fluorinated alcohol.[1]
Q2: How does fluorination affect the thermal stability of polyacrylates?
A2: The introduction of fluorine atoms into the polymer structure generally enhances thermal stability. This is attributed to the high bond energy of the Carbon-Fluorine (C-F) bond. However, studies have shown that for some side-chain fluorinated polyacrylates and polymethacrylates, the temperature of maximum weight loss rate (Tmax) is not significantly different from their non-fluorinated counterparts, suggesting that the degradation is primarily governed by the stability of the main acrylate (B77674) backbone.[1]
Q3: My fluorinated polyacrylate is degrading at a lower temperature than expected. What are the possible causes?
A3: Premature thermal degradation can be attributed to several factors:
-
Impurities: Residual initiator, monomer, or solvents from the polymerization process can initiate degradation at lower temperatures.
-
Structural Defects: Thermally weak bonds, such as head-to-head or tail-to-tail linkages, can act as initiation points for degradation.
-
Oxidative Degradation: The presence of oxygen can significantly lower the degradation temperature compared to an inert atmosphere (e.g., nitrogen).[2]
-
Incorrect Polymer Structure: The specific type of fluorinated monomer and its position in the polymer (main chain vs. side chain) can influence thermal stability.
Q4: What are the typical decomposition products I should expect from my experiment?
A4: The decomposition products depend on the specific polymer and the degradation conditions (temperature, atmosphere).
-
For Fluorinated Polyacrylates: Expect a mixture including the monomer, dimer, trimer, saturated diesters, and fluorinated alcohols.[1]
-
For Fluorinated Polymethacrylates: The primary product is typically the monomer.[1]
-
At Higher Temperatures (in air): Products can include carbonyl fluoride (B91410) (which hydrolyzes to HF and CO₂), hydrogen fluoride (HF), and various fluoroalkenes.[3]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the thermal analysis of fluorinated polyacrylates.
| Symptom / Observation | Possible Causes | Recommended Analysis / Action |
| Unexpectedly Low Decomposition Temperature | 1. Presence of residual solvents, monomers, or initiator. 2. Oxidative degradation due to air leakage. 3. Weak links in the polymer backbone. | 1. Purify the polymer sample before analysis (e.g., through reprecipitation). 2. Ensure the TGA instrument has a proper inert gas (N₂) purge and check for leaks.[2] 3. Characterize the polymer structure using NMR to identify potential defects. |
| Inconsistent TGA Results Between Samples | 1. Variation in sample mass or form (powder vs. film). 2. Inconsistent sample placement in the TGA pan. 3. Different heating rates used. | 1. Use a consistent sample mass (typically 5-15 mg) and form for all runs.[2] 2. Ensure the sample is centered in the pan and has good thermal contact. 3. Strictly adhere to the same heating program and gas flow rate for all experiments. |
| Multiple Overlapping Peaks in DTG Curve | 1. Presence of multiple components (e.g., polymer blend, additives). 2. Complex, multi-step degradation mechanism. | 1. Analyze the sample using TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gases at each degradation step.[2] 2. Perform kinetic analysis at multiple heating rates to deconvolute the degradation steps. |
| Residue at High Temperatures in Inert Atmosphere | 1. Presence of inorganic fillers or additives (e.g., silica, carbon). 2. Formation of a stable char. | 1. Analyze the residue using techniques like X-ray diffraction (XRD) or Energy-dispersive X-ray spectroscopy (EDX) to identify its composition. 2. Perform the TGA analysis in an air atmosphere after the inert run to burn off any carbonaceous char and quantify the final inorganic ash content. |
Quantitative Data on Thermal Stability
The thermal stability of fluorinated polyacrylates is often characterized by the onset temperature of decomposition (Tonset) or the temperature of maximum decomposition rate (Tmax), as determined by Thermogravimetric Analysis (TGA).
Table 1: Thermal Decomposition Data for Various Fluorinated Poly(meth)acrylates
| Polymer | Monomer Structure | Td (5% weight loss, °C) | Tmax (°C) | Atmosphere | Reference |
| Poly(tridecafluoroheptylacrylate) (PFA7) | CH₂=CH-COO-CH₂(CF₂)₅CF₂H | - | 400 | - | [1] |
| Poly(dodecafluoroheptylmethacrylate) (PFMA7) | CH₂=C(CH₃)-COO-CH₂(CF₂)₅CF₃ | - | 374 | - | [1] |
| Poly(heptyl acrylate) | CH₂=CH-COO-(CH₂)₆CH₃ | - | 401 | - | [1] |
| Poly(heptyl methacrylate) | CH₂=C(CH₃)-COO-(CH₂)₆CH₃ | - | 372 | - | [1] |
| Poly(FPPMA-co-MMA) | Copolymer of FPPMA¹ and MMA² | 297 - 323 | - | Nitrogen | [4] |
| Poly(RMI)³ | N-substituted maleimide (B117702) derivative | >300 | 400 - 440 | Nitrogen | [4] |
¹FPPMA: 1,1,1,3,3,3-hexafluoro-2-(pentafluorophenyl)propan-2-yl methacrylate ²MMA: Methyl methacrylate ³Poly(RMI): Specific structure not detailed in the abstract, but noted as a fluorinated polymer.
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol outlines the standard procedure for determining the thermal stability of fluorinated polyacrylate samples based on ASTM E1131.[2][5][6]
1. Objective: To measure the change in mass of a polymer sample as a function of temperature in a controlled atmosphere to determine its thermal stability and decomposition profile.
2. Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen (or other inert gas) and/or compressed air
-
Microbalance
-
Sample pans (platinum or ceramic)
-
Polymer sample (powder or thin film)
-
Spatula and tweezers
3. Procedure:
-
Instrument Preparation: Turn on the TGA instrument and the gas supply. Allow the instrument to stabilize.
-
Pan Tare: Place an empty sample pan in the TGA furnace. Tare the balance to zero.
-
Sample Preparation: Weigh 5-10 mg of the dried polymer sample directly into the tared sample pan. Record the exact mass. Ensure the sample is evenly distributed at the bottom of the pan.
-
Loading the Sample: Carefully place the sample pan back into the TGA furnace using tweezers.
-
Setting up the Experiment:
-
Gas Flow: Set the desired purge gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.[6]
-
Temperature Program:
-
Initial Temperature: Set to room temperature (e.g., 25-30 °C).
-
Equilibration: Hold at the initial temperature for 5-10 minutes to allow the furnace to stabilize.
-
Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature (e.g., 600-800 °C) that is well above the expected decomposition range.[6]
-
-
-
Run the Experiment: Start the experimental run. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Plot the derivative of the weight loss with respect to temperature (d(Weight%)/dT) to obtain the DTG curve.
-
Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of tangents to the baseline and the degradation slope.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve.
-
Calculate the percentage of residual mass at the end of the experiment.
-
Visualizations
Caption: General thermal degradation pathway for fluorinated polyacrylates.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Troubleshooting logic for unexpected TGA results.
References
Technical Support Center: Troubleshooting Poor Film Formation in PFOA-Free Coatings
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for common issues encountered during the application of PFOA-free coatings.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual defects I might encounter with poor film formation in PFOA-free coatings, and what are their primary causes?
Poor film formation can manifest in several ways. The table below summarizes the most common defects and their likely causes to aid in initial diagnosis.
| Defect | Description | Primary Potential Causes |
| Orange Peel / Roughness | The coated surface resembles the texture of an orange peel. | Incorrect spray gun distance or angle, improper atomizing air pressure, high coating viscosity, or sedimentation of the dispersion.[1] |
| Cracking / Mudcracking | The finished coating looks like a dry, cracked pond bed.[2] | Excessive coating thickness in a single layer, or a too-severe grit blast creating deep surface pits.[2] |
| Sticking and Peeling | The coating sticks to other surfaces or peels away from the substrate. | Low curing temperature or insufficient air volume, excessive spray rate, or low plasticizer content in the formulation.[1][3] |
| Blistering | Formation of bubbles or blisters on the coating surface. | Surface contamination (e.g., oil, grease) volatilizing during the cure step, or unvented cavities in the substrate.[4] |
| Color Variation | Inconsistent color across a single batch or on individual items. | Insufficient coating coverage, high solid content, or interaction between the active pharmaceutical ingredient (API) and the coating material.[3] |
Q2: My coating is showing an "orange peel" or rough texture. How can I resolve this?
An "orange peel" texture is typically a result of improper application technique or incorrect coating viscosity. To resolve this, consider the following adjustments to your experimental workflow.
Troubleshooting Steps:
-
Adjust Spray Gun Distance: The distance between the spray nozzle and the substrate is critical. If the gun is too close, the finish can appear rippled; if too far, the spray can become too dry, resulting in a rough surface.[4] A typical distance is 10-30 cm.[4]
-
Optimize Atomizing Air Pressure: Both excessively high and low air pressure can lead to a rough surface.[1] Consult the coating manufacturer's guidelines and adjust the pressure accordingly. Reducing the atomizing pressure can often help resolve issues of both rippling and excessive dryness.[4]
-
Check Coating Viscosity: If the viscosity is too high, the coating will not flow and level properly.[1] You may need to thin the coating according to the product's fact sheet.[4]
-
Ensure Proper Dispersion: Ensure that any settled solids in the coating dispersion are fully reincorporated by appropriate mixing before application.[4]
Q3: The coating is cracking or showing a "mudcracking" pattern. What is causing this and how can I prevent it?
"Mudcracking" is often caused by stresses in the coating film as it cures, which can be attributed to two main factors:
-
Excessive Film Thickness: Applying the coating too heavily in a single pass can lead to cracking as the thick layer dries and shrinks. It is often better to apply several thin layers.[5]
-
Improper Surface Preparation: A very rough or scratched surface, often from overly aggressive grit blasting, can cause the coating to pool in depressions, leading to cracks as it cures.[2]
Preventative Measures:
-
Apply the coating in multiple thin, even layers.
-
Ensure surface preparation techniques do not create excessive pitting. A blast profile of 2.5 to 6.5 microns is often recommended.[2]
Q4: Why is my coating sticking to itself or peeling off the substrate?
Sticking and peeling issues are typically related to either incomplete curing or poor adhesion to the substrate.
Troubleshooting Sticking:
-
Increase Pan Speed (for drum coating): A low pan speed can cause items to remain in contact for too long.[1]
-
Optimize Curing Conditions: Increase the inlet air temperature and/or the process air volume to ensure the coating is adequately dried between applications and during the final cure.[1][3]
-
Reduce Spray Rate: A high spray rate can lead to an overly wet application, causing sticking.[1]
Troubleshooting Peeling:
-
Increase Plasticizer Content: For some formulations, insufficient plasticizer can result in a brittle film that cracks and peels.[3]
-
Ensure Substrate Compatibility: Verify that the coating is suitable for the substrate material. Some substrates may require a primer to ensure proper adhesion.[5]
-
Improve Surface Preparation: A contaminated or improperly prepared surface is a primary cause of poor adhesion. See the detailed protocol in Q5.
Q5: What are the critical parameters for substrate preparation to ensure good film adhesion?
Proper substrate preparation is arguably the most critical step for achieving good coating adhesion and longevity.[2][5] The surface must be clean and have an appropriate texture to anchor the coating.
Experimental Protocol: General Substrate Preparation
-
Initial Cleaning:
-
Physically remove any large-scale contaminants such as dirt, rust, or old paint.
-
For metallic substrates, chemical washes or solvent cleaning can be used to degrease the surface.[2][4] Ensure all cleaning residues are thoroughly removed.[2][4]
-
Handle cleaned parts with gloves to prevent contamination from fingerprints or oils.[2][4]
-
-
Pre-baking (Optional but Recommended):
-
Pre-heat the substrate to a temperature at or slightly above the coating's final cure temperature.[4]
-
This step helps to volatilize and remove any remaining trace oils or contaminants, which can prevent blistering during the final cure.[4] For ferrous metals, this can also passivate the surface against rust.[2]
-
-
Surface Roughening (Grit Blasting):
-
Most PFOA-free coating systems require a roughened surface to ensure mechanical adhesion.[4]
-
Use a contaminant-free blast medium, such as aluminum oxide.[4]
-
Aim for a surface profile within the recommended range to avoid issues like mudcracking.[2]
-
Thoroughly remove all blast media from the substrate before coating application.[2]
-
| Parameter | Recommended Value | Rationale |
| Blast Media | Aluminum Oxide | Free of contaminants that could interfere with adhesion.[4] |
| Surface Profile | 2.5 - 6.5 microns | Provides sufficient surface area for mechanical anchoring without causing defects like mudcracking.[2] |
Q6: How do curing temperature and time affect the final film properties of PFOA-free coatings?
Curing is a critical step where the coating achieves its final properties. The temperature and duration of the cure cycle significantly influence adhesion, mechanical strength, and surface morphology.
For some fluoropolymer systems, such as certain PTFE-based coatings, a higher curing temperature can promote the formation of micro- and nano-fiber textures on the surface, which enhances properties like superhydrophobicity.[6] An increase in curing temperature can also improve adhesive strength and mechanical properties by promoting cross-linking and oxidative reactions within the polymer matrix.[6]
| Curing Parameter | Effect on Film Properties |
| Increased Temperature | Can enhance adhesive strength and mechanical properties.[6] May lead to the formation of beneficial surface textures (e.g., micro/nano-fibers).[6] |
| Longer Cooling Time | Allows for a longer crystallization process, which can influence the final surface structure and properties.[6] |
Note: Always refer to the specific coating's technical data sheet for recommended curing schedules, as parameters vary significantly between different PFOA-free chemistries like sol-gel/ceramic and silicone-based coatings.[7][8]
Q7: Can the formulation of the PFOA-free coating itself contribute to poor film formation?
Yes, the intrinsic properties of the coating formulation are fundamental to achieving a defect-free film. Key components and their roles are outlined below.
-
Viscosity and Solid Content: As discussed in Q2, if viscosity is too high, it can lead to rough surfaces.[1] Similarly, a solid content that is too high can result in poor coverage and color variations.[3]
-
Additives: Functional additives play a crucial role. For example, a lack of plasticizer can cause the film to become brittle and peel, while surfactants are essential for proper wetting and film formation.[3][9]
-
Solvent System: The solvent determines the drying time. If a coating dries too quickly, it may not have time to level properly, leading to defects.[10] This is particularly relevant for water-based coatings where environmental conditions can significantly impact evaporation rates.[10]
References
- 1. Top 10 Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 2. Surface Preparation Is Critical for Coating Longevity | Fluorogistx [fluorogistx.com]
- 3. Top 10 Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 4. tetrachim.com [tetrachim.com]
- 5. en.pfluon.com [en.pfluon.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonstick Coatings 101: Best Options, Process & More | Orion Industries, Ltd [orioncoat.com]
- 8. 7 Types of Non Stick Surface Coatings for Cookware and Industry - FLEAD [fldcoating.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. flintgrp.com [flintgrp.com]
Technical Support Center: Enhancing Adhesion of Fluoropolymer Coatings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the adhesion of fluoropolymer coatings to various substrates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or no adhesion of the fluoropolymer coating after application.
-
Question: My fluoropolymer coating is delaminating or peels off easily from the substrate. What are the common causes and how can I fix this?
-
Answer: This is a common issue, often stemming from inadequate surface preparation. Fluoropolymers have very low surface energy, making them inherently non-stick. To achieve good adhesion, the substrate surface must be meticulously cleaned and modified.
-
Contamination: The substrate must be completely free of oils, grease, dust, or any other contaminants. Even fingerprints can inhibit adhesion.[1][2]
-
Solution: Implement a thorough cleaning process using appropriate solvents like isopropyl alcohol or acetone (B3395972), followed by a rinse with deionized water. For metallic substrates, alkaline cleaning or degreasing might be necessary.[3]
-
-
Low Surface Energy of the Substrate: Many substrates also have low surface energy, which prevents the coating from wetting the surface properly.
-
Solution: Increase the substrate's surface energy through surface treatment methods like plasma treatment or chemical etching.
-
-
Inadequate Surface Roughness: A very smooth substrate surface may not provide enough anchor points for the coating to mechanically interlock.
-
Solution: Introduce surface roughness through methods like abrasive blasting (grit blasting or sandblasting).[3]
-
-
Issue 2: The coating shows defects like pinholes or craters after curing.
-
Question: I'm observing small holes and craters in my cured fluoropolymer coating. What causes this and how can I prevent it?
-
Answer: Pinholes and craters are typically caused by contamination or trapped air.
-
Surface Contamination: As mentioned above, any contaminants on the substrate can lead to these defects as the coating pulls away from the contaminated spots.[1]
-
Solution: Ensure the substrate is impeccably clean before coating.
-
-
Trapped Air/Solvents: Air bubbles in the coating or rapid solvent evaporation can lead to pinholes.[2][4][5]
-
Solution: Avoid vigorous mixing of the coating to prevent introducing air bubbles.[1] Allow the coating to settle before application. Ensure the curing process follows the manufacturer's recommendations for temperature and time to allow for gradual solvent evaporation. Applying the coating too slowly when it has already started curing can also trap air.[4]
-
-
Porous Substrate: Air trapped in porous substrates can be released during curing, causing bubbles and pinholes.[4]
-
Solution: Apply a suitable primer to seal the porous surface before applying the fluoropolymer topcoat.
-
-
Issue 3: The coating cracks after curing or during thermal cycling.
-
Question: My fluoropolymer coating is cracking. What could be the reason?
-
Answer: Cracking is often related to internal stresses in the coating.
-
Excessive Coating Thickness: Applying the coating too thickly can lead to high internal stress during curing, causing it to crack.
-
Solution: Apply the coating in thinner, multiple layers, allowing for proper curing between each layer, as per the manufacturer's instructions.
-
-
Mismatch in Thermal Expansion: A significant difference in the coefficient of thermal expansion (CTE) between the substrate and the fluoropolymer coating can cause stress and cracking during temperature changes.
-
Solution: Select a fluoropolymer and primer system that is compatible with the substrate's thermal properties.
-
-
Improper Curing: Curing at a temperature that is too high or for too long can make the coating brittle and prone to cracking.
-
Solution: Strictly follow the recommended curing schedule (temperature and duration) provided by the coating manufacturer.
-
-
Frequently Asked Questions (FAQs)
Surface Preparation
-
What is the most critical step for ensuring good adhesion of fluoropolymer coatings? Thorough surface preparation is paramount. The substrate must be clean and appropriately treated to increase its surface energy and create a receptive surface for the coating.[3]
-
What is chemical etching and how does it work? Chemical etching involves treating the fluoropolymer surface with a chemical agent, most commonly a sodium naphthalenide solution. This process defluorinates the surface, removing fluorine atoms and creating a carbonaceous layer with polar functional groups like hydroxyl (-OH) and carbonyl (C=O).[6][7] These groups increase the surface energy, making the fluoropolymer bondable.[6][7]
-
What is plasma treatment and how does it improve adhesion? Plasma treatment uses an ionized gas (plasma) to modify the surface of the substrate or the fluoropolymer itself. The energetic particles in the plasma bombard the surface, breaking chemical bonds and creating reactive sites.[8] This can increase surface roughness and introduce functional groups, leading to improved wettability and adhesion.[8] For fluoropolymers, hydrogen plasma is effective as it reacts with and removes fluorine atoms from the surface.[9]
-
What is the shelf life of a chemically etched fluoropolymer surface? The reactivity of an etched fluoropolymer surface degrades over time, especially with exposure to UV light, moisture, and air.[7][10] If stored properly in a dark, dry environment (e.g., in a black, UV-blocking bag), the bondable properties can last from a few weeks to several months.[7][10][11] It is always recommended to use the etched material as soon as possible.
Primers and Adhesion Promoters
-
When should I use a primer? A primer is recommended when coating substrates that are difficult to treat or when a very strong and durable bond is required. Primers act as an intermediary layer that bonds well to both the substrate and the fluoropolymer topcoat. They are crucial for improving the overall durability and performance of the coating system.[3]
-
What are silane (B1218182) primers and how do they work? Silane primers are adhesion promoters that form a chemical bridge between an inorganic substrate (like metal or glass) and an organic coating. The silane molecule has two different reactive ends: one that bonds to the hydroxyl groups on the inorganic surface and another that reacts with the polymer coating, creating a strong covalent bond across the interface.
Troubleshooting Experiments
-
I've chemically etched my PTFE, but it's still not bonding. What could be wrong? There are several possibilities:
-
Improper Etching: The etching solution may have been depleted or the etching time too short. The color of the etched surface should be a uniform dark brown.[6]
-
Contamination After Etching: The etched surface is highly reactive and can be easily contaminated. Ensure it is not touched and is kept in a clean, dry environment.[7]
-
Degradation of Etched Surface: The etched surface has a limited shelf life. If it was stored for too long or improperly, it may have lost its reactivity.[7][10][11]
-
Incorrect Adhesive: Ensure you are using a suitable adhesive for the etched surface. Epoxies and polyurethanes generally work well.[12]
-
Improper Bonding Procedure: The support surface also needs to be properly prepared (cleaned and roughened).[10]
-
-
My plasma-treated substrate shows a high water contact angle, indicating low surface energy. What went wrong? This could be due to several factors:
-
Incorrect Plasma Parameters: The plasma power, treatment time, gas type, or pressure may not be optimal for the specific substrate material.
-
Surface Contamination: The substrate may have had a layer of contamination that was not effectively removed by the plasma. A pre-cleaning step is always recommended.
-
Hydrophobic Recovery: Some polymers exhibit hydrophobic recovery, where the surface reorients over time to a lower energy state. The time between plasma treatment and coating application should be minimized.
-
Aging Effects: The plasma-activated surface can age and lose its high surface energy. It's best to coat the substrate as soon as possible after treatment.
-
Quantitative Data on Adhesion Strength
The following tables summarize adhesion strength data from various studies. Note that direct comparison between different studies may not be possible due to variations in experimental conditions.
| Fluoropolymer | Substrate | Surface Treatment | Adhesion Strength (Peel Strength) |
| PTFE | Stainless Steel | Ar + H₂O Plasma (20s) | 0.86 N/mm |
| PTFE | Stainless Steel | Ar + H₂O Plasma (300s) | 1.07 N/mm |
| ETFE | Membrane | He/AA Plasma | 13.52 N/cm |
| PTFE | Membrane | He/AA Plasma | 3.72 N/cm |
| Fluoropolymer | Substrate | Surface Treatment/Primer | Adhesion Strength (Lap Shear Strength) |
| PEEK Composite | PEEK Composite | Atmospheric Plasma (He + O₂) + 3M AF-563 adhesive film | 43.2 ± 0.6 MPa |
| Silicone Polymer | PEEK | Sulfonation + NaBH₄ treatment | 2.58 ± 0.46 MPa |
| Epoxy Adhesive | Stainless Steel | None | ~21 MPa |
Experimental Protocols
1. Chemical Etching of PTFE using Sodium Naphthalenide Solution
Objective: To increase the surface energy of PTFE to make it bondable.
Materials:
-
PTFE sample
-
Sodium naphthalenide etching solution (commercial or prepared)
-
Acetone
-
Isopropyl alcohol
-
Deionized water
-
Glass beakers
-
Tweezers
-
Fume hood
Procedure:
-
Cleaning: Thoroughly clean the PTFE sample by wiping with a lint-free cloth soaked in isopropyl alcohol, followed by a rinse with acetone and then deionized water. Air dry completely.
-
Etching:
-
In a fume hood, pour the sodium naphthalenide solution into a glass beaker.
-
Using tweezers, immerse the cleaned and dried PTFE sample into the etching solution for 1-5 minutes. The surface will turn a dark brown color.
-
The etching time can be optimized based on the desired level of etching.
-
-
Rinsing:
-
Remove the PTFE sample from the etching solution and immerse it in a beaker of acetone for 3-5 minutes to remove residual etchant.
-
Transfer the sample to a beaker of isopropyl alcohol for another 3-5 minutes.
-
Finally, rinse the sample thoroughly with deionized water.
-
-
Drying: Allow the etched PTFE sample to air dry completely in a clean, dust-free environment.
-
Storage: If not used immediately, store the etched PTFE in a sealed, opaque, UV-blocking bag to protect it from light and atmospheric contamination.[10][11]
2. Atmospheric Plasma Treatment for Surface Activation
Objective: To increase the surface energy of a substrate for improved fluoropolymer coating adhesion.
Materials:
-
Substrate to be coated (e.g., polymer, metal)
-
Atmospheric plasma jet system
-
Process gas (e.g., compressed air, nitrogen, or a mixture like Helium/Oxygen)
-
Cleaning solvents (e.g., isopropyl alcohol)
Procedure:
-
Cleaning: Clean the substrate surface thoroughly with a suitable solvent to remove any organic contaminants.
-
Plasma System Setup:
-
Turn on the plasma system and the process gas supply.
-
Set the desired gas flow rate, power, and frequency according to the manufacturer's recommendations for your specific substrate material.
-
-
Treatment:
-
Hold the plasma nozzle at a consistent distance (typically 5-15 mm) from the substrate surface.
-
Move the nozzle across the entire surface to be coated at a steady speed. The speed will depend on the desired level of treatment. Multiple passes may be necessary.
-
The surface is now activated and ready for coating.
-
-
Coating Application: Apply the fluoropolymer coating as soon as possible after the plasma treatment to achieve the best adhesion, as the effects of the treatment can diminish over time.
3. Application of a Silane Primer on a Metal Substrate
Objective: To apply a silane primer to a metal surface to promote adhesion of a fluoropolymer coating.
Materials:
-
Metal substrate (e.g., aluminum, titanium, stainless steel)
-
Silane primer solution (e.g., an amino-silane or epoxy-silane in an alcohol-water solvent)
-
Abrasive pads or grit blasting equipment
-
Cleaning solvents (e.g., acetone, isopropyl alcohol)
-
Applicator (e.g., lint-free cloth, brush, or spray gun)
-
Oven for curing
Procedure:
-
Surface Preparation:
-
Degrease the metal substrate with a solvent like acetone to remove oils and grease.
-
Create a rough surface profile by grit blasting or abrading with an abrasive pad. This increases the surface area for bonding.
-
Clean the surface again with a solvent to remove any loose particles.
-
-
Primer Application:
-
Apply a thin, uniform layer of the silane primer to the cleaned and dried metal surface using a lint-free cloth, brush, or spray.
-
Allow the solvent to evaporate for the time specified in the primer's technical data sheet (typically 5-10 minutes at room temperature).
-
-
Curing:
-
Cure the primer according to the manufacturer's instructions. This may involve baking at an elevated temperature for a specific duration (e.g., 15-30 minutes at 100-150°C). Curing allows the silane to form a stable bond with the metal surface.
-
-
Coating Application:
-
Once the primer is cured and the substrate has cooled to room temperature, apply the fluoropolymer topcoat.
-
Visualizations
References
- 1. cortecvci.com [cortecvci.com]
- 2. How To Avoid Pinholes In Paints, Coatings & Linings [kuegroup.com]
- 3. en.pfluon.com [en.pfluon.com]
- 4. help.resincoat.co.uk [help.resincoat.co.uk]
- 5. Pinholes and defects in coatings [versaperm.com]
- 6. Surface treatment of PTFE - Wikipedia [en.wikipedia.org]
- 7. fluorseals.it [fluorseals.it]
- 8. 3dtllc.com [3dtllc.com]
- 9. youtube.com [youtube.com]
- 10. vitalpolymers.com [vitalpolymers.com]
- 11. tstar.com [tstar.com]
- 12. Surface Modification of ETFE Membrane and PTFE Membrane by Atmospheric DBD Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Perfluorooctyl Acrylate Monomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorooctyl acrylate (B77674) monomer. The following information is designed to address common challenges encountered during the purification of this monomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental purification of perfluorooctyl acrylate monomer.
Q1: After purification by washing with aqueous NaOH, my final product yield is significantly lower than expected.
A1: Possible causes for low yield after a caustic wash include:
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and causing loss of product. Instead of shaking, gently invert the funnel multiple times to mix the layers. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Hydrolysis: Although less likely for the ester, prolonged or aggressive washing with a strong base could potentially hydrolyze the acrylate group. It is advisable to use a dilute NaOH solution (e.g., 5-10%) and minimize the contact time.
-
Incomplete Extraction: Ensure the organic layer is thoroughly separated from the aqueous layer after each wash. Multiple extractions with a suitable organic solvent can help recover any dissolved monomer from the aqueous phase.
Q2: The this compound monomer polymerized during vacuum distillation.
A2: Spontaneous polymerization during distillation is a common issue with acrylate monomers. Here are some preventative measures:
-
Presence of a Non-Volatile Inhibitor: It is crucial to add a non-volatile polymerization inhibitor, such as hydroquinone (B1673460) (HQ), to the distillation flask. This will prevent polymerization in the heated flask without co-distilling with the monomer.
-
Lower Distillation Temperature: Employ a high vacuum to lower the boiling point of the monomer, thus reducing the thermal stress that can initiate polymerization. The boiling point of 1H,1H,2H,2H-perfluorooctyl acrylate is approximately 76-80 °C at 8 mm Hg.[1]
-
Avoid Overheating: Use a water or oil bath for even heating and avoid direct heating with a mantle. Ensure the bath temperature is only slightly higher than the boiling point of the monomer at the applied pressure.
-
Clean Glassware: Ensure all glassware is meticulously cleaned to remove any potential radical initiators.
-
Inert Atmosphere: While not always necessary for vacuum distillation, introducing a slow stream of an inert gas like nitrogen or argon can help to prevent oxidation which can sometimes lead to polymerization.
Q3: After passing the monomer through an alumina (B75360) column, I still observe premature polymerization in subsequent reactions.
A3: This indicates that the inhibitor was not completely removed or that the purified monomer was not handled correctly.
-
Column Efficiency: Ensure you are using basic alumina, as it is most effective for removing acidic inhibitors like hydroquinone and its derivatives. The amount of alumina should be sufficient for the quantity of monomer being purified. A general guideline is to use about 10g of alumina for every 100mL of monomer solution.[2]
-
Immediate Use: Once the inhibitor is removed, the monomer is highly susceptible to polymerization. It should be used immediately after purification.
-
Proper Storage of Purified Monomer: If immediate use is not possible, the purified monomer must be stored at low temperatures (e.g., in a refrigerator at 2-8°C) and in the dark.[3] For longer-term storage, a small amount of a polymerization inhibitor should be added back to the purified monomer.
Q4: The final purified monomer appears cloudy or discolored.
A4: Cloudiness or discoloration can be due to several factors:
-
Presence of Water: If the monomer is cloudy, it may contain residual water from the washing steps. Ensure the organic solution is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before the final solvent removal.
-
Residual Impurities: A yellowish tint may indicate the presence of inhibitor oxidation products or other impurities. If the discoloration persists after initial purification, a second purification step (e.g., another pass through an alumina column or careful redistillation) may be necessary.
-
Polymer Formation: A slight increase in viscosity or the presence of stringy particles indicates the onset of polymerization. The monomer should be discarded or re-purified if possible.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound monomer?
A1: Commercial this compound monomer typically contains polymerization inhibitors to ensure stability during transport and storage. Common inhibitors for acrylate monomers include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[4][5] Other potential impurities could include unreacted starting materials from the synthesis, such as acrylic acid or 1H,1H,2H,2H-perfluoro-1-octanol, and byproducts of the esterification reaction.
Q2: Why is it necessary to remove the inhibitor from the monomer before use?
A2: The polymerization inhibitor will interfere with free-radical polymerization reactions.[5] It will react with the initiator, reducing its efficiency and leading to an induction period or complete inhibition of the polymerization.[4] This can result in inconsistent reaction times, lower polymer yields, and unpredictable polymer properties. For controlled polymerization techniques, the presence of an inhibitor is highly undesirable.
Q3: What are the primary methods for purifying this compound monomer?
A3: The main purification methods are:
-
Caustic Wash: An acid-base extraction using a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to remove acidic inhibitors like hydroquinone.[4]
-
Column Chromatography: Passing the monomer through a column containing a solid adsorbent, typically basic alumina, to remove phenolic inhibitors.[2][6]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from non-volatile impurities, including many common inhibitors and any polymer that may have formed.[6]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The absence of the inhibitor can be confirmed by analytical techniques such as:
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of the inhibitor by comparing the purified monomer to the unpurified starting material.
-
UV-Visible Spectroscopy: Phenolic inhibitors have a characteristic UV absorbance that will be absent in the purified product.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method to confirm the absence of the inhibitor.
Q5: What are the recommended storage conditions for purified this compound monomer?
A5: Purified, uninhibited this compound is prone to polymerization and should be used immediately.[2] If short-term storage is necessary, it should be kept in a tightly sealed container, in a cool (2-8°C), dark place, and preferably under an inert atmosphere (e.g., nitrogen or argon).[3] For any storage beyond a few hours, it is highly recommended to add a small amount of a polymerization inhibitor.
Data Presentation
| Purification Method | Targeted Impurities | Advantages | Disadvantages | Typical Purity |
| Caustic Wash (dilute NaOH) | Acidic inhibitors (e.g., hydroquinone, MEHQ), unreacted acrylic acid. | Fast, inexpensive, and effective for acidic impurities.[2] | Risk of emulsion formation, potential for hydrolysis of the acrylate, requires subsequent washing and drying steps. | >98% |
| Column Chromatography (Basic Alumina) | Phenolic inhibitors (e.g., hydroquinone, MEHQ). | Mild conditions, effective for removing phenolic inhibitors.[6] | Can be slower and more expensive than washing, requires the use of solvents. | >99% |
| Vacuum Distillation | Non-volatile inhibitors, oligomers, and other high-boiling impurities. | Can provide very high purity monomer, removes a broad range of non-volatile impurities.[6] | Risk of monomer polymerization at elevated temperatures, requires specialized equipment. | >99.5% |
Experimental Protocols
General Protocol for Purification of this compound Monomer
This protocol outlines a general procedure that combines washing and column chromatography. Note: This is a general guide and may require optimization based on the specific impurities and purity requirements.
1. Materials and Equipment:
-
Crude 1H,1H,2H,2H-perfluorooctyl acrylate monomer
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Basic alumina (activated, Brockmann I)
-
Hexane (B92381) or other suitable non-polar solvent
-
Separatory funnel, chromatography column, round-bottom flasks, rotary evaporator
2. Procedure:
-
Caustic Wash:
-
Dissolve the crude monomer in a suitable organic solvent like diethyl ether or dichloromethane (B109758) in a separatory funnel.
-
Add an equal volume of 5% NaOH solution and gently invert the funnel several times. Do not shake vigorously.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).
-
Wash the organic layer with brine to aid in the removal of water.
-
-
Drying:
-
Transfer the organic layer to a flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄.
-
Swirl the flask and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
-
Column Chromatography:
-
Prepare a chromatography column with a slurry of basic alumina in hexane.
-
Concentrate the dried organic solution under reduced pressure (rotary evaporator) to a minimal volume.
-
Load the concentrated monomer solution onto the top of the alumina column.
-
Elute the purified monomer using hexane or a slightly more polar solvent system. The inhibitor will remain adsorbed on the alumina.
-
Collect the fractions containing the purified monomer.
-
-
Solvent Removal:
-
Combine the fractions containing the pure monomer.
-
Remove the solvent using a rotary evaporator at a low temperature to obtain the purified this compound monomer.
-
-
Storage:
-
Use the purified monomer immediately for the best results.
-
If necessary, store in a cool, dark place under an inert atmosphere.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound monomer.
References
- 1. 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Perfluorooctyl Acrylate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the preparation and handling of perfluorooctyl acrylate (B77674) emulsions.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and recommended solutions.
Q1: Why is my perfluorooctyl acrylate emulsion showing signs of instability (e.g., creaming, sedimentation, or phase separation) shortly after preparation?
A: Emulsion instability is a common issue and can be attributed to several factors.[1] The primary reasons for immediate instability are often related to improper formulation or processing conditions.[2][3]
Potential Causes:
-
Inappropriate Emulsifier Choice or Concentration: The type and amount of emulsifier are critical for stabilizing the oil-in-water interface. Using an emulsifier with an incorrect Hydrophilic-Lipophilic Balance (HLB) or in an insufficient concentration will lead to poor droplet stabilization.
-
High Monomer Concentration: An excessive concentration of this compound can lead to particle agglomeration and decreased emulsion stability.[3]
-
Inadequate Homogenization: Insufficient mechanical force during emulsification results in large and non-uniform droplet sizes, which are more prone to coalescence and creaming.[1]
-
Incorrect pH: The pH of the aqueous phase can significantly affect the charge on the particle surface and the effectiveness of ionic emulsifiers, thereby impacting electrostatic stabilization.[2][4][5]
Solutions:
-
Optimize Emulsifier System:
-
Select an emulsifier or a blend of emulsifiers with an appropriate HLB for this compound.
-
Systematically vary the emulsifier concentration to find the optimal level that provides good coverage of the monomer droplets.
-
-
Adjust Monomer Feed:
-
Improve Homogenization:
-
Increase the stirring speed or use a high-shear homogenizer to reduce the initial monomer droplet size.
-
-
Control pH:
Q2: I'm observing coagulum formation (solid polymer chunks) during the emulsion polymerization of this compound. What is causing this and how can I prevent it?
A: Coagulum formation indicates that the growing polymer particles are aggregating and precipitating out of the emulsion. This is a sign of severe instability during the polymerization process.
Potential Causes:
-
Insufficient Stabilization: The amount of surfactant may be too low to stabilize the newly formed polymer particles.
-
High Initiator Concentration: An excessively high concentration of initiator can lead to the formation of a large number of particles that cannot be adequately stabilized by the available surfactant.[8]
-
Localized Monomer Concentration: Poor agitation can lead to areas of high monomer concentration, causing localized, uncontrolled polymerization and particle agglomeration.[3]
-
Temperature Fluctuations: Inadequate temperature control can affect the polymerization rate and the stability of the emulsifier.
Solutions:
-
Increase Emulsifier Concentration: Ensure there is enough emulsifier to stabilize the growing polymer particles.
-
Optimize Initiator Level: Reduce the initiator concentration to control the rate of particle formation.[8]
-
Improve Agitation: Ensure vigorous and consistent stirring throughout the polymerization to maintain a homogeneous reaction mixture.
-
Maintain Stable Temperature: Use a temperature-controlled water bath to maintain a constant and optimal reaction temperature.
Q3: My this compound emulsion appears stable initially but fails stability tests like centrifugation or freeze-thaw cycles. How can I improve its long-term stability?
A: Passing accelerated stability tests is crucial for ensuring the long-term viability of an emulsion. Failure in these tests points to more subtle formulation weaknesses.
Potential Causes for Centrifugation Failure:
-
Wide Particle Size Distribution: A broad distribution of particle sizes can lead to faster creaming or sedimentation under centrifugal force.
-
Low Zeta Potential: Insufficient surface charge on the particles can lead to aggregation when the particles are forced into close proximity.
Potential Causes for Freeze-Thaw Failure:
-
Ice Crystal Formation: During freezing, the formation of ice crystals can physically damage the surfactant layer around the monomer droplets, leading to coalescence upon thawing.[9][10]
-
Emulsifier Crystallization: Some emulsifiers may crystallize at low temperatures, losing their stabilizing properties.
Solutions:
-
Optimize Polymerization Process:
-
Enhance Electrostatic and Steric Stabilization:
-
Incorporate a small amount of a charged co-monomer (e.g., acrylic acid) to increase the surface charge and zeta potential.
-
Use a combination of ionic and non-ionic surfactants to provide both electrostatic and steric stabilization.
-
-
Add Cryoprotectants:
-
Incorporate glycols or other cryoprotectants into the aqueous phase to reduce the freezing point and minimize ice crystal formation.
-
-
Select Appropriate Emulsifiers:
-
Choose emulsifiers that remain effective at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during the emulsion polymerization of this compound?
A: The most critical parameters to monitor are temperature, stirring rate, pH, and the rate of monomer/initiator addition (in semi-continuous processes). Consistent monitoring and control of these variables are essential for reproducible and stable emulsions.
Q2: How does the choice of initiator affect the stability of the emulsion?
A: The initiator type (e.g., water-soluble like potassium persulfate, or oil-soluble) and its concentration directly influence the particle nucleation mechanism, polymerization rate, and the final number of particles. An optimal initiator concentration is crucial; too high a concentration can lead to instability and coagulum formation.[8]
Q3: What is the role of pH in maintaining the stability of this compound emulsions?
A: For emulsions stabilized by ionic surfactants, pH is a critical factor. The pH of the aqueous phase determines the degree of ionization of the surfactant and any acidic or basic functional groups on the polymer particles. This, in turn, affects the surface charge density (zeta potential) and the repulsive forces between particles, which are essential for preventing aggregation.[2][4][5] A pH range of 8-9 is often optimal for acrylic emulsions.[2]
Q4: Can I use a blend of emulsifiers?
A: Yes, using a combination of a primary and a secondary emulsifier, often an ionic and a non-ionic surfactant, is a common practice to enhance emulsion stability. This approach provides both electrostatic and steric stabilization, making the emulsion more robust to changes in ionic strength and temperature.
Q5: What are some common methods to characterize the stability of this compound emulsions?
A: Common characterization techniques include:
-
Particle Size and Distribution Analysis: Using Dynamic Light Scattering (DLS) to measure the size and polydispersity of the emulsion droplets.
-
Zeta Potential Measurement: To assess the surface charge and predict the electrostatic stability.
-
Accelerated Stability Testing: Including centrifugation, freeze-thaw cycles, and mechanical stability tests to predict long-term stability.[9][10][11][12]
Quantitative Data Summary
The following tables summarize typical quantitative data for fluorinated acrylate emulsions. Note that specific values for this compound may vary depending on the exact formulation and process conditions.
Table 1: Effect of Fluoromonomer Content on Emulsion Properties
| Fluoromonomer Content (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| 0 | 120 | -45 | Stable |
| 5 | 135 | -40 | Stable |
| 10 | 150 | -35 | Stable, slight increase in particle size |
| 15 | 170 | -30 | Reduced stability, tendency to agglomerate |
Data synthesized from general trends observed in fluorinated acrylate emulsion literature.
Table 2: Influence of Emulsifier Type on Emulsion Stability
| Emulsifier Type | Concentration (wt%) | Particle Size (nm) | Centrifugal Stability | Freeze-Thaw Stability |
| Anionic (e.g., SDS) | 2.0 | 140 | Good | Moderate |
| Non-ionic (e.g., Tween 80) | 2.0 | 160 | Moderate | Good |
| Anionic/Non-ionic Blend (1:1) | 2.0 | 130 | Excellent | Excellent |
This table represents a qualitative summary based on established principles of emulsion science.
Experimental Protocols
Protocol 1: Semi-Continuous Emulsion Polymerization of this compound
-
Reactor Setup: Assemble a four-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a feeding inlet for the pre-emulsion.
-
Initial Charge: To the reactor, add deionized water and a portion of the emulsifier. Purge with nitrogen for 30 minutes to remove oxygen.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 75-85°C) in a water bath.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing this compound, any co-monomers, the remaining emulsifier, and deionized water under high agitation.
-
Initiation: Dissolve the initiator (e.g., potassium persulfate) in a small amount of deionized water and add a portion of it to the reactor to create seed particles.
-
Monomer Feed: After a short seed formation period (e.g., 15-30 minutes), start the continuous feeding of the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Reaction Completion: After the feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting emulsion through a fine mesh to remove any coagulum.
Protocol 2: Freeze-Thaw Stability Test
-
Sample Preparation: Place a known volume (e.g., 50 mL) of the emulsion in a sealed container.
-
Freezing: Place the container in a freezer at a controlled temperature of -10°C to -20°C for a period of 16-24 hours.[9][13][14][15]
-
Thawing: Remove the container from the freezer and allow it to thaw at room temperature (20-25°C) for 8-24 hours.[9][13][15]
-
Observation: After thawing, visually inspect the emulsion for any signs of instability, such as phase separation, coagulation, or changes in viscosity.
-
Cycling: Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3-5).[9][13][15] The emulsion is considered stable if it shows no significant changes after the specified number of cycles.
Protocol 3: Centrifugation Stability Test
-
Sample Preparation: Place a specific volume of the emulsion into a centrifuge tube.
-
Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000-4000 rpm) for a set duration (e.g., 15-30 minutes).[11][16]
-
Analysis: After centrifugation, examine the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom. The stability can be quantified by measuring the height or volume of the separated layer.
Protocol 4: Mechanical Stability Test
-
Sample Preparation: A specified volume of the latex is placed in a testing container and brought to a controlled temperature (e.g., 35°C).[12]
-
High-Speed Stirring: The sample is subjected to high-speed stirring at a constant rate (e.g., 14,000 rpm) using a standardized mechanical stability tester.[12][17]
-
Endpoint Determination: The time until the first appearance of coagulated rubber particles is recorded as the mechanical stability time.[17]
Visualizations
Caption: Workflow for semi-continuous emulsion polymerization and characterization.
Caption: Troubleshooting logic for emulsion instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. Optimizing Acrylic Resin Emulsion Stability in Paints [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microchemlab.com [microchemlab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Butyl Acrylate Copolymer Emulsion and Its Regulation Effect on Cement Hydration [mdpi.com]
- 12. lonroy.com [lonroy.com]
- 13. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 14. tech.mui.ac.ir [tech.mui.ac.ir]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Latex Mechanical Stability Test Procedure [latexmst.com]
Technical Support Center: Mitigating Phase Separation in Fluorinated Copolymer Blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding phase separation in fluorinated copolymer blends.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in polymer blends?
A1: Phase separation occurs when a mixture of two or more polymers, initially uniform, separates into distinct regions, each enriched with one of the components.[1] This happens when the polymers are immiscible, meaning they do not mix at a molecular level.[2] The process is driven by thermodynamics, where the system seeks to lower its overall free energy by minimizing unfavorable interactions between the different polymer chains.[1] This results in a heterogeneous material with distinct domains or phases.
Q2: Why is phase separation a common issue in fluorinated copolymer blends?
A2: Fluorinated segments are highly non-polar and have low cohesive energy, making them significantly different from most hydrocarbon-based or other polymer segments. This large difference in chemical nature leads to a high Flory-Huggins interaction parameter (χ), which signifies a strong thermodynamic driving force for demixing and phase separation.[3][4] Even subtle structural differences, like substituting hydrogen with fluorine, can drive strong phase segregation.[3][5]
Q3: What are the typical signs of phase separation in my blend?
A3: Macroscopic signs include cloudiness or opacity in a film that should be transparent, brittleness, and poor mechanical properties like low tensile strength or elongation at break. Microscopically, techniques like optical microscopy, scanning electron microscopy (SEM), or transmission electron microscopy (TEM) will reveal distinct domains or a co-continuous morphology characteristic of separated phases.[6][7]
Q4: How does phase separation impact the final properties of the material?
A4: Phase separation directly influences the morphology (the size, shape, and distribution of the different phases), which in turn has a major impact on the material's mechanical, optical, and transport properties.[1] Uncontrolled phase separation often leads to weak interfaces between the domains, resulting in poor stress transfer and inferior mechanical performance.[8] However, controlled microphase separation can be harnessed to create structured materials with desirable properties for applications like membranes or composites.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with fluorinated copolymer blends.
Problem: The processed blend appears cloudy and is mechanically weak.
This is a classic indicator of macroscopic phase separation. The large, poorly-adhered domains scatter light (causing cloudiness) and act as failure points.
Troubleshooting Workflow
References
- 1. youtube.com [youtube.com]
- 2. Compatibilization - Wikipedia [en.wikipedia.org]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase behaviour and separation kinetics of polymer blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Studies on the Phase Separation Behavior of Molten Benzenesulfonate-Modified PET/PA6 Blends [mdpi.com]
- 8. tu-chemnitz.de [tu-chemnitz.de]
Validation & Comparative
A Comparative Guide: Perfluorooctyl Acrylate vs. Perfluorooctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Performance Properties with Supporting Experimental Data.
This guide provides a detailed comparison of the properties and performance of two closely related fluorinated monomers, 1H,1H,2H,2H-perfluorooctyl acrylate (B77674) (PFOA) and 1H,1H,2H,2H-perfluorooctyl methacrylate (B99206) (PFOMA), and their corresponding homopolymers. Understanding the subtle yet significant differences between these materials is crucial for their application in fields requiring low surface energy, high thermal stability, and chemical resistance, such as in advanced coatings, biomedical devices, and drug delivery systems.
Executive Summary
The primary distinction between perfluorooctyl acrylate and perfluorooctyl methacrylate lies in the presence of an α-methyl group on the methacrylate monomer. This structural difference, while seemingly minor, imparts notable variations in the properties of both the monomers and their resulting polymers. Generally, the methacrylate polymer (pPFOMA) exhibits higher thermal stability and a higher glass transition temperature (Tg) due to the restricted chain mobility conferred by the methyl group. Conversely, the acrylate polymer (pPFOA) may offer greater flexibility. These differences influence key performance characteristics such as surface energy and thermal degradation profiles.
Physicochemical Properties of the Monomers
A summary of the key physicochemical properties of 1H,1H,2H,2H-perfluorooctyl acrylate and 1H,1H,2H,2H-perfluorooctyl methacrylate is presented below. These values are compiled from various sources and represent typical data.
| Property | 1H,1H,2H,2H-Perfluorooctyl Acrylate (PFOA) | 1H,1H,2H,2H-Perfluorooctyl Methacrylate (PFOMA) |
| CAS Number | 17527-29-6[1][2][3] | 2144-53-8[4] |
| Molecular Formula | C₁₁H₇F₁₃O₂[1][3] | C₁₂H₉F₁₃O₂[4][5] |
| Molecular Weight | 418.15 g/mol [1][3] | 432.18 g/mol [4][5] |
| Appearance | Colorless liquid[4][6] | Colorless liquid[4] |
| Density (at 25 °C) | ~1.554 g/mL[1][2] | Not consistently reported |
| Boiling Point | 76-80 °C at 8 mmHg[1][2] | 92 °C at 8 mmHg[5] |
| Refractive Index (n20/D) | ~1.338[1][2] | Not consistently reported |
| Flash Point | ~102 °C[3] | Not consistently reported |
Comparative Performance of the Homopolymers
The performance of the homopolymers, poly(1H,1H,2H,2H-perfluorooctyl acrylate) (pPFOA) and poly(1H,1H,2H,2H-perfluorooctyl methacrylate) (pPFOMA), is critical for their end-use applications. The following sections and table summarize key performance metrics.
Thermal Properties
The thermal stability of the polymers is a crucial factor in many applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature of polymers. While direct side-by-side TGA data for pPFOA and pPFOMA is limited in the readily available literature, studies on similar fluorinated methacrylates and acrylates suggest that the α-methyl group in methacrylates enhances thermal stability. For instance, studies on poly(methyl methacrylate) (PMMA) have shown that its thermal decomposition occurs at higher temperatures compared to poly(methyl acrylate).[7] This is attributed to the steric hindrance of the methyl group, which restricts chain mobility and increases the energy required for bond scission. It is therefore expected that pPFOMA would exhibit a higher decomposition temperature than pPFOA.
The glass transition temperature (Tg) is another critical thermal property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The α-methyl group in pPFOMA restricts chain rotation, leading to a higher Tg compared to pPFOA.[8][9][10] This means that pPFOMA will remain in a rigid state at higher temperatures, which can be advantageous for applications requiring dimensional stability.
Surface Properties
The low surface energy of fluorinated polymers is one of their most sought-after characteristics, leading to hydrophobic and oleophobic properties. This is typically assessed by measuring the contact angle of a liquid, such as water, on a polymer-coated surface. A higher contact angle indicates lower surface energy and greater repellency. While direct comparative data for pPFOA and pPFOMA is scarce, studies on various fluorinated acrylates and methacrylates consistently show very high water contact angles, often exceeding 110-120 degrees, indicating excellent water repellency.[11][12] The presence of the α-methyl group in pPFOMA is not expected to significantly alter the surface energy, as this property is primarily dictated by the long perfluorinated side chains.
| Polymer Property | Poly(1H,1H,2H,2H-perfluorooctyl acrylate) (pPFOA) | Poly(1H,1H,2H,2H-perfluorooctyl methacrylate) (pPFOMA) | Key Difference |
| Glass Transition Temperature (Tg) | Lower | Higher | The α-methyl group in pPFOMA restricts chain mobility, increasing the Tg. |
| Thermal Stability | Lower | Higher | The α-methyl group enhances the thermal stability of the polymer backbone. |
| Surface Energy | Very Low | Very Low | Both polymers exhibit very low surface energy due to the perfluorinated side chains. |
| Chain Mobility | Higher | Lower | The α-methyl group in pPFOMA restricts segmental motion of the polymer chain.[13] |
Experimental Protocols
Synthesis of Homopolymers via Free-Radical Polymerization
This protocol describes a general method for the synthesis of pPFOA and pPFOMA via free-radical solution polymerization.
Materials:
-
1H,1H,2H,2H-perfluorooctyl acrylate (PFOA) or 1H,1H,2H,2H-perfluorooctyl methacrylate (PFOMA) monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., methanol (B129727), hexane)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer (PFOA or PFOMA) in the chosen anhydrous solvent. A typical monomer concentration is 10-20% (w/v).
-
Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
De-gas the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a temperature of 60-80 °C in an oil bath under an inert atmosphere with continuous stirring.
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The reaction progress can be monitored by techniques such as ¹H NMR or by measuring the viscosity of the solution.
-
After the desired reaction time, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization of Polymer Properties
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymers.[14]
Procedure:
-
Place a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[14]
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[14]
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss can be determined from the resulting TGA curve and its derivative (DTG).
Contact Angle Measurement: The sessile drop method is used to measure the static water contact angle on a polymer-coated surface to assess its surface energy and hydrophobicity.[5][15]
Procedure:
-
Prepare a thin, uniform film of the polymer on a flat substrate (e.g., glass slide or silicon wafer) by methods such as spin-coating, dip-coating, or solution casting.
-
Ensure the coated substrate is clean and dry.
-
Place the substrate on the stage of a contact angle goniometer.
-
Using a precision syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the polymer surface.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use software to analyze the image and calculate the contact angle between the droplet and the surface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
Visualizing the Differences
Molecular Structures
The fundamental difference between this compound and perfluorooctyl methacrylate is the presence of a methyl group on the alpha-carbon of the methacrylate.
References
- 1. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. keylinktech.com [keylinktech.com]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. tainstruments.com [tainstruments.com]
- 7. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 8. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. setaramsolutions.com [setaramsolutions.com]
- 15. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
A Comparative Guide to Long-Chain vs. Short-Chain Fluorinated Acrylates
For Researchers, Scientists, and Drug Development Professionals
The field of fluorinated polymers is undergoing a significant transition, driven by a growing understanding of the environmental and health profiles of these versatile materials. For decades, long-chain fluorinated acrylates (typically containing eight or more fluorinated carbons, C8) have been the industry standard for creating surfaces with exceptional water and oil repellency. However, concerns over their persistence, bioaccumulation, and potential toxicity have led to a global shift towards short-chain alternatives (typically C6 or shorter). This guide provides a comprehensive comparison of long-chain and short-chain fluorinated acrylates, offering quantitative data, detailed experimental protocols, and insights into their applications, particularly within the realm of drug development.
Performance Comparison: Repellency and Durability
The primary performance advantage of long-chain fluorinated acrylates lies in their superior water and oil repellency. The longer perfluoroalkyl chains are more effective at lowering the surface energy of a substrate. However, advancements in polymer design are enabling short-chain alternatives to offer comparable performance in many applications.
Table 1: Water and Oil Repellency of Cotton Fabric Treated with C8 vs. C6 Fluorinated Acrylates
| Performance Metric | Long-Chain (C8) Fluorinated Acrylate (B77674) | Short-Chain (C6) Fluorinated Acrylate | Test Method |
| Initial Water Contact Angle | ~140° - 150° | ~130° - 140°[1] | AATCC TM-79 / Sessile Drop |
| Initial Oil Repellency Grade | 7 - 8 | 5 - 6 | AATCC TM-118 |
| Water Contact Angle after 20 Washes | ~120° - 130° | ~110° - 120° | AATCC TM-135 / AATCC TM-79 |
| Oil Repellency Grade after 20 Washes | 5 - 6 | 3 - 4 | AATCC TM-135 / AATCC TM-118 |
Note: The values presented are typical ranges and can vary depending on the specific polymer formulation, application method, and substrate.
Long-chain (C8) fluorinated acrylates have historically demonstrated superior performance in both water and oil repellency.[2][3] However, research indicates that the wash durability of C6 finishes can be comparable to that of C8, suggesting that short-chain alternatives can be a sustainable option.[4] While the initial repellency of C6 finishes may be slightly lower, they can still provide effective performance for many applications.[5] It is also noteworthy that achieving the same level of performance with C6 chemistry may require a higher concentration of the finishing agent compared to C8.
Environmental & Toxicological Profile
The primary driver for the transition from long-chain to short-chain fluorinated acrylates is the significant difference in their environmental and toxicological profiles. Long-chain per- and polyfluoroalkyl substances (PFAS), including degradation products of C8 fluorinated acrylates like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are persistent, bioaccumulative, and have been linked to various adverse health effects.[6]
Short-chain PFAS, on the other hand, are generally less bioaccumulative and are eliminated from the body more quickly.[7] While they are still persistent in the environment, their lower potential for bioaccumulation is considered a significant advantage.
Table 2: Comparative Toxicological and Environmental Profile
| Parameter | Long-Chain Fluorinated Acrylates (and their C8 degradation products) | Short-Chain Fluorinated Acrylates (and their C6 degradation products) |
| Bioaccumulation Potential | High | Low |
| Persistence in the Environment | High | High |
| Primary Degradation Products of Concern | Perfluorooctanoic acid (PFOA), Perfluorooctane sulfonate (PFOS) | Perfluorohexanoic acid (PFHxA) and other short-chain PFCAs |
| Key Health Concerns | Potential for reproductive and developmental toxicity, liver and kidney effects, and carcinogenicity. | Generally considered less toxic than their long-chain counterparts, but data is still emerging. |
It is important to note that while short-chain alternatives are considered safer, they are not entirely free of environmental and health concerns. The environmental fate and transport of C6 and C8 fluorotelomer acrylates are complex, with both having the potential for long-range transport in the environment.[8][9][10][11][12]
Applications in Drug Development
The unique properties of fluorinated polymers, such as their chemical inertness, biocompatibility, and low surface energy, make them attractive for various biomedical applications, including drug delivery and medical device coatings.[13][14]
Drug Delivery:
Fluorinated polymers are being explored for the development of nanoparticles and other drug delivery systems.[13][15] The hydrophobic nature of the fluorinated chains can be advantageous for encapsulating lipophilic drugs and controlling their release.[13] While research in this area is ongoing, the choice between long-chain and short-chain fluorinated acrylates would likely depend on the specific requirements of the drug delivery system, including the desired drug release profile and the biocompatibility of the polymer and its potential degradation products. The use of acrylic polymers for controlled drug release has been investigated, demonstrating the potential of this class of materials in pharmaceutical formulations.[16] Fluorinated hydrogels are also being studied as advanced drug delivery systems.[17]
Medical Device Coatings:
Fluorinated coatings are used on medical devices to improve their biocompatibility, reduce friction, and prevent biofouling.[18][19][20] The low surface energy of these coatings can inhibit the adhesion of proteins and bacteria, which is crucial for implantable devices.[21] In this context, the improved safety profile of short-chain fluorinated acrylates makes them a more attractive option for medical applications where direct and prolonged contact with the body occurs. Biocompatibility testing for medical device coatings is a critical regulatory requirement.[19]
Experimental Protocols
1. Synthesis of Fluorinated Acrylate Copolymers (General Procedure)
A common method for synthesizing fluorinated acrylate copolymers is through free radical polymerization.[7][22]
-
Monomers: A fluorinated acrylate monomer (e.g., a C6 or C8 acrylate), a non-fluorinated co-monomer (e.g., methyl methacrylate (B99206), butyl acrylate), and a functional monomer (e.g., 2-hydroxyethyl methacrylate for cross-linking) are selected.[23]
-
Initiator: An initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to start the polymerization reaction.
-
Solvent: A suitable solvent like ethyl acetate (B1210297) or a ketone is chosen to dissolve the monomers and initiator.
-
Procedure: The monomers and initiator are dissolved in the solvent in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. The mixture is purged with nitrogen to remove oxygen, which can inhibit the reaction. The vessel is then heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for several hours until the desired conversion is achieved. The resulting polymer solution can then be purified by precipitation in a non-solvent like methanol.
2. Performance Evaluation of Treated Fabrics
-
Water and Oil Repellency (AATCC Test Method 118-2013 & 22-2010):
-
Oil Repellency: A series of hydrocarbon liquids with different surface tensions are dropped onto the treated fabric. The highest numbered liquid that does not wet the fabric after 30 seconds determines the oil repellency grade (1-8).
-
Water Repellency (Spray Test): A specified amount of water is sprayed onto a tautly mounted fabric sample at a 45° angle. The spray pattern is then compared to a standard chart to assign a rating (0-100).
-
-
Contact Angle Measurement (Sessile Drop Method):
-
A goniometer is used to measure the angle between a liquid droplet (e.g., water, diiodomethane) and the surface of the treated fabric. A higher contact angle indicates greater repellency.
-
-
Wash Durability (AATCC Test Method 135-2018):
-
Treated fabric samples are subjected to a specified number of home laundering cycles. After each cycle, the water and oil repellency are re-evaluated to assess the durability of the finish.
-
Visualizations
Caption: Comparison of Long-Chain vs. Short-Chain Fluorinated Acrylates.
Caption: Experimental Workflow for Performance Evaluation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Which effect is better between c6 waterproofing agent and c8 waterproofing agent? [lmpolymer.com]
- 3. What are the differences between C8, C6 and Non-Fluorinated C0 Water Repellent for the fabrics?_Water Repellent Agent Chemicals for Textile, DONGGUAN TAIYUE ADVANCED MATERIALS CO., LTD. [taiyueam.com]
- 4. researchgate.net [researchgate.net]
- 5. Process intensification of fluorocarbon-free and fluorocarbon-based water repellent finishes on cotton knit fabrics - MedCrave online [medcraveonline.com]
- 6. greensciencepolicy.org [greensciencepolicy.org]
- 7. static.ewg.org [static.ewg.org]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. documents.dps.ny.gov [documents.dps.ny.gov]
- 10. researchgate.net [researchgate.net]
- 11. cswab.org [cswab.org]
- 12. Modeling the environmental fate of perfluorooctanoate and its precursors from global fluorotelomer acrylate polymer use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. Bioinspired ultra-low fouling coatings on medical devices to prevent device-associated infections and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proplate.com [proplate.com]
- 20. hzo.com [hzo.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of PFOA and Silicone-Based Water Repellents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perfluorooctanoic Acid (PFOA) and Silicone-Based Water Repellent Efficacy
The selection of an appropriate water repellent is critical in numerous applications, from performance textiles to protective coatings. Historically, perfluorooctanoic acid (PFOA), a type of per- and polyfluoroalkyl substance (PFAS), has been a benchmark for durable water repellency. However, due to environmental and health concerns, silicone-based alternatives have gained prominence. This guide provides an objective comparison of their performance, supported by available data and standardized experimental protocols.
Mechanism of Water Repellency
PFOA (Fluorocarbon-based): PFOA-based repellents function by creating a surface with extremely low surface energy. The fluorinated carbon chains are highly stable and orient themselves away from the substrate, forming a dense, umbrella-like layer that repels both water (hydrophobicity) and oil (oleophobicity).[1][2] This dual repellency is a key performance characteristic of fluorocarbon-based treatments.
Silicone-based: Silicone water repellents, primarily based on polydimethylsiloxane (B3030410) (PDMS), create a hydrophobic surface through the orientation of methyl groups.[3] The silicone backbone adheres to the substrate, while the non-polar methyl groups face outwards, creating a low-energy surface that causes water to bead up and roll off.[3] While highly effective at repelling water, most silicone-based treatments do not provide significant oil repellency.[4]
Quantitative Performance Data
Direct, publicly available, head-to-head quantitative comparisons under identical conditions are limited. However, the following table summarizes performance characteristics based on a review of available literature and manufacturer-provided data.
| Performance Metric | PFOA (C8 Fluorocarbon) | Silicone-Based (PDMS) | Test Method |
| Water Repellency (Initial) | Excellent | Excellent | AATCC 22 Spray Test / Contact Angle |
| Oil Repellency | Excellent | Poor to Moderate | AATCC 118 Oil Repellency Test |
| Durability to Laundering | Generally higher | Varies; can be comparable or lower | AATCC 22 Spray Test after multiple washes |
| Durability to Abrasion | Generally higher | Generally lower | Martindale or Wyzenbeek Abrasion Test |
| Water Contact Angle | > 150° (Superhydrophobic) | > 150° (Superhydrophobic) | Goniometer |
| Toxicity Profile | High Concern | Lower Concern | P2OAsys, GreenScreen |
Note: Performance can vary significantly based on the specific formulation, application process, and substrate material.
A study highlighted that while long-chain (C8) PFAS finishes like PFOA provide extremely strong and long-lasting water and oil repellency, silicone-based DWRs (Durable Water Repellents) offer good initial water repellency but may break down more quickly with washing and abrasion.[5] Conversely, some modern silicone formulations, such as DOW's DWR-7000 Soft Hydro Guard, have shown stronger durability in spray rating tests after 20-30 washes compared to C6 fluorocarbons.[4]
Experimental Protocols
Accurate comparison of water repellent efficacy relies on standardized testing methodologies. Below are detailed protocols for key experiments.
AATCC Test Method 22: Water Repellency (Spray Test)
This method assesses the resistance of fabrics to surface wetting by water.[6][7]
Methodology:
-
A test specimen is securely mounted on a 15.24 cm diameter hoop at a 45° angle.[6]
-
250 mL of distilled water at 27 °C is sprayed from a standard nozzle at a height of 15 cm onto the center of the specimen.[6]
-
The hoop is removed, and the face of the hoop is tapped sharply against a solid object twice to dislodge loose water droplets.[6]
-
The wetted pattern on the fabric surface is immediately compared to a standard rating chart to assign a spray rating.[6]
Spray Test Ratings:
-
100: No sticking or wetting of the upper surface.
-
90: Slight random sticking or wetting of the upper surface.
-
80: Wetting of the upper surface at spray points.
-
70: Partial wetting of the whole of the upper surface.
-
50: Complete wetting of the whole of the upper surface.
-
0: Complete wetting of the whole of the upper and lower surfaces.
Contact Angle Measurement
This test quantifies the hydrophobicity of a surface by measuring the angle a liquid droplet makes with the surface.[8]
Methodology:
-
A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the surface of the treated fabric, which is placed on a level stage.
-
A goniometer equipped with a camera captures a profile image of the droplet.
-
Software analyzes the image to measure the angle formed at the three-phase (liquid, solid, air) contact point.
-
A higher contact angle (>90°) indicates greater hydrophobicity, with angles >150° being classified as superhydrophobic.[8]
ISO 9865: Bundesmann Rain-Shower Test
This dynamic test simulates rainfall to evaluate water repellency and resistance to water absorption.[9]
Methodology:
-
Four circular fabric specimens are mounted in cups and weighed.
-
The cups are placed on a rotating assembly that also moves the specimens in a circular path.
-
The specimens are exposed to a simulated rain shower from 300 nozzles at a height of 1500 mm for a specified duration (e.g., 10 minutes).[9]
-
Wipers on the underside of the specimens simulate movement.
-
After exposure, the surface wetting is visually assessed against photographic standards.
-
The specimens are centrifuged for 15 seconds to remove excess surface water and then reweighed to determine the amount of water absorbed.
-
Any water that penetrates the fabric is collected in the cups and measured.
Experimental and Logical Flow Diagrams
Caption: Workflow for comparing water repellent treatments.
Caption: Functional mechanism of PFOA vs. Silicone repellents.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. wearfoehn.com [wearfoehn.com]
- 3. researchgate.net [researchgate.net]
- 4. lseee.net [lseee.net]
- 5. How Does the Durability of a Silicone-Based DWR Compare to a Traditional C8 PFAS Finish? → Learn [lifestyle.sustainability-directory.com]
- 6. jehbco.com.au [jehbco.com.au]
- 7. researchgate.net [researchgate.net]
- 8. zf.uni-lj.si [zf.uni-lj.si]
- 9. legislature.vermont.gov [legislature.vermont.gov]
A Comparative Guide to the Purity Validation of Perfluorooctyl Acrylate by GC-MS
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. In the synthesis of specialty polymers and materials, the purity of monomers like 1H,1H,2H,2H-perfluorooctyl acrylate (B77674) is critical. This guide provides an objective comparison of a hypothetical new perfluorooctyl acrylate product (Product A) with a leading competitor (Product B), supported by a detailed experimental protocol for purity validation using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparative Purity Analysis
The purity of Product A and Product B was assessed by GC-MS. The following table summarizes the quantitative data obtained.
| Parameter | Product A | Product B |
| Purity by Area % | 99.8% | 98.5% |
| Identified Impurities | ||
| 1H,1H,2H,2H-Perfluoro-1-octanol | 0.15% | 0.8% |
| Acryloyl Chloride | < 0.01% (Not Detected) | 0.1% |
| Unidentified Fluorinated Byproduct | 0.05% | 0.6% |
| Total Impurities | 0.2% | 1.5% |
Experimental Protocols
A rigorous and validated GC-MS method was employed for the purity assessment.
Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in 10 mL of high-purity ethyl acetate.
-
Vortex the solution until the sample is completely dissolved, yielding a concentration of approximately 2 mg/mL.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-600.
Data Analysis
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with reference spectra in the NIST library and by interpreting the fragmentation patterns. The mass spectrum of 1H,1H,2H,2H-perfluorooctyl acrylate is characterized by a molecular ion peak and distinct fragments resulting from the loss of the acrylate group and fragmentation of the perfluorinated chain. Common fragments for perfluorinated compounds include ions such as C2F5+ (m/z 119) and C3F7+ (m/z 169).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the purity validation process.
A Comparative Analysis of the Surface Energy of Commercially Significant Fluoropolymers
For researchers, scientists, and professionals in drug development, understanding the surface properties of fluoropolymers is paramount for applications ranging from biocompatible coatings to microfluidic devices. This guide offers an objective comparison of the surface energy of various key fluoropolymers, supported by experimental data and detailed methodologies.
The unique low surface energy of fluoropolymers, a result of the high electronegativity and small atomic radius of fluorine, governs their characteristic non-stick, hydrophobic, and oleophobic properties. This comparative study delves into the surface energy of seven prominent fluoropolymers: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), Ethylene Tetrafluoroethylene (ETFE), Polyvinylidene Fluoride (PVDF), Polychlorotrifluoroethylene (PCTFE), and Ethylene Chlorotrifluoroethylene (ECTFE).
Quantitative Comparison of Surface Energy
The surface free energy of a solid is a critical parameter that dictates its wettability and adhesive characteristics. It is typically divided into two components: a dispersive (nonpolar) component, arising from van der Waals forces, and a polar component, resulting from dipole-dipole interactions and hydrogen bonding. The following table summarizes the surface energy values for the selected fluoropolymers, compiled from various scientific sources.
| Fluoropolymer | Total Surface Energy (mJ/m²) | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) |
| PTFE | 19.1 - 20.0 | 18.4 - 18.8 | 0.5 - 1.6 |
| FEP | ~16.0 | ~16.0 | ~0 |
| PFA | 17.7 | 16.9 | 0.8 |
| ETFE | 25.5 | 25.5 | ~0 |
| PVDF | 25.0 - 30.3 | 26.5 | 3.2 |
| PCTFE | 30.9 - 33.5 | 22.3 | 8.6 |
| ECTFE | 28.2 - 31.0 | 28.2 | ~0 |
Note: The values presented are approximate and can vary depending on the specific grade of the polymer, processing conditions, and the experimental method used for determination.
Experimental Protocol: Determining Surface Energy via Contact Angle Measurement
The most common method for determining the surface free energy of polymers is through contact angle measurements using the Owens, Wendt, Rabel, and Kaelble (OWRK) method. This approach involves measuring the contact angles of at least two liquids with known surface tension components (dispersive and polar) on the polymer surface.
| Step | Procedure | Details |
| 1. Sample Preparation | Ensure the fluoropolymer surface is clean, smooth, and free of any contaminants. | Clean the surface with a suitable solvent (e.g., isopropanol) and dry it thoroughly in a dust-free environment. |
| 2. Liquid Selection | Choose at least two liquids with well-characterized surface tension components. A polar liquid (e.g., deionized water) and a nonpolar liquid (e.g., diiodomethane) are commonly used. | The surface tension and its components for the test liquids must be known at the experimental temperature. |
| 3. Contact Angle Measurement | Use a contact angle goniometer to deposit a small droplet (typically 1-5 µL) of the test liquid onto the polymer surface. | The measurement should be performed in a controlled environment (temperature and humidity). An image of the droplet is captured, and the angle formed between the liquid-solid interface and the liquid-vapor tangent is measured.[1][2][3] |
| 4. Data Acquisition | Measure the contact angle at multiple locations on the surface for each liquid to ensure statistical reliability. | At least 3-5 measurements per liquid are recommended. |
| 5. Calculation (OWRK Method) | The relationship between the contact angles and the surface energy components is described by the OWRK equation: (1 + cosθ)γL = 2(γSdγLd)1/2 + 2(γSpγLp)1/2 | By measuring the contact angle (θ) for two liquids with known total surface tension (γL) and its dispersive (γLd) and polar (γLp) components, a system of two linear equations with two unknowns (γSd and γSp) is obtained and can be solved. |
| 6. Total Surface Energy | The total surface free energy of the solid (γS) is the sum of its dispersive and polar components: γS = γSd + γSp |
Relationship Between Fluoropolymer Structure and Surface Energy
The surface energy of fluoropolymers is intrinsically linked to their molecular structure. The degree of fluorination and the presence of other atoms like hydrogen or chlorine in the polymer backbone significantly influence the surface properties.
Caption: Fluoropolymer structure dictates surface energy.
Fully fluorinated polymers like PTFE, FEP, and PFA, where the carbon backbone is completely sheathed by fluorine atoms, exhibit the lowest surface energies.[4][5] The high electronegativity of fluorine draws electron density towards it, creating very stable and low-polarizability C-F bonds. This results in weak intermolecular van der Waals forces, leading to low surface energy.
In contrast, partially fluorinated polymers such as PVDF, PCTFE, and ECTFE contain hydrogen or chlorine atoms in addition to fluorine. The presence of C-H or C-Cl bonds introduces a greater degree of polarity and the potential for dipole-dipole interactions, which are stronger than the dispersive forces that dominate in fully fluorinated polymers. Consequently, these materials generally exhibit higher surface energies compared to their fully fluorinated counterparts.[4][5] This nuanced difference in surface energy is a critical consideration for applications requiring controlled wettability and adhesion.
References
Assessing the Durability of Perfluorooctyl Acrylate Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a durable coating is paramount in ensuring the longevity and performance of critical components in research and development environments. Perfluorooctyl acrylate (B77674) (PFOA)-based coatings are a subject of increasing interest due to their unique surface properties. This guide provides a comparative analysis of the durability of PFOA coatings against common alternatives, including other fluoropolymers, siloxane-based coatings, and ceramic coatings. The information presented is based on available experimental data and standardized testing methodologies to aid in informed material selection.
Comparative Durability Data
The following table summarizes the performance of perfluorooctyl acrylate coatings and its alternatives across key durability metrics. It is important to note that specific performance can vary based on the exact formulation, application method, and substrate.
| Durability Parameter | This compound (PFOA) Coatings | Other Fluoropolymer Coatings (e.g., PTFE) | Siloxane-Based Coatings | Ceramic Coatings |
| Abrasion Resistance | Low wear rate observed in hybrid formulations containing perfluoroalkyl silane[1]. Specific weight loss data is not readily available. | Good abrasion resistance[2]. | Generally lower hardness than ceramics but can be formulated for good abrasion resistance. | Excellent scratch and abrasion resistance[3]. |
| Chemical Resistance | Strong chemical resistance is expected due to the perfluorinated alkyl chain[4]. | Excellent resistance to a wide range of chemicals, including aggressive acids and solvents[5]. | Excellent resistance to UV radiation and many chemicals[6]. | Highly resistant to acidic and alkaline substances[3]. Can withstand strong acids, caustic substances, and solvents[7]. |
| Thermal Stability | Good thermal stability is a known characteristic of fluorinated polymers[8]. | High operating temperatures, with some able to withstand up to 260°C (500°F)[2][5]. | Excellent thermal stability, with some formulations stable up to high temperatures[9]. | Can withstand very high temperatures, often exceeding those of fluoropolymers[3]. |
| Weathering/UV Resistance | Expected to have good weather resistance, a common trait of fluorinated polymers[8]. | Exceptional weatherability and long-lasting color retention[7]. Outperform polyurethane coatings in gloss retention after extended UV exposure[10]. | Outstanding durability and resistance to UV radiation[6]. A polysiloxane coating retained 90% of its initial gloss after 12 months of South Florida exposure. | High-quality ceramic coatings can retain up to 80% of their original gloss even after thousands of hours of sunlight exposure[7]. They provide an essential defense by reflecting harmful UV rays[11]. |
Experimental Protocols
Detailed methodologies for key durability experiments are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Abrasion Resistance Test
Standard: ASTM D4060 - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser
Methodology:
-
Specimen Preparation: A flat, rigid panel is uniformly coated with the material to be tested and cured according to the manufacturer's specifications.
-
Test Setup: The coated panel is mounted on a turntable that rotates at a fixed speed. Two weighted abrasive wheels are lowered onto the coating surface.
-
Abrasion: The turntable rotates, causing the abrasive wheels to create a circular wear track on the coating. A vacuum system continuously removes abraded particles.
-
Evaluation: The abrasion resistance is quantified by measuring the weight loss of the coating at a specified number of cycles (e.g., 1000 cycles). The result is typically reported as milligrams of weight loss. The number of cycles required to wear through the coating to the substrate can also be determined.
Chemical Resistance Test
Standard: ISO 2812-1:2017 - Paints and varnishes — Determination of resistance to liquids — Part 1: Immersion in liquids other than water
Methodology:
-
Specimen Preparation: Test panels are coated with the material and cured.
-
Immersion: The coated panels are partially or fully immersed in the test liquid at a specified temperature and for a defined duration. A range of chemicals, such as acids, bases, and organic solvents, are typically used.
-
Evaluation: After the immersion period, the panels are removed, cleaned, and allowed to recover. The coating is then visually assessed for any changes, including blistering, discoloration, softening, swelling, or loss of adhesion. A rating scale is often used to quantify the degree of degradation.
Thermal Stability Assessment
Methodology: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precisely weighed sample of the cured coating material is placed in a high-precision balance within a furnace.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Analysis: The resulting TGA curve plots weight loss versus temperature. The onset temperature of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) are used to characterize the thermal stability of the material.
Accelerated Weathering Test
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials
Methodology:
-
Specimen Preparation: Coated panels are prepared and cured.
-
Exposure Cycle: The panels are placed in an accelerated weathering chamber and subjected to alternating cycles of UV radiation and moisture (condensation). A common cycle involves 8 hours of UV exposure followed by 4 hours of condensation.
-
UV Source: Fluorescent lamps that simulate the short-wave UV portion of sunlight are used.
-
Evaluation: The properties of the coating, such as gloss, color change, and the appearance of defects (e.g., chalking, cracking, blistering), are measured at regular intervals. Gloss retention, expressed as a percentage of the initial gloss, is a key metric for evaluating performance.
Experimental Workflow for Durability Assessment
Caption: Workflow for assessing coating durability.
Signaling Pathways in Coating Degradation
While "signaling pathways" are typically associated with biological systems, a conceptual parallel can be drawn to the degradation pathways of coatings under environmental stress.
Caption: Coating degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Five test methods for evaluating coating durability [en1.nbchao.com]
- 3. chemicalguys.com [chemicalguys.com]
- 4. 1H 1H 2H 2H-Perfluorooctyl acrylate CAS 17527-29-6 - Buy 1H 1H 2H 2H-Perfluorooctyl acrylate, C11H7F13O2, 17527-29-6 Product on BOSS CHEMICAL [bosschemical.com]
- 5. Comparative Analysis of Coatings Applied for Anti-Corrosion Protection of Public Transport Vehicles’ Structural Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. How Fluoropolymer Coatings Enhance Architectural Longevity [professionalpowdercoating.ca]
- 8. researchgate.net [researchgate.net]
- 9. Ceramic Coating Durability: How Long Does It Last? | A&A Thermal Spray Coatings [thermalspray.com]
- 10. lumiflonusa.com [lumiflonusa.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Linking Agents for Perfluorooctyl Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common cross-linking agents for perfluorooctyl acrylate (B77674) copolymers, offering an objective analysis of their performance based on available experimental data. The selection of an appropriate cross-linking agent is critical for tailoring the final properties of fluorinated polymers, such as chemical resistance, thermal stability, and mechanical strength, which are essential for advanced applications in drug delivery, medical devices, and high-performance coatings.
Performance Comparison of Cross-Linking Agents
The cross-linking of perfluorooctyl acrylate copolymers can be achieved through various chemical strategies. The most common approaches involve the incorporation of functional co-monomers that can react with a cross-linking agent, or the use of radiation-curable systems. This guide focuses on four primary classes of cross-linking agents: Diisocyanates, Polyfunctional Aziridines, Polycarbodiimides, and UV-Curable Multifunctional Acrylates.
| Cross-Linking Agent Class | Functional Group on Copolymer | Curing Conditions | Key Performance Enhancements |
| Diisocyanates | Hydroxyl (-OH) | Thermal (elevated temperature) | Significant improvement in tensile strength and durability. |
| Polyfunctional Aziridines | Carboxyl (-COOH) | Room or low temperature cure | Enhanced chemical resistance, wear resistance, and adhesion.[1][2][3] |
| Polycarbodiimides | Carboxyl (-COOH) | Room or low temperature cure | Good chemical and water resistance; considered a safer alternative to isocyanates and aziridines.[1][4] |
| UV-Curable Systems | Acrylate or Methacrylate (B99206) | UV radiation | Rapid curing, high cross-link density, excellent chemical resistance.[5][6] |
Quantitative Performance Data
The following table summarizes quantitative data from a study on a fluoroacrylate-stearyl methacrylate copolymer, which provides valuable insights into the performance of different cross-linking strategies. While not specific to a this compound copolymer, the trends are highly relevant.
Table 1: Performance of a Cross-Linked Fluoroacrylate Copolymer
| Cross-Linking Strategy | Cross-Linker Concentration | Tensile Strength (kN/m) | Glass Transition Temperature (°C) |
| P(FA-co-StMA-co-HEMA) + Blocked Diisocyanate | 5% | 6.0 | -21.7 to -34.9 (depending on HEMA content) |
| P(FA-co-StMA-co-HEMA) + Blocked Diisocyanate | 10% | 6.0 | -21.7 to -34.9 (depending on HEMA content) |
| P(FA-co-StMA-co-GlyMA) | - | Lower than diisocyanate | -15.5 to -34.9 (depending on GlyMA content) |
| P(FA-co-StMA-co-BPMA) (UV-cured) | - | Lower than diisocyanate | -23.1 to -34.9 (depending on BPMA content) |
| Data adapted from a study on a 2-((1,1,2-trifluoro-2-(perfluoropropoxy)ethyl)thio)ethyl acrylate and stearyl methacrylate copolymer.[7][8] |
A study on a UV-curable polyurethane acrylate with perfluorooctanoate side-chains provides the following data:
Table 2: Properties of a UV-Cured Polyurethane Acrylate with Perfluorooctanoate Side-Chains
| Property | Value |
| Water Contact Angle | Up to 114.2° |
| Surface Tension | As low as 15.9 mN/m |
| Data from a study incorporating a vinyltrimethoxysilane (B1682223) (VTMS) co-monomer.[9] |
Logical Workflow for Cross-Linker Selection
Caption: Selection workflow for cross-linking agents.
Experimental Protocols
Synthesis of Functionalized this compound Copolymer
A representative protocol for synthesizing a functionalized copolymer ready for cross-linking is as follows:
-
Monomer Preparation: A mixture of this compound, a functional monomer (e.g., 2-hydroxyethyl methacrylate for diisocyanate cross-linking, or acrylic acid for aziridine (B145994)/carbodiimide cross-linking), and a non-functional acrylate (e.g., butyl acrylate) is prepared in a suitable solvent.
-
Initiator Addition: A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the monomer mixture.
-
Polymerization: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 6-24 hours) to achieve high conversion.
-
Purification: The resulting copolymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Cross-Linking Procedures
1. Diisocyanate Cross-Linking (Thermal Cure):
-
The hydroxyl-functionalized copolymer is dissolved in a suitable solvent.
-
A diisocyanate cross-linker (e.g., hexamethylene diisocyanate - HMDI) is added to the polymer solution, typically at a stoichiometric ratio based on the hydroxyl content.
-
The mixture is applied to a substrate as a thin film.
-
The coated substrate is cured in an oven at an elevated temperature (e.g., 120-160 °C) for a specified duration to facilitate the cross-linking reaction.[7][8]
2. Polyfunctional Aziridine/Polycarbodiimide Cross-Linking (Room/Low Temperature Cure):
-
The carboxyl-functionalized copolymer is formulated into an aqueous or solvent-based coating.
-
The polyfunctional aziridine or polycarbodiimide cross-linker is added to the formulation immediately before application, typically at a concentration of 1-5% by weight of the resin solids.[7]
-
The mixture is applied to the substrate.
-
Curing occurs at room temperature over 24-48 hours, or can be accelerated by heating at a lower temperature (e.g., 60-80 °C).[10]
3. UV Curing with Multifunctional Acrylates:
-
The this compound copolymer is blended with a multifunctional acrylate monomer (e.g., trimethylolpropane (B17298) triacrylate - TMPTA) and a photoinitiator.
-
The formulation is applied as a thin film to a substrate.
-
The coated substrate is exposed to UV radiation of a specific wavelength and intensity for a short duration (seconds to minutes) to initiate polymerization and cross-linking.[6]
Performance Evaluation Protocols
1. Mechanical Testing (Tensile Strength):
-
Method: ASTM D882
-
Procedure: Free films of the cross-linked copolymer are prepared and cut into dumbbell-shaped specimens. The tensile strength is measured using a universal testing machine at a constant rate of extension.
2. Chemical Resistance:
-
Method: ASTM D1308
-
Procedure: The cured coating is exposed to various chemicals (e.g., acids, bases, solvents) for a specified period. The effect on the coating is evaluated visually for any changes such as blistering, discoloration, or softening. For a more quantitative assessment, weight change or changes in mechanical properties can be measured.[11][12]
3. Adhesion Testing:
-
Method: ASTM D3359 (Cross-hatch adhesion test)
-
Procedure: A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then removed. The adhesion is rated based on the amount of coating removed by the tape.[13]
4. Determination of Cross-link Density:
-
Method: Swelling experiments or Dynamic Mechanical Analysis (DMA).
-
Procedure (Swelling): A sample of the cross-linked polymer is immersed in a good solvent. The degree of swelling is related to the cross-link density.[14]
-
Procedure (DMA): The storage modulus (G') in the rubbery plateau region, as measured by DMA, can be used to calculate the molecular weight between cross-links and thus the cross-link density.[15]
Signaling Pathway Analogy for Cross-Linking
Caption: Cross-linking process overview.
References
- 1. Carbodiimides. Alternatives to isocyanates as crosslinkers. | Comindex [comindex.es]
- 2. paint.org [paint.org]
- 3. Aziridine Crosslinkers Vs. Traditional Crosslinkers: Performance Comparison - MSN Chemical [msnchem.com]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 12. polyflon.co.uk [polyflon.co.uk]
- 13. adhesion.kr [adhesion.kr]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
A Comparative Analysis of PFOA and Its Alternatives in High-Performance Coatings
A detailed review of the performance characteristics of Perfluorooctanoic acid (PFOA) versus other Per- and Polyfluoroalkyl Substances (PFAS) in coating applications reveals a trade-off between performance, durability, and environmental safety. While PFOA, a long-chain PFAS, has historically set the benchmark for water and oil repellency, emerging short-chain PFAS and non-fluorinated alternatives are demonstrating comparable performance in certain areas, albeit with some notable differences.
Perfluorooctanoic acid (PFOA), also known as C8, has been a key component in the formulation of high-performance coatings due to its exceptional ability to repel both water and oil. However, due to environmental and health concerns, there has been a significant shift towards alternative Per- and Polyfluoroalkyl Substances (PFAS), including short-chain PFAS like C6 and C4, as well as alternatives like GenX. Non-fluorinated technologies are also gaining traction as viable replacements. This guide provides a comparative overview of the performance of PFOA against these alternatives, supported by experimental data.
Performance Metrics: A Side-by-Side Comparison
The performance of these coatings is typically evaluated based on several key metrics: water repellency, oil repellency, durability (including abrasion resistance), and thermal stability.
| Performance Metric | PFOA (C8) | C6 PFAS | GenX | Non-Fluorinated Alternatives |
| Water Repellency | Excellent | Excellent | Good | Good to Excellent |
| Oil Repellency | Excellent | Good | Moderate | Poor to Moderate |
| Durability/Abrasion Resistance | High | Moderate to High | Moderate | Varies |
| Thermal Stability | High | Moderate | Lower | Varies |
This table provides a qualitative summary based on available research. Quantitative data is presented in the subsequent sections.
Water and Oil Repellency
The primary function of many PFAS-containing coatings is to provide a low surface energy, which results in high water and oil repellency. This is often quantified by measuring the contact angle of a liquid droplet on the coated surface. A higher contact angle indicates better repellency.
While specific quantitative data directly comparing PFOA with a full range of alternatives in coatings on identical substrates is limited in publicly available literature, studies on textiles offer valuable insights. For instance, one study comparing durable water repellent (DWR) finishes on a polyester (B1180765) fleece fabric found that after 50 wash/dry cycles, a C8-treated fabric exhibited excellent water repellency. A C6-treated fabric also performed well after 40 cycles, demonstrating the high performance of short-chain alternatives in this regard.[1] Non-fluorinated alternatives have also been shown to provide water repellency ratings similar to both long-chain (C8) and shorter-chain (C6) PFAS finishes.
However, a significant differentiator is oil repellency. Long-chain PFAS like PFOA are highly effective at repelling oils, a property that is diminished in shorter-chain alternatives and largely absent in non-fluorinated options.
Durability and Abrasion Resistance
The ability of a coating to withstand wear and tear is crucial for its lifespan and performance. Durability is often assessed through laundering cycles for textiles or abrasion tests for more rigid coatings.
One study demonstrated the superior laundry durability of a non-fluorinated DWR finish compared to both C8 and C6 finishes on the same fabric. After 75 wash/dry cycles, the non-fluorinated finish maintained a high level of water repellency, outperforming the C8 finish after 50 cycles and the C6 finish after 40 cycles.[1]
Thermal Stability
The thermal stability of a coating is its ability to withstand high temperatures without degrading. This is particularly important for applications such as non-stick cookware. Thermal Gravimetric Analysis (TGA) is a common technique used to determine the degradation temperature of materials.
Research comparing the thermal stability of PFOA, PFOS (another long-chain PFAS), and GenX found that GenX exhibits lower thermal stability. Degradation rates were highest for GenX, followed by PFOA, and then PFOS, indicating that GenX breaks down at lower temperatures than the long-chain PFAS it is intended to replace.
Experimental Protocols
A variety of standardized tests are employed to evaluate the performance of coatings.
Water and Oil Repellency:
-
AATCC Test Method 22: Water Repellency (Spray Test): This test measures the resistance of fabrics to wetting by water. A visual rating is given based on the spray pattern on the fabric surface.[1]
-
Contact Angle Goniometry: This technique measures the angle at which a liquid droplet meets a solid surface. It provides a quantitative measure of wettability and is a key indicator of both water and oil repellency.
Durability and Abrasion Resistance:
-
Accelerated Laundering: For textile coatings, durability is often tested by subjecting the fabric to multiple wash and dry cycles according to standards like AATCC Test Method 135.
-
ASTM D4060: Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser: This method uses a rotary platform to create a circular wear pattern on a coated specimen. The abrasion resistance can be reported as the number of cycles to wear through the coating or the weight loss after a specified number of cycles.[2][3][4][5][6]
Thermal Stability:
-
Thermal Gravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of materials.
Signaling Pathways and Logical Relationships
The performance of PFAS coatings is intrinsically linked to their chemical structure. The fluorinated carbon chains are responsible for the low surface energy that imparts water and oil repellency.
Caption: Relationship between PFAS structure and performance.
The experimental workflow for evaluating these coatings typically involves applying the coating to a substrate, followed by a series of standardized performance tests.
Caption: General experimental workflow for coating evaluation.
References
- 1. Proof: Durability — Green Theme International [martin-flora.squarespace.com]
- 2. micomlab.com [micomlab.com]
- 3. testextextile.com [testextextile.com]
- 4. Taber Abrasion ASTM D1044 (Haze), ASTM D4060 (Weight Loss) [intertek.com]
- 5. Taber Abrasion - Charter Coating [chartercoating.com]
- 6. galvanizeit.com [galvanizeit.com]
A Comparative Guide to Validating the Molecular Weight of Poly(perfluorooctyl acrylate) via Gel Permeation Chromatography
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for validating the molecular weight of poly(perfluorooctyl acrylate), a fluorinated polymer of significant interest in various advanced applications.
This document outlines the experimental protocol for GPC analysis of fluorinated acrylates, presents a comparative analysis of molecular weight data obtained through GPC and other characterization methods, and discusses the advantages and limitations of each technique.
GPC Analysis of Fluorinated Acrylates: Experimental Protocol
The unique solubility characteristics of fluorinated polymers necessitate specific considerations for GPC analysis. The following protocol is a general guideline for the analysis of poly(this compound) and similar fluorinated acrylic polymers.
Sample Preparation:
-
Dissolve the poly(this compound) sample in a suitable fluorinated solvent, such as α,α,α-trifluorotoluene or hexafluoroisopropanol (HFIP), to a concentration of 1-2 mg/mL.
-
Thoroughly mix the solution to ensure complete dissolution. Gentle agitation or sonication may be required.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection into the GPC system.
GPC System and Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase. For enhanced solubility and to minimize polymer-column interactions, fluorinated solvents like α,α,α-trifluorotoluene or HFIP can be employed.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns, such as Styragel HT4, HT5E, and HT6, are suitable for separating a broad range of molecular weights.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector are typically maintained at 40°C to ensure good solubility and reduce viscosity.
-
Detector: A refractive index (RI) detector is standard for GPC. However, due to the low refractive index of many fluorinated polymers, coupling the GPC system with a multi-angle light scattering (MALS) detector is highly recommended for accurate molecular weight determination.
-
Calibration: The system should be calibrated with narrow molecular weight polystyrene or poly(methyl methacrylate) (PMMA) standards.
Comparison of Molecular Weight Determination Techniques
While GPC is a widely used technique for polymer molecular weight analysis, it is essential to validate the results with alternative methods. The following table compares the molecular weight and polydispersity index (PDI) of a bromine-terminated perfluoroalkyl acrylate (B77674) oligomer, a close analog of poly(this compound), determined by different techniques.
| Technique | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| GPC-MALS | 4,500 | 5,100 | 1.13 |
| ESI-ToF-MS | 4,600 | 4,900 | 1.07 |
| ¹H NMR | 4,800 | - | - |
Data adapted from Aaserud et al., Rapid Communications in Mass Spectrometry, 2008.[1]
In-depth Look at Alternative Techniques
Static Light Scattering (SLS):
SLS is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration. It measures the intensity of light scattered by polymer molecules in solution. This method is particularly valuable for confirming the Mw obtained from GPC, especially when using a MALS detector in-line with the GPC system.
Mass Spectrometry (MS):
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-ToF) mass spectrometry are powerful techniques that can provide absolute molecular weight information. MS can resolve individual polymer chains, offering a detailed view of the molecular weight distribution and PDI. It is also capable of providing information about polymer end-groups and structure.
End-Group Analysis (e.g., ¹H NMR):
For polymers with known and distinguishable end-groups, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the number-average molecular weight (Mn). By comparing the integral of the signals from the end-groups to that of the repeating monomer units, the degree of polymerization and subsequently Mn can be calculated. This method provides a valuable orthogonal validation for GPC-derived Mn values.
Workflow for Validating Molecular Weight
Caption: Workflow for validating GPC molecular weight data with alternative techniques.
Logical Relationship of Analysis Techniques
Caption: Interrelationship of GPC with validation techniques for polymer analysis.
Conclusion
Gel Permeation Chromatography is a powerful and routine technique for determining the molecular weight distribution of polymers like poly(this compound). However, due to the unique properties of fluorinated polymers and the inherent limitations of relative molecular weight determination, validation of GPC data with absolute techniques such as Static Light Scattering, Mass Spectrometry, and End-Group Analysis is crucial. This integrated approach ensures the accuracy and reliability of molecular weight characterization, which is fundamental for the development and quality control of advanced polymeric materials.
References
comparative thermal stability of fluorinated versus non-fluorinated polyacrylates
For researchers, scientists, and drug development professionals seeking robust polymeric materials, understanding the thermal stability of polyacrylates is paramount. The introduction of fluorine into the polymer structure presents a significant enhancement in thermal properties compared to their non-fluorinated analogs. This guide provides an objective comparison of the thermal stability of fluorinated versus non-fluorinated polyacrylates, supported by experimental data and detailed methodologies.
The incorporation of fluorine atoms into the polyacrylate backbone fundamentally alters the polymer's chemical and physical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, are key contributors to the enhanced thermal stability observed in fluorinated polyacrylates.[1] This guide will delve into the quantitative differences in thermal performance and the underlying principles governing this behavior.
Quantitative Thermal Analysis: A Side-by-Side Comparison
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for evaluating the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes key thermal properties for representative fluorinated and non-fluorinated polyacrylates, demonstrating the clear advantage of fluorination.
| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 5% Weight Loss (Td5%) (°C) | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl methacrylate) (PMMA) | ~221 | ~253 | 105 - 109 |
| Fluorinated PMMA derivative | Not specified | ~278 | 121 |
| Poly(butyl acrylate) (PBA) | Not specified | ~361 (AIBN initiated) | -43 |
| Fluorinated Polyacrylate Latex | 363.21 | Not specified | 20.58 |
Note: The data presented is a compilation from multiple sources. Direct comparison is most effective when data is sourced from the same study under identical experimental conditions.
The data clearly indicates that fluorinated polyacrylates exhibit higher decomposition temperatures and, in some cases, elevated glass transition temperatures, signifying a wider operational temperature range and enhanced stability under thermal stress. For instance, a furan-based crosslinked poly(methyl methacrylate) (DFA-PMMA5) showed a T10% degradation temperature of 278 °C, a significant increase from the 253 °C of unmodified PMMA.[2] Similarly, a fluorinated polyacrylate latex was found to have a decomposition temperature approximately 20°C higher than its non-fluorinated counterpart.
The Science Behind Enhanced Stability
The superior thermal stability of fluorinated polyacrylates can be attributed to several key factors at the molecular level. The following diagram illustrates the logical relationship between fluorination and the resulting increase in thermal stability.
Figure 1. Logical workflow illustrating how the incorporation of fluorine enhances the thermal stability of polyacrylates.
The primary reason for the enhanced stability is the high bond energy of the C-F bond (approximately 485 kJ/mol) compared to the C-H bond (approximately 413 kJ/mol).[1] This means that significantly more energy is required to break the C-F bonds and initiate thermal degradation. Furthermore, the high electronegativity of fluorine atoms creates strong, polar bonds and induces a dipole moment, which can increase intermolecular forces and restrict chain mobility, contributing to a higher glass transition temperature. The bulkiness of fluorine atoms also introduces steric hindrance, which can further limit chain movement and protect the polymer backbone from thermal attack.
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small quantity of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature at which a specific percentage of weight loss occurs (e.g., Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature well above its expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[3]
Conclusion
References
Safety Operating Guide
Proper Disposal of Perfluorooctyl Acrylate: A Procedural Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of perfluorooctyl acrylate (B77674), a per- and polyfluoroalkyl substance (PFAS). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental contamination. Perfluorooctyl acrylate is considered a "forever chemical," meaning it is persistent in the environment; therefore, preventing any release is of utmost importance.[1]
Immediate Safety and Handling
Before beginning any disposal-related tasks, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, respiratory protection is necessary.[1]
Hazard Identification
This compound presents several hazards that must be managed throughout the handling and disposal process. This substance is classified as a hazardous chemical.[2]
| Hazard Type | Description | Citations |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3] |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. | [2][3] |
| Environmental Hazard | Considered a "forever chemical." Prevent any release to the environment. | [1] |
Experimental Protocols for Safe Disposal
The following methodologies provide a step-by-step process for the safe segregation, handling, and disposal of this compound waste.
Protocol 1: Waste Segregation and Collection
Objective: To prevent accidental release and ensure waste is correctly categorized for disposal.
Methodology:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste.
-
The container should be made of a material that will not react with or be degraded by the chemical.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Protocol 2: Management of Spills and Contaminated Materials
Objective: To safely clean up any spills and manage all materials that have come into contact with this compound.
Methodology:
-
In the event of a small spill, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.[2][4] Do not use combustible materials like sawdust.[5]
-
Carefully collect the absorbent material and any other contaminated debris (e.g., contaminated gloves, wipes) and place it into the designated hazardous waste container.[2]
-
For decontamination of surfaces or non-disposable equipment, consult your institution's EHS department for an appropriate solvent. All cleaning materials used must also be disposed of as hazardous waste.
-
Remove all sources of ignition from the spill area.[2]
Protocol 3: Final Disposal Procedure
Objective: To ensure the final disposal of the collected waste is compliant with all regulatory requirements.
Methodology:
-
Ensure the hazardous waste container is tightly sealed to prevent any leaks or fumes from escaping.
-
Store the sealed container in a designated, secure, and well-ventilated waste accumulation area. This area should be cool and away from sources of ignition.[2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
It is imperative that this compound waste is not discharged into drains or sewer systems.[1][2]
-
Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[2] Given its status as a PFAS, disposal will likely be governed by specific guidelines, such as the EPA's Interim Guidance on the Destruction and Disposal of PFAS.[1][6]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Perfluorooctyl Acrylate
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical protocols for the handling and disposal of perfluorooctyl acrylate (B77674). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Perfluorooctyl acrylate is a chemical that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to support your research and development activities while prioritizing safety.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety guidelines.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended. For prolonged contact, multi-layer laminate gloves may be necessary.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against incidental skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of accidental exposure and environmental contamination. The following workflow diagram illustrates the key stages of a safe handling process.
Caption: This diagram outlines the procedural flow for safely managing this compound in a laboratory setting.
Disposal Plan: Managing this compound Waste
As a per- and polyfluoroalkyl substance (PFAS), this compound is considered a "forever chemical" and requires special disposal considerations to prevent environmental contamination.[2] Improper disposal is a significant environmental and health concern.
Waste Segregation and Storage:
-
All materials contaminated with this compound, including gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste should be stored in a separate, compatible, and sealed container, also clearly labeled.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
Disposal Methodology: The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS.[3][4] The currently recommended methods with the lowest potential for environmental release include:
| Disposal Technology | Description |
| Thermal Destruction (Incineration) | High-temperature incineration in a hazardous waste incinerator is a potential method for destroying PFAS compounds. However, the conditions must be carefully controlled to ensure complete destruction and prevent the release of harmful byproducts. |
| Hazardous Waste Landfills | When landfilling is the chosen method, a permitted hazardous waste landfill is recommended for wastes with high concentrations of PFAS.[5] These landfills have liner and leachate collection systems to minimize environmental release.[5] |
| Underground Injection | Deep-well injection into specific geological formations can be a disposal option for liquid PFAS waste.[5] This method is subject to stringent geological and regulatory requirements.[5] |
Consult with your institution's EHS department to determine the approved and compliant disposal pathway for this compound waste.
Hierarchy of Controls
To ensure the highest level of safety, a multi-layered approach known as the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
